molecular formula C9H6INO2 B2848512 6-iodo-1H-indole-2-carboxylic Acid CAS No. 383133-28-6

6-iodo-1H-indole-2-carboxylic Acid

Cat. No.: B2848512
CAS No.: 383133-28-6
M. Wt: 287.056
InChI Key: LLSYKFHQMUBJCF-UHFFFAOYSA-N
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Description

6-Iodo-1H-indole-2-carboxylic Acid (CAS 383133-28-6) is a versatile and high-purity chemical building block designed for advanced organic synthesis and drug discovery research. With a molecular formula of C9H6INO2 and a molecular weight of 287.05 g/mol, this compound features a reactive iodine atom at the 6-position of the indole ring, making it a prime substrate for metal-catalyzed cross-coupling reactions . The indole scaffold is a fundamental component in numerous drugs, natural products, and pharmaceuticals, known for its wide range of biological activities . This specific derivative allows researchers to efficiently construct more complex molecules, particularly through reactions like Sonogashira, Suzuki-Miyaura, and Heck cross-couplings, which are instrumental in creating di-, tri-, and tetra-substituted indoles for biological evaluation . The carboxylic acid functional group at the 2-position offers an additional handle for further functionalization, enabling the synthesis of amides, esters, and other critical functional groups. As a reagent, it is invaluable for exploring structure-activity relationships in medicinal chemistry campaigns and for the synthesis of novel compounds with potential pharmacological activity. Proper storage is essential for maintaining stability; this product should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-iodo-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSYKFHQMUBJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-iodo-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure lends itself to further functionalization, making it a key intermediate in the development of novel therapeutic agents and functional materials.[3][4] We will delve into a robust synthetic methodology, explain the underlying chemical principles, and outline a suite of analytical techniques required to validate the compound's structure and purity.

Part 1: Strategic Synthesis via Fischer Indolization

The synthesis of the indole scaffold is a cornerstone of heterocyclic chemistry. Among the various methods, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a highly versatile and reliable strategy for constructing substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[5][6] This method is particularly advantageous for its ability to introduce substituents onto the benzene ring of the indole core by starting with an appropriately substituted phenylhydrazine.

For the preparation of this compound, the Fischer synthesis provides a direct and efficient route. The logical disconnection involves reacting (4-iodophenyl)hydrazine with pyruvic acid.

Reaction Mechanism

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed reactions:[7][8]

  • Hydrazone Formation: The reaction initiates with the condensation of (4-iodophenyl)hydrazine and the ketone group of pyruvic acid to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical[6][6]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring to produce a di-imine intermediate.[6]

  • Rearomatization & Cyclization: The intermediate rearomatizes, and a subsequent intramolecular nucleophilic attack by the terminal nitrogen atom forms a five-membered ring.

  • Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring.[7]

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from (4-iodophenyl)hydrazine hydrochloride and pyruvic acid.

Materials and Reagents:

  • (4-iodophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-iodophenyl)hydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

  • Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (approx. 10 times the weight of the hydrazine) to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. The color of the mixture will darken. Maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the flask to cool to room temperature. Cautiously quench the reaction by slowly adding crushed ice to the flask with stirring. This will hydrolyze the polyphosphoric acid.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The crude product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dissolution and Extraction: Transfer the crude solid to a separatory funnel. Dissolve it in ethyl acetate and wash with water. Acidify the aqueous layer with concentrated HCl to pH ~2, which will cause the carboxylic acid to precipitate. If the product remains in the organic layer, proceed with extraction. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Reactant1 (4-iodophenyl)hydrazine Step1 Step 1: Condensation & Cyclization @ 90-100°C Reactant1->Step1 Reactant2 Pyruvic Acid Reactant2->Step1 Catalyst Polyphosphoric Acid (PPA) Catalyst->Step1 Step2 Step 2: Quenching with Ice Water Step1->Step2 Step3 Step 3: Neutralization & Precipitation (NaHCO₃) Step2->Step3 Step4 Step 4: Isolation (Vacuum Filtration) Step3->Step4 Step5 Step 5: Purification (Recrystallization) Step4->Step5 Product This compound Step5->Product

Caption: Fischer Indole Synthesis Workflow.

Part 2: Comprehensive Characterization

Once synthesized, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the target compound. Spectroscopic and chromatographic methods provide orthogonal data points for unambiguous validation.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₆INO₂[2]
Molecular Weight 287.05 g/mol [2]
Melting Point 224-228°C[2]
Appearance Off-white to light brown crystalline solidN/A
Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 12 ppm.[9][10] The indole N-H proton also appears as a broad singlet, usually between 10 and 12 ppm. The protons on the aromatic ring will exhibit characteristic splitting patterns.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. The carboxyl carbon (C=O) is highly deshielded, appearing between 165-185 ppm.[10] The carbon atom bonded to the iodine (C-6) will be shifted significantly upfield due to the heavy-atom effect.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9][10][12]

  • N-H Stretch (Indole): A moderate, sharp peak around 3350 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[13]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption between 1690–1760 cm⁻¹ confirms the presence of the carboxylic acid's carbonyl group.[10][12]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula.

  • Low-Resolution MS (LRMS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 287.

  • High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. For C₉H₆INO₂, the expected exact mass would be calculated and compared to the experimental value to within a few parts per million (ppm).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound.[14][15] A reversed-phase HPLC method would be developed to separate the target compound from any starting materials or byproducts. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Summary of Expected Characterization Data
TechniqueFeatureExpected Observation
¹H NMR -COOH Proton~12.0-13.0 ppm (broad singlet)
Indole N-H~11.0-12.0 ppm (broad singlet)
Aromatic C-H~7.0-8.0 ppm (multiplets)
¹³C NMR Carboxyl Carbon~165-175 ppm
Aromatic Carbons~100-140 ppm
IR O-H (acid)2500-3300 cm⁻¹ (very broad, strong)
N-H (indole)~3350 cm⁻¹ (moderate, sharp)
C=O (carbonyl)1690-1760 cm⁻¹ (strong, sharp)
HRMS [M+H]⁺Calculated: 287.9516; Observed: ± 5 ppm
Characterization Workflow Diagram

Characterization_Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Validation Input Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (HRMS) Input->MS IR IR Spectroscopy Input->IR HPLC HPLC Input->HPLC Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity IR->Structure Purity Purity Assessment (>95%) HPLC->Purity Structure->Identity

Caption: Workflow for structural and purity validation.

Conclusion

This guide has outlined a comprehensive and technically grounded approach to the synthesis and characterization of this compound. By employing the classic Fischer indole synthesis, this valuable intermediate can be prepared efficiently. The subsequent multi-technique characterization workflow, combining NMR, IR, MS, and HPLC, ensures a self-validating system that confirms the compound's identity, structural integrity, and purity with high confidence. This detailed protocol and the underlying scientific rationale provide researchers with a reliable foundation for producing and validating this key chemical building block.

References

  • Chem-Station Int. Ed. (2014-08-27). Fischer Indole Synthesis. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • PubMed. (2008). A three-component Fischer indole synthesis. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available from: [Link]

  • National Institutes of Health (NIH). (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Autechaux.com. Buy 6-iodo-1H-indole-3-carboxylic acid. Available from: [Link]

  • MDPI. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]

  • Thieme Chemistry. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available from: [Link]

  • IWK Health Centre. This compound. Available from: [Link]

  • SlidePlayer. INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • PubMed. (2020-02-15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Available from: [Link]

  • The Secret Of. (2025-12-09). This compound Secure Checkout. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Semantic Scholar. (2023-11-22). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. Available from: [Link]

  • ResearchGate. (2025-08-08). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Chemia. (2023-02-28). Iodination of carboxylic acid and related compounds. Available from: [Link]

  • Chemistry LibreTexts. (2024-07-30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • OpenStax. (2023-09-20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

  • ResearchGate. (2025-08-10). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

Sources

Spectroscopic Data of 6-iodo-1H-indole-2-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 6-iodo-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the interpretation of its role in various chemical transformations. This document synthesizes predicted spectroscopic data with established principles of structural elucidation, offering a valuable resource for researchers in the field.

Introduction to this compound

This compound belongs to the indole family, a core scaffold in numerous natural products and pharmaceuticals. The presence of an iodine atom at the 6-position and a carboxylic acid at the 2-position imparts unique electronic and steric properties, making it a versatile building block in organic synthesis. Accurate characterization of this molecule is the first critical step in any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents a comprehensive analysis based on predicted data and comparison with structurally related compounds. These predictions are grounded in well-established spectroscopic principles and provide a robust framework for interpreting experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for each proton. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atom and the carboxylic acid group, as well as the aromaticity of the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
N-H~11.8 - 12.5Broad Singlet-The acidic proton on the nitrogen, its chemical shift can be highly variable and concentration-dependent.
COOH~12.5 - 13.5Broad Singlet-The carboxylic acid proton, typically downfield and broad. Exchangeable with D₂O.
H-7~7.8 - 8.0DoubletJ ≈ 1.0 - 2.0This proton is ortho to the iodine and is expected to be a doublet due to coupling with H-5.
H-5~7.4 - 7.6Doublet of DoubletsJ ≈ 8.5, 1.5Coupled to both H-4 (ortho) and H-7 (meta).
H-4~7.2 - 7.4DoubletJ ≈ 8.5Coupled to H-5 (ortho).
H-3~7.0 - 7.2Singlet-This proton is on the pyrrole ring and adjacent to the carboxylic acid group.

Causality Behind Predictions: The downfield shift of the N-H and COOH protons is a hallmark of acidic protons involved in hydrogen bonding. In the aromatic region, the iodine at C-6 exerts a deshielding effect on the adjacent protons, particularly H-5 and H-7. The predicted coupling constants are typical for ortho and meta coupling in a benzene ring. For comparison, the protons of the parent indole-2-carboxylic acid resonate at slightly different chemical shifts, highlighting the influence of the iodine substituent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon PositionPredicted Chemical Shift (ppm)Notes
C-2 (C=O)~162 - 165The carboxylic acid carbonyl carbon.
C-7a~138 - 140Quaternary carbon at the ring junction.
C-3a~128 - 130Quaternary carbon at the ring junction.
C-5~125 - 127
C-4~122 - 124
C-3~108 - 110
C-7~115 - 117
C-6 (C-I)~90 - 95The carbon attached to the iodine atom is significantly shielded.

Expertise in Interpretation: The chemical shift of the carbon directly attached to the iodine (C-6) is expected to be significantly upfield (shielded) due to the "heavy atom effect" of iodine. This is a key diagnostic signal for confirming the position of iodination. The other carbon chemical shifts are predicted based on the expected electronic effects of the substituents on the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)3300 - 2500BroadVery broad due to hydrogen bonding, often overlapping with C-H stretches.[1][2]
N-H (Indole)~3400 - 3300Medium, SharpCharacteristic N-H stretch of the indole ring.
C-H (Aromatic)~3100 - 3000Medium to Weak
C=O (Carboxylic Acid)~1720 - 1680Strong, SharpConjugation with the indole ring may lower the frequency.[1][2]
C=C (Aromatic)~1600 - 1450Medium to StrongMultiple bands are expected.
C-O (Carboxylic Acid)~1320 - 1210Strong
C-I~600 - 500Weak to MediumOften difficult to assign definitively.

Trustworthiness of Protocol: A standard method for acquiring an IR spectrum of a solid sample is the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. This ensures a uniform dispersion of the analyte and minimizes scattering of the infrared beam.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₆INO₂), the expected molecular weight is approximately 287.05 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺287The molecular ion peak. The presence of iodine (¹²⁷I) will give a distinct isotopic pattern.
[M-H₂O]⁺269Loss of a water molecule from the carboxylic acid.
[M-COOH]⁺242Loss of the carboxylic acid group.
[M-I]⁺160Loss of the iodine atom.

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting fragments. The loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. The presence of the iodine atom provides a very clear isotopic signature, which is a powerful tool for confirming the presence of iodine in the molecule.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with established analytical protocols, researchers can confidently identify and characterize this important synthetic intermediate. The provided tables and workflow diagrams serve as a practical reference for laboratory work, ensuring the scientific integrity and trustworthiness of experimental results.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

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Chemical properties and reactivity of 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Iodo-1H-indole-2-carboxylic acid: Properties, Reactivity, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its structure uniquely combines three key functional motifs: a privileged indole scaffold, a carboxylic acid group at the 2-position, and a highly reactive iodine atom at the 6-position of the benzene ring. This strategic arrangement of functional groups makes it an ideal precursor for the synthesis of complex, highly functionalized molecules.

The indole nucleus is a core component of numerous natural products and pharmaceuticals, known for a wide range of biological activities.[1] The carboxylic acid at the C2 position serves as a crucial handle for amide coupling reactions, a cornerstone of medicinal chemistry for building diversity and interacting with biological targets.[2] However, it is the carbon-iodine bond at the C6 position that unlocks the molecule's true synthetic potential, providing a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond formations via transition metal-catalyzed cross-coupling reactions.[3][4] This guide offers a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound for professionals in the field.

Physicochemical and Spectroscopic Profile

Proper handling, storage, and characterization are fundamental to the successful application of any chemical reagent. This compound is a stable solid under standard laboratory conditions, though specific storage requirements should be observed to ensure its integrity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS RN 383133-28-6[3]
Molecular Formula C₉H₆INO₂[3]
Molecular Weight 287.05 g/mol [3]
Appearance Typically an off-white to light brown solidGeneric
Melting Point 224-228°C[3]
Storage Keep in a dark place, sealed in dry, 2-8°C[3]

While detailed, universally standardized spectroscopic data can vary by solvent and instrument, the fundamental structure gives rise to a predictable spectral signature. The infrared (IR) spectrum of indole-2-carboxylic acids typically shows characteristic broad O-H stretching from the carboxylic acid, N-H stretching of the indole, and a strong C=O stretch.[5] Nuclear Magnetic Resonance (NMR) spectroscopy will reveal distinct signals for the aromatic protons on the indole ring and the N-H proton, with chemical shifts influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is dictated by the reactivity of its three primary functional groups. The C-I bond is the most versatile site for diversification, the carboxylic acid is key for conjugation, and the indole N-H offers a point for modulation or protection.

The C-I Bond: A Gateway to Cross-Coupling Chemistry

The iodine atom at the 6-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of C-C, C-N, and C-O bonds, making it a cornerstone for library synthesis and lead optimization in drug discovery.[4][6] The electron-withdrawing nature of the substituents generally makes the C-I bond highly reactive towards the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[6] Coupling this compound with various aryl or heteroaryl boronic acids (or their esters) provides a direct route to a diverse array of 6-aryl-indole derivatives.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for this transformation. The tetrakis(triphenylphosphine)palladium(0) complex is pre-activated and reliable.[7]

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[8]

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF and water is typically used. The organic solvent solubilizes the starting materials, while water is necessary to dissolve the inorganic base.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-I R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-Ar R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar Ar-B(OR)2 Ar'-B(OR)2 + Base Ar-B(OR)2->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product R 6-Indole-2-COOH Ar' Coupling Partner Sonogashira_Workflow cluster_reactants Reactants & Catalysts Indole 6-Iodo-1H-indole- 2-carboxylic acid ReactionVessel Reaction Vessel (Inert Atmosphere) Indole->ReactionVessel Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->ReactionVessel Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Catalyst->ReactionVessel Heating Heating (Optional, RT to 80°C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 6-Alkynyl-1H-indole- 2-carboxylic acid Purification->Product

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-iodo-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven methodologies for the rigorous assessment of its solubility and stability. These parameters are paramount in early-stage drug development, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to design and execute robust, self-validating studies. All protocols and claims are grounded in authoritative scientific literature and regulatory guidelines.

Introduction: The Pivotal Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule. For this compound, like any potential drug candidate, a thorough understanding of its solubility and stability is non-negotiable.

  • Solubility dictates the rate and extent to which the compound can dissolve in a given solvent system, a prerequisite for absorption in the gastrointestinal tract and subsequent systemic availability.[1] Poor aqueous solubility is a leading cause of failure for NCEs, often necessitating complex and costly formulation strategies.[1]

  • Stability refers to the ability of the compound to retain its chemical integrity and physical properties over time under various environmental conditions.[2] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.[2]

This guide will delve into the theoretical and practical aspects of characterizing these two key attributes for this compound, providing a roadmap for generating high-quality, reliable data essential for informed decision-making in the drug development pipeline.

Chemical and Physical Properties of this compound

A foundational understanding of the molecule's structure is crucial for predicting its behavior.

PropertyValueSource
Molecular Formula C₉H₆INO₂[3]
Molecular Weight 287.05 g/mol [3]
Appearance Crystalline solid (predicted)[4]
Storage 2-8°C, sealed in dry, dark place

The structure of this compound, featuring a bicyclic indole ring system, a carboxylic acid group at the 2-position, and an iodine atom at the 6-position, suggests several key characteristics. The indole ring itself is relatively nonpolar, while the carboxylic acid group introduces a polar, ionizable center. The iodine atom, being a large and relatively lipophilic halogen, will also influence the overall polarity and potential for intermolecular interactions.

Solubility Assessment: A Multi-faceted Approach

Determining the solubility of this compound requires a systematic approach, moving from initial screening to a comprehensive pH-solubility profile. The "shake flask" method is the gold standard for determining equilibrium solubility.[5]

Thermodynamic Solubility Protocol

This protocol is designed to determine the equilibrium solubility in various aqueous and organic solvents.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, propylene glycol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to reach a steady state.[5]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

pH-Solubility Profiling

For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium. A pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Methodology: The thermodynamic solubility protocol is repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[5]

Data Interpretation: The results are typically plotted as solubility (mg/mL or µg/mL) versus pH. This profile will reveal the pH at which the compound exhibits its lowest solubility, a critical parameter for biopharmaceutical classification.

Biopharmaceutics Classification System (BCS) Implications

The solubility data, particularly the lowest solubility across the physiological pH range, is used in conjunction with permeability data to classify the drug according to the Biopharmaceutics Classification System (BCS).[6] An active pharmaceutical ingredient (API) is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[5]

Stability Studies: Ensuring Chemical Integrity

Stability testing is crucial for identifying potential degradation pathways and establishing a re-test period or shelf life.[2] These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[2][7][8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C)

  • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat (e.g., 80°C)

  • Photostability: Exposure to light according to ICH Q1B guidelines

Methodology:

  • Prepare solutions of this compound in the respective stress media.

  • Expose the solutions to the specified conditions for a defined period.

  • At various time points, withdraw samples and analyze them using a stability-indicating HPLC method.

  • The analysis should quantify the parent compound and detect any degradation products.

Formal Stability Studies (ICH Guidelines)

Formal stability studies are conducted on the drug substance under controlled storage conditions to establish a re-test period.[2]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Data from ICH Q1A(R2) Guideline.[2]

Methodology:

  • Store samples of this compound in containers that mimic the proposed commercial packaging.

  • Place the samples in stability chambers maintained at the conditions specified in the table above.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies), withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.

Potential Degradation Pathways for Indole Derivatives

The indole ring is susceptible to degradation through several mechanisms:

  • Oxidation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, which can lead to the formation of various oxidized derivatives.[3]

  • Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the carboxylic acid group can undergo reactions under certain conditions.

  • Photodegradation: Indole-containing compounds can be sensitive to light, leading to complex degradation pathways.

Microbial degradation of indole has been shown to proceed through hydroxylation to form intermediates like oxindole and isatin before ring cleavage.[11] Aerobic degradation can also proceed through intermediates such as indoxyl and isatin.[12][13] While not directly applicable to sterile pharmaceutical products, this information provides insight into the potential reactive sites on the indole ring.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Method Parameters:

  • Column: A C18 reversed-phase column is typically suitable for separating indole derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Gradient elution may be necessary to resolve the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Shake at controlled temperature (e.g., 24-72h) B->C D Centrifuge to separate solid and liquid phases C->D E Sample and dilute supernatant D->E F Quantify using validated HPLC-UV method E->F

Caption: Workflow for Thermodynamic Solubility Assessment.

Logical Flow for Stability Study Design

G start Initiate Stability Study forced_degradation Forced Degradation (Stress Testing) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method forced_degradation->method_dev method_val Validate Analytical Method (ICH Q2) method_dev->method_val formal_stability Formal Stability Studies (ICH Q1A) method_val->formal_stability long_term Long-Term 25°C/60%RH or 30°C/65%RH formal_stability->long_term accelerated Accelerated 40°C/75%RH formal_stability->accelerated data_analysis Analyze Data and Establish Re-test Period long_term->data_analysis accelerated->data_analysis

Caption: Logical Progression of a Comprehensive Stability Program.

Conclusion and Recommendations

The solubility and stability of this compound are critical quality attributes that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide has outlined a systematic and scientifically rigorous approach to these studies, grounded in established principles and regulatory expectations.

Key Recommendations:

  • Early Characterization: Initiate solubility and forced degradation studies as early as possible in the development process to identify potential liabilities.

  • Methodical Approach: Employ the shake-flask method for equilibrium solubility determination and conduct a comprehensive pH-solubility profile.

  • ICH Compliance: Adhere strictly to ICH guidelines for formal stability testing to ensure regulatory acceptance.

  • Robust Analytics: Develop and validate a stability-indicating analytical method before initiating formal stability studies.

  • Data-Driven Decisions: Use the data generated from these studies to guide formulation development, establish appropriate storage conditions, and define a suitable re-test period.

By following the principles and protocols outlined in this guide, researchers can generate the high-quality data necessary to de-risk their development programs and advance promising molecules like this compound toward the clinic.

References

  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • PubChem. 6-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • IWK Health Centre. This compound. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

  • Qu, Y., Ma, Q., Liu, Z., Zhang, J., He, Z., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Hindawi. (2017). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

  • Drug Development and Delivery. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3173–3178. Retrieved from [Link]

  • SlideShare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • ResearchGate. Proposed degradation pathways of indole by ozonation. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]

  • Biocrates Life Sciences AG. (2022, March 8). Indole - Metabolite of the month. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of 6-Iodo-1H-Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] This guide provides a comprehensive framework for the biological activity screening of a specific, highly versatile class of indole derivatives originating from 6-iodo-1H-indole-2-carboxylic acid. We will explore the rationale behind experimental design, provide detailed protocols for key assays in oncology, virology, and microbiology, and discuss the interpretation of screening data. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities for therapeutic potential.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic properties and conformational flexibility allow it to serve as a versatile pharmacophore, leading to the development of approved drugs for a wide range of diseases.[3] Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]

The focus of this guide, this compound, serves as a strategic starting point for generating a diverse chemical library. The iodine atom at the 6-position is not merely a substituent; it is a versatile chemical handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).[2][6] Furthermore, the carboxylic acid at the 2-position provides another site for modification, such as amide bond formation, further expanding molecular diversity.[5] This strategic design allows for the rapid generation of novel derivatives to be screened against various biological targets.

Synthesis of Screening Library: From Core to Derivatives

The foundation of any screening campaign is a library of structurally diverse yet related compounds. The synthesis begins with the core molecule, this compound, and expands through parallel synthesis methodologies.

General Synthetic Strategy

The core scaffold provides two primary points for diversification: the C6-iodo position and the C2-carboxylic acid. A typical workflow involves modifying one position first, followed by the other, to generate a matrix of unique derivatives. For example, a set of amines can be coupled to the carboxylic acid to form amides, and each of these amides can then undergo various cross-coupling reactions at the iodo position.

G cluster_0 Phase 1: C2-Carboxylic Acid Modification cluster_1 Phase 2: C6-Iodo Position Modification Core This compound Amidation Amide Coupling (e.g., HATU, EDC) Core->Amidation R1-NH2 Amide_Intermediate Amide Intermediate Library (Diverse R1 groups) Amidation->Amide_Intermediate Coupling Palladium-Catalyzed Cross-Coupling Amide_Intermediate->Coupling R2-B(OH)2 (Suzuki) R2-H (Heck) R2-Sn(Bu)3 (Stille) Final_Library Final Derivative Library (Diverse R1 and R2 groups) Coupling->Final_Library

Caption: General workflow for synthesizing a library of derivatives.

Biological Activity Screening: A Multi-Pronged Approach

A successful screening campaign evaluates compounds across a range of assays, starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies for promising "hits."

Anticancer Activity Screening

Rationale: The indole scaffold is present in numerous anticancer agents that function through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[7][8][9] Therefore, screening for anticancer activity is a high-priority endeavor.

G cluster_workflow Anticancer Screening Cascade cluster_secondary Primary Primary Screen: Cytotoxicity Assay (MTT) (e.g., NCI-60 Cell Panel) Hit_Confirmation Hit Confirmation & Dose-Response Primary->Hit_Confirmation Identify 'Hits' (e.g., >50% growth inhibition) Secondary Secondary Assays: Mechanism of Action Hit_Confirmation->Secondary Determine IC50 Lead_Opt Lead Optimization Secondary->Lead_Opt Elucidate Target Secondary_Assays Kinase Inhibition Assay Cell Cycle Analysis (FACS) Apoptosis Assay (Caspase-Glo) Tubulin Polymerization Assay

Caption: A typical workflow for anticancer drug screening.

This assay measures the metabolic activity of cells as an indicator of cell viability. It is a robust, colorimetric assay suitable for high-throughput screening.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well.[10] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[10]

Compound IDR1 GroupR2 GroupIC₅₀ (µM) vs. MCF-7[10]IC₅₀ (µM) vs. MDA-MB-468[10]
5a -H-Phenyl25.418.9
5f -H-4-Chlorophenyl13.28.2
5k -H-4-Nitrophenyl> 5045.1
Doxorubicin (Positive Control)0.81.1
Antiviral Activity Screening

Rationale: Indole derivatives have shown significant potential as antiviral agents, targeting viruses such as HIV, Dengue virus (DENV), and Zika virus (ZIKV).[1][11][12] The mechanism often involves the inhibition of key viral enzymes or processes like the viral replication complex.[11]

This assay is the gold standard for measuring the neutralization of a virus by a compound.

Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for DENV/ZIKV) in 12-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of the indole derivatives. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days, allowing plaques (zones of cell death) to form.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ (the concentration that reduces plaque formation by 50%).

Antimicrobial Activity Screening

Rationale: With the rise of antimicrobial resistance, there is a constant need for new antibacterial and antifungal agents. Indole derivatives have been identified as having promising antimicrobial properties.[5][13][14]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of each indole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Enterococcus faecalis, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[13][14]

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (growth, no compound) and a negative control (sterility, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]

Targeted Screening: Enzyme Inhibition

Rationale: Many indole derivatives exert their effects by inhibiting specific enzymes. For example, they can act as inhibitors of protein kinases, which are often dysregulated in cancer, or enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy.[15][16] Screening directly against a purified enzyme can rapidly identify potent and specific inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Indole Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits ATP Binding Site

Caption: Indole derivatives can inhibit kinase signaling pathways.

Conclusion and Future Directions

The systematic screening of this compound derivatives offers a powerful strategy for discovering novel therapeutic leads. This guide outlines a logical and efficient workflow, from library synthesis to multi-tiered biological evaluation. The initial data from primary screens—cytotoxicity, plaque reduction, or MIC assays—are crucial for identifying "hit" compounds. These hits must then be validated through dose-response studies and investigated in secondary, mechanism-of-action assays to understand how they work. The ultimate goal is to build a robust structure-activity relationship (SAR) that guides the chemical optimization of hit compounds into potent and selective clinical candidates.

References

6-iodo-1H-indole-2-carboxylic acid as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-iodo-1H-indole-2-carboxylic Acid as a Scaffold in Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with numerous biological targets.[1] This technical guide delves into a specific, highly functionalized variant: This compound . We will explore the unique structural and physicochemical properties conferred by the iodine atom at the C6-position and the carboxylic acid at the C2-position. This guide provides a comprehensive overview of its synthetic strategies, highlights its critical role as a scaffold in developing potent therapeutic agents, particularly as enzyme inhibitors, and presents detailed structure-activity relationship (SAR) analyses. Through field-proven insights and detailed protocols, this document serves as an essential resource for researchers leveraging this versatile scaffold in modern drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

While the indole framework is broadly utilized, the specific arrangement of substituents in this compound offers a unique combination of features that make it exceptionally valuable for rational drug design.

  • The Indole Core: Provides a rigid, planar, and aromatic system rich in π-electrons, capable of engaging in various non-covalent interactions with biological macromolecules, including π-π stacking and hydrophobic interactions.[2][3]

  • The C2-Carboxylic Acid: This functional group is a powerful hydrogen bond donor and acceptor. Critically, it acts as an efficient bidentate metal-ion chelator, a property essential for inhibiting metalloenzymes.[2][4] This feature is a cornerstone of its application in developing HIV-1 integrase inhibitors.[4][5]

  • The C6-Iodo Group: The iodine atom at this position is not merely a bulky substituent. It serves two strategic purposes:

    • A Handle for Synthesis: It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties to explore the chemical space around the scaffold.[6]

    • A Halogen Bond Donor: Iodine can form halogen bonds—a non-covalent interaction with Lewis bases (like backbone carbonyls in proteins)—which can significantly enhance binding affinity and selectivity for a target protein.[7]

This strategic combination of a rigid core, a metal-chelating anchor, and a versatile synthetic handle makes this compound a powerful starting point for generating libraries of potent and selective inhibitors.

Core Scaffold: Properties and Rationale for Use

The utility of a scaffold is defined by its inherent chemical properties and how they can be exploited to achieve a desired biological effect.

Diagram: Key Features of the Scaffold

Caption: Key modification points on the this compound scaffold.

The carboxylic acid at C2 and the indole nitrogen form a powerful bidentate chelating motif. This is particularly effective in the active sites of enzymes that utilize divalent metal cations, such as Mg²⁺, for their catalytic activity. HIV-1 integrase is a prime example, where this scaffold chelates the two Mg²⁺ ions essential for the strand transfer reaction, thereby inhibiting viral replication.[2][4]

The iodine at C6 provides a site for extensive chemical diversification. Its position allows for the introduction of aryl, heteroaryl, or alkyl groups that can extend into subsidiary binding pockets of a target enzyme, enhancing both potency and selectivity. This has been effectively demonstrated in the optimization of HIV integrase inhibitors, where adding a halogenated benzene ring at C6 via cross-coupling led to a significant increase in inhibitory activity through π-π stacking interactions with viral DNA.[5]

Synthetic Strategies and Methodologies

The synthesis of the core scaffold and its derivatives is accessible through established organic chemistry transformations. A common and reliable pathway involves the iodination of a readily available indole precursor, followed by diversification.

Diagram: General Synthetic Workflow

G start Indole-2-carboxylic acid (Starting Material) step1 Step 1: Iodination (e.g., I₂, HIO₃ in AcOH) start->step1 scaffold This compound (Core Scaffold) step1->scaffold step2 Step 2: N-Protection (Optional, e.g., SEM-Cl) scaffold->step2 step3 Step 3: Diversification (Cross-Coupling at C6) - Suzuki (Ar-B(OH)₂) - Sonogashira (Alkynes) - Buchwald-Hartwig (Amines) step2->step3 step4 Step 4: Deprotection / Carboxyl Modification step3->step4 final Library of Diverse Analogs step4->final

References

Potential therapeutic targets of 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Iodo-1H-indole-2-carboxylic acid

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This guide focuses on a specific, under-investigated derivative, this compound. While direct research on this compound is sparse, its structural features—the indole core, the carboxylic acid, and the heavy halogen at the 6-position—provide a strong basis for hypothesizing its potential therapeutic targets. This document synthesizes information from closely related analogs to identify high-probability target classes, including enzymes involved in immuno-oncology, viral replication, and neurodegeneration. More importantly, it provides a systematic, in-depth framework for researchers to empirically identify and validate the specific molecular targets of this compound, transforming it from a chemical entity into a potential therapeutic lead.

Part 1: The Foundation: this compound

Chemical Structure and Rationale for Investigation

This compound is a derivative of the indole family. The core indole ring is a common motif in both natural products and synthetic pharmaceuticals. The carboxylic acid at the 2-position is a key feature, often involved in critical binding interactions with target proteins, such as chelating metal ions or forming hydrogen bonds. The iodine atom at the 6-position is particularly noteworthy. Its size and electronegativity can significantly influence binding affinity and selectivity for a target protein, and it can serve as a versatile synthetic handle for further chemical modifications[1][2].

The Therapeutic Legacy of the Indole-2-Carboxylic Acid Scaffold

Derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of therapeutic activities. This established biological relevance provides a strong impetus for investigating novel analogs like the 6-iodo variant. Key therapeutic areas where this scaffold has shown promise include:

  • Immuno-Oncology: Inhibition of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[3].

  • Antiviral Therapy: Inhibition of HIV-1 integrase[4][5][6].

  • Neurological Disorders: Antagonism of the NMDA receptor's glycine site[6][7].

  • Oncology: Targeting a wide array of proteins including the 14-3-3η protein, tubulin, and receptor tyrosine kinases like EGFR and VEGFR[8][9][10].

Part 2: High-Probability Candidate Therapeutic Targets

Based on the activities of structurally related compounds, we can prioritize several protein classes as potential targets for this compound. The iodine substitution may enhance potency or alter selectivity compared to previously studied analogs.

Immuno-Oncology: IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in the kynurenine pathway of tryptophan metabolism. Their upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. A variety of indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO[3].

Hypothesis: The this compound core could fit within the active sites of IDO1 and TDO. The carboxylic acid group is positioned to interact with key residues, while the indole ring provides a foundational scaffold. Molecular docking simulations have previously been used to predict the binding modes of such compounds within the IDO1 and TDO binding pockets[3].

IDO1_TDO_Pathway cluster_0 Tumor Microenvironment Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine (Immunosuppressive) ImmuneCell T-Cell Kynurenine->ImmuneCell Inhibits Activation IDO1_TDO->Kynurenine Produces Compound 6-Iodo-1H-indole- 2-carboxylic acid Compound->IDO1_TDO Inhibits TumorCell Tumor Cell

Caption: Proposed inhibition of the IDO1/TDO pathway by this compound.

Antiviral: HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have been developed as integrase strand transfer inhibitors (INSTIs)[4][5]. The mechanism often involves the indole nucleus and the C2 carboxyl group chelating two magnesium ions (Mg²⁺) within the enzyme's active site[5][6].

Hypothesis: this compound possesses the necessary pharmacophore (the indole core and C2 carboxylate) to chelate the Mg²⁺ ions in the HIV-1 integrase active site. The 6-iodo substitution could further enhance binding by interacting with a hydrophobic pocket near the active site, a strategy that has proven effective in optimizing other INSTIs[5].

Neuro-therapeutics: NMDA Receptor and DYRK1A Kinase
  • NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor critical for synaptic plasticity, but its overactivation can lead to excitotoxicity, implicated in stroke and epilepsy. Indole-2-carboxylic acid itself is a known competitive antagonist at the glycine co-agonist site of the NMDA receptor[6][7].

  • DYRK1A Kinase: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is linked to neurodevelopment and is overexpressed in Down syndrome. Iodo-substituted indoloquinoline carboxylic acids have been shown to be potent and selective inhibitors of DYRK1A[11][12].

Hypothesis: The core structure of this compound makes it a prime candidate for NMDA receptor antagonism. Furthermore, the presence of both an indole ring and an iodine atom suggests a potential for DYRK1A inhibition, making it a candidate for investigation in neurodegenerative and neurodevelopmental disorders.

Part 3: A Systematic Workflow for Target Identification and Validation

The following section provides a detailed, field-proven guide for researchers to move from hypothesized targets to validated mechanisms of action.

Stage 1: Broad Target Class Screening

The initial step is to perform broad, unbiased screening to determine the general class of proteins with which the compound interacts. This is a cost-effective strategy to narrow down the search space.

Experimental Protocol: Kinase Profiling

  • Objective: To determine if the compound inhibits any protein kinases from a diverse panel.

  • Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Submit this compound for screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM and 10 µM).

    • The service will perform in vitro activity assays (e.g., ADP-Glo™, Z'-LYTE™) for each kinase in the presence of the compound.

    • Data is returned as percent inhibition relative to a control (e.g., DMSO).

  • Interpretation: "Hits" are typically defined as kinases showing >50% inhibition at 1 µM. These become primary candidates for further validation. This approach could confirm or deny the DYRK1A hypothesis.

Stage 2: Unbiased Target Identification via Affinity Chromatography

If broad screening yields no clear hits or if a more comprehensive, unbiased approach is desired, affinity chromatography coupled with mass spectrometry is the gold standard for identifying direct binding partners.

Affinity_Pulldown_Workflow Start 6-Iodo-1H-indole- 2-carboxylic acid Synthesis Synthesize Affinity Probe (e.g., add linker & biotin) Start->Synthesis Beads Immobilize Probe on Streptavidin Beads Synthesis->Beads Lysate Incubate with Cell Lysate Beads->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis (Protein Identification) Elute->MS Analysis Data Analysis: Identify Enriched Proteins (Potential Targets) MS->Analysis

Caption: Workflow for unbiased target identification using affinity chromatography-mass spectrometry.

Experimental Protocol: Protein Pulldown and Mass Spectrometry

  • Objective: To isolate and identify proteins from a cell lysate that directly bind to the compound.

  • Step 1: Synthesis of an Affinity Probe.

    • Synthesize a derivative of this compound that incorporates a linker arm and a terminal biotin tag. The linker attachment point should be chosen carefully to minimize disruption of potential binding interactions.

  • Step 2: Immobilization.

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

  • Step 3: Pulldown.

    • Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

    • Incubate the lysate with the probe-coated beads. As a negative control, incubate a separate aliquot of lysate with beads coated with biotin only.

    • Perform a competition control by co-incubating the lysate and probe-coated beads with a high concentration of the free, non-biotinylated this compound.

  • Step 4: Elution and Digestion.

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Step 5: LC-MS/MS Analysis.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Interpretation: True targets will be highly enriched in the probe pulldown compared to the negative control and will show significantly reduced binding in the competition control.

Stage 3: In-Cell Target Engagement and Pathway Validation

Once a candidate target is identified, it is crucial to confirm that the compound engages this target within a live cellular environment and modulates its downstream signaling pathways.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify direct binding of the compound to the target protein in intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its melting temperature.

  • Procedure:

    • Treat intact cells with either the compound or a vehicle control (DMSO).

    • Heat aliquots of the treated cells to a range of different temperatures.

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the amount of the soluble target protein remaining at each temperature using Western blotting.

  • Interpretation: In the compound-treated cells, the target protein will remain soluble at higher temperatures compared to the vehicle-treated cells, indicating direct target engagement.

Experimental Protocol: Western Blotting for Pathway Modulation

  • Objective: To determine if compound treatment affects the activity of the target's signaling pathway.

  • Procedure:

    • Based on the identified target (e.g., a kinase), identify a known downstream substrate that is phosphorylated upon kinase activation.

    • Treat cells with the compound for an appropriate time course.

    • Lyse the cells and perform a Western blot using two primary antibodies: one that recognizes the total amount of the substrate protein and another that recognizes only its phosphorylated form.

  • Interpretation: If the compound is an inhibitor, a decrease in the level of the phosphorylated substrate (relative to the total substrate) would be observed, confirming functional modulation of the pathway.

Part 4: Data Summary and Future Directions

The investigation of this compound presents a compelling opportunity in drug discovery. While its exact targets remain to be elucidated, the rich pharmacology of its parent scaffold provides a clear roadmap for investigation.

Potential Target Class Therapeutic Area Key Rationale from Analogs Primary Validation Method
IDO1 / TDOImmuno-OncologyInhibition by various indole-2-carboxylic acid derivatives[3].Enzyme Inhibition Assay
HIV-1 IntegraseAntiviralChelation of Mg²⁺ ions in the active site[5][6].In Vitro Strand Transfer Assay
NMDA ReceptorNeurologyCompetitive antagonism at the glycine site[6][7].Electrophysiology (Patch-Clamp)
DYRK1A KinaseNeurologyPotent inhibition by iodo-indoloquinoline analogs[11][12].Kinase Activity Assay, CETSA
14-3-3η ProteinOncologyTargeted by novel 1H-indole-2-carboxylic acid derivatives[9].Cellular Proliferation Assays, CETSA

By following the systematic workflow outlined in this guide—from broad screening and unbiased identification to in-cell target validation—researchers can effectively de-orphan this compound. The ultimate goal is to pinpoint its specific molecular target(s), understand its mechanism of action, and pave the way for its potential development as a novel therapeutic agent. The unique 6-iodo substitution may hold the key to unlocking new levels of potency and selectivity, making this a worthy endeavor for any drug discovery program.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Buy 6-iodo-1H-indole-3-carboxylic acid. Tocris Bioscience. (Note: This is for a related compound, but discusses the role of iodine). Available at: [Link]

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  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH National Library of Medicine. Available at: [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • (PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ResearchGate. Available at: [Link]

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Exploring the Enigmatic Mechanisms of Iodinated Indole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the intricate mechanisms of action of iodinated indole compounds, offering a vital resource for researchers, scientists, and drug development professionals. Moving beyond a superficial overview, this document provides a deep dive into the causality behind experimental choices, self-validating protocols, and the profound impact of iodination on the biological activity of the versatile indole scaffold.

Section 1: The Iodinated Indole Scaffold - A Privileged Motif in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its inherent ability to interact with a wide array of biological targets has cemented its status as a "privileged scaffold."[3] The introduction of a halogen atom, particularly iodine, onto this scaffold can dramatically alter its physicochemical properties and, consequently, its pharmacological profile.[4][5] This guide will unravel the mechanistic nuances that arise from this specific chemical modification.

Iodination can significantly impact a molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological targets.[6] A key, and often underappreciated, interaction that governs the enhanced potency of many iodinated compounds is halogen bonding .[7][8] This non-covalent interaction, where the covalently bound iodine atom acts as a Lewis acid to interact with a Lewis base on a biological target, can be as significant as the well-understood hydrogen bond in determining binding affinity and selectivity.[4][9]

Section 2: Unraveling the Mechanisms of Action: Key Biological Targets and Signaling Pathways

Iodinated indole compounds exert their effects by modulating a diverse range of biological targets, including enzymes and receptors, which in turn influences critical cellular signaling pathways.

Enzyme Inhibition: A Tale of Enhanced Potency

Iodinated indoles have emerged as potent inhibitors of several key enzymes implicated in disease. The introduction of iodine can enhance inhibitory activity through various mechanisms, including increased binding affinity via halogen bonding and altered electronic properties of the indole ring.

Case Study: Inhibition of the Glutamate-Gated Chloride Channel (GluCl)

An insightful example of the impact of iodination is seen in the in-silico screening of indole-based compounds targeting the glutamate-gated chloride channel (GluCl), a key target in parasitology.[10] Comparative analysis of iodinated and non-iodinated analogs reveals a significant difference in their binding interactions.

CompoundBinding Energy (kcal/mol)Key Interactions
6-iodoindoline-5.33Hydrogen bond with Leu 218
7-fluoro-5-iodoindole-5.15Hydrogen bond with Ser 260
Non-iodinated indole (hypothetical)(Data not available, but expected to be lower)(Primarily hydrophobic interactions)

Table 1: Comparative in-silico binding data of iodinated indole derivatives with GluCl.[10]

The iodine atom in these compounds participates in crucial interactions within the binding pocket of GluCl, contributing to a lower binding energy and, therefore, higher affinity.[10] Specifically, the iodine atom can form halogen bonds with backbone carbonyls or other electron-rich residues, anchoring the inhibitor in a favorable conformation for potent inhibition.

Receptor Modulation: Fine-Tuning Ligand-Receptor Interactions

Iodinated indoles also demonstrate significant activity as modulators of various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. The position and nature of the halogen substitution can profoundly influence receptor affinity and selectivity.

Example: Cannabinoid Receptor Ligands

Research into unsymmetrical diindolylmethanes (DIMs) has shown that halogenation can modulate binding affinity for cannabinoid receptors (CB1 and CB2).[11] While this particular study focused on fluorinated and brominated derivatives, the principles extend to iodinated compounds. The introduction of a halogen can alter the electrostatic potential of the molecule, leading to more favorable interactions with the receptor's binding site.

Modulation of Signaling Pathways: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Indole compounds, including the well-studied diindolylmethane (DIM), are known to modulate this pathway.[4] While direct comparative studies on iodinated versus non-iodinated indoles on this pathway are less common, the established effects of DIM provide a strong foundation for understanding how iodinated analogs might exert even more potent effects. DIM has been shown to inhibit Akt phosphorylation, a key step in the activation of this pathway.[8] It is plausible that an iodinated DIM analog could exhibit enhanced Akt inhibition due to more favorable interactions with the ATP-binding pocket of Akt, potentially through halogen bonding.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes IodinatedIndole Iodinated Indole Compound IodinatedIndole->Akt Inhibits (Potential Mechanism) Docking_Workflow PDB Protein Structure (from PDB) Preparation Preparation (Add Hydrogens, etc.) PDB->Preparation Ligand Iodinated Indole Structure Ligand->Preparation Docking Molecular Docking Simulation Preparation->Docking Analysis Analysis of Binding Poses & Energies Docking->Analysis

Figure 2: A simplified workflow for molecular docking studies of iodinated indole compounds.

In-Vitro Assays: Quantifying Biological Activity

In-vitro assays are crucial for quantifying the biological activity of iodinated indole compounds and validating the predictions from in-silico studies.

Experimental Protocol: Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an iodinated indole compound against a target enzyme. [13]

  • Reagent Preparation: Prepare a stock solution of the iodinated indole inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor. Prepare the enzyme and substrate solutions in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme, inhibitor (at various concentrations), and buffer. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [14][15] Experimental Protocol: Radioligand Binding Assay

This protocol is used to determine the binding affinity of an iodinated compound to a specific receptor. [5]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a radiolabeled ligand (often an iodinated version of a known ligand), and the unlabeled iodinated indole compound at various concentrations. [8]3. Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding versus the logarithm of the competitor concentration to determine the Ki value.

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are essential to confirm that the observed in-vitro activity translates to a functional effect in a cellular context.

Experimental Protocol: Cellular Uptake Assay using LC-MS/MS

This protocol measures the concentration of the iodinated indole compound inside cells. [16][17]

  • Cell Culture: Culture the target cells to an appropriate confluency.

  • Compound Treatment: Treat the cells with the iodinated indole compound at a specific concentration for various time points.

  • Cell Lysis: Wash the cells to remove extracellular compound and then lyse the cells to release the intracellular contents.

  • Sample Preparation: Extract the compound from the cell lysate using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • LC-MS/MS Analysis: Quantify the concentration of the iodinated indole compound in the cell lysate using a validated LC-MS/MS method. [18]6. Data Analysis: Plot the intracellular concentration of the compound over time to determine the rate and extent of cellular uptake.

Section 4: Future Directions and Conclusion

The strategic incorporation of iodine into the indole scaffold represents a powerful approach in modern drug discovery. The ability of iodine to form halogen bonds provides a rational basis for designing compounds with enhanced potency and selectivity. [4][9]Future research should focus on a more systematic exploration of the structure-activity relationships of iodinated indoles, including the influence of the iodine's position on the indole ring and the impact of multiple halogen substitutions.

The development of more sophisticated computational models that accurately predict the strength and directionality of halogen bonds will further accelerate the design of novel iodinated indole-based therapeutics. By combining these in-silico approaches with rigorous in-vitro and cell-based validation, the full potential of this fascinating class of compounds can be unlocked, paving the way for the development of next-generation therapies for a wide range of diseases.

References

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Literature review of 6-iodo-1H-indole-2-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-iodo-1H-indole-2-carboxylic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its presence in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology.[1] Within this class, indole-2-carboxylic acids represent a particularly fruitful area of investigation. The carboxylic acid moiety at the C2 position often serves as a critical pharmacophore, engaging in key hydrogen bonding or electrostatic interactions within enzyme active sites or receptor binding pockets.[2][3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of an iodine atom at the 6-position is not a trivial modification. Halogen atoms, particularly iodine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability. More importantly, iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a protein target.[5][6] The unique electronic and steric properties conferred by the 6-iodo substituent make this scaffold a compelling starting point for the development of novel therapeutics.[7][8]

This document provides a comprehensive review for researchers and drug development professionals, detailing the synthesis, known biological activities, and structure-activity relationships (SAR) of this compound and its analogs. We will explore its application as a versatile building block and its emergence as a core structure for potent inhibitors and modulators of critical disease targets.[8]

PART 1: Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is paramount for its exploration in medicinal chemistry. The this compound core can be constructed through several established synthetic routes, often involving a late-stage iodination or building the indole ring from an appropriately substituted precursor.

General Synthetic Strategies

A common and efficient approach involves the synthesis of the parent indole-2-carboxylic acid followed by electrophilic iodination. The Fischer indole synthesis is a classic method, though modern variations offer milder conditions and broader substrate scope.[9] An alternative powerful strategy is the Reissert indole synthesis, which directly yields indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate.[10]

The iodine atom is typically introduced at the C6 position via electrophilic aromatic substitution on a pre-formed indole ring. The choice of iodinating agent and reaction conditions is crucial to control regioselectivity.

Representative Synthetic Protocol: Iodination of Indole-2-Carboxylic Acid

This protocol describes a general method for the synthesis of halogenated indole-3-carboxylic acids, which can be conceptually adapted for the C2-carboxylic acid isomer.[7] The key principle is the activation of iodine for electrophilic attack on the electron-rich indole ring.

Objective: To introduce an iodine atom at the 6-position of the 1H-indole-2-carboxylic acid core.

Materials:

  • 1H-Indole-2-carboxylic acid

  • Iodine (I₂)

  • Potassium Iodate (KIO₃) or other oxidizing agent

  • Glacial Acetic Acid (solvent)

  • Sodium thiosulfate solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Deionized water

Step-by-Step Procedure:

  • Dissolution: Dissolve 1H-indole-2-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To this solution, add molecular iodine (I₂) followed by the portion-wise addition of potassium iodate (KIO₃). The iodate acts as an oxidant to generate the electrophilic iodine species in situ.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold water. If the solution has a persistent iodine color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining acid or salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.[7]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Start 1H-Indole-2-carboxylic Acid Reagents Iodine (I₂) + KIO₃ in Acetic Acid Start->Reagents Add Reaction Electrophilic Iodination (Room Temperature) Reagents->Reaction Stir Workup Quenching (Na₂S₂O₃) & Aqueous Workup Reaction->Workup Extraction Organic Extraction (Ethyl Acetate) Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

PART 2: Biological Activities and Therapeutic Applications

The this compound scaffold has proven to be a versatile starting point for developing modulators of several important therapeutic targets. The iodine atom at the C6 position often plays a crucial role in enhancing potency and defining the structure-activity relationship.

Antiviral Activity: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[3] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs.[2][3]

The indole-2-carboxylic acid core has been identified as a potent INSTI scaffold.[2][3] The mechanism of action involves the carboxyl group at C2 and the indole nitrogen chelating two essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby blocking its function.[2][3][4]

Structure-Activity Relationship (SAR) Insights:

  • C2-Carboxylic Acid: Essential for chelating the Mg²⁺ ions and is critical for activity.[2][3]

  • C3-Position: Introduction of long-chain substituents, such as benzyl-oxy-methyl groups, can significantly improve inhibitory activity by extending into a hydrophobic pocket near the active site.[2][3]

  • C6-Position: The introduction of a halogenated benzene ring at the C6 position has been shown to markedly improve inhibitory effects. This is attributed to a favorable π–π stacking interaction with viral DNA bases (like dC20) near the binding site.[4] While direct studies on 6-iodo analogs in this context are emerging, the principle of using a large, lipophilic, and potentially halogen-bonding group at this position is a validated strategy.

HIV_Integrase_Inhibition cluster_pathway Mechanism of HIV-1 Integrase Inhibition Indole_Acid Indole-2-Carboxylic Acid (e.g., 6-Iodo Analog) Chelation Chelation via C2-COOH and Indole NH Indole_Acid->Chelation Active_Site HIV-1 Integrase Active Site Mg_Ions Two Mg²⁺ Ions Active_Site->Mg_Ions Contains Mg_Ions->Chelation Inhibition Inhibition of Strand Transfer Chelation->Inhibition Viral_Replication Viral Replication Blocked Inhibition->Viral_Replication

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Cancer Immunotherapy: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion.[11] They catalyze the first step in tryptophan metabolism, and their upregulation in the tumor microenvironment depletes tryptophan, suppressing the activity of tumor-infiltrating T-cells. Therefore, inhibitors of IDO1 and TDO are promising agents for cancer immunotherapy.[11]

Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO.[11]

SAR Insights:

  • Scaffold: The indole-2-carboxylic acid core is the foundational pharmacophore.

  • C6-Position: The introduction of an acetamido group (–NHCOCH₃) at the C6 position was found to be highly beneficial for potent dual inhibitory activity, leading to compounds with low micromolar IC₅₀ values.[11] This suggests that while a 6-iodo group provides lipophilicity, other hydrogen-bonding substituents at this position are also highly effective for this target class.

Neurological Disorders: DYRK1A Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in the neuropathology of Down syndrome and Alzheimer's disease.[5][6] Selective inhibitors of DYRK1A are valuable tools for studying these conditions and represent potential therapeutic leads.

A class of compounds based on a fused indole scaffold, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, has been developed as potent and selective DYRK1A inhibitors.[5]

SAR Insights:

  • C6-Carboxylic Acid: The free carboxylic acid at the 6-position of the fused ring system (analogous to the 2-position of a simple indole) was found to be essential for inhibitory activity. Esterification of this group completely abolished kinase inhibition.[5]

  • 10-Position (Analogous to C6 of Indole): Substitution at this position dramatically influenced potency and selectivity. Specifically, 10-iodo-substituted derivatives were identified as the most potent DYRK1A inhibitors , exhibiting IC₅₀ values in the double-digit nanomolar range and considerable selectivity against related kinases.[5][6] X-ray crystallography confirmed that these inhibitors bind within the ATP-binding site of the kinase.[5] This provides direct evidence for the critical role of the iodine atom in achieving high-potency inhibition for this target.

Other Biological Activities
  • Cannabinoid Receptor (CB1) Modulation: Indole-2-carboxamides (where the carboxylic acid is converted to an amide) have been identified as allosteric modulators of the CB1 receptor.[12][13] SAR studies have shown that substituents at the C3 and C5 positions of the indole ring are critical for modulating binding affinity and allosteric effects.[12][13]

  • PPARγ Partial Agonism: Aryl indole-2-carboxylic acids have been developed as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators for the potential treatment of type 2 diabetes.[14]

  • Antioxidant Activity: Various indole-2-carboxylic acid analogs have demonstrated potential antioxidant properties in screening assays.[15]

PART 3: Consolidated Structure-Activity Relationship (SAR) Summary

The diverse biological activities of indole-2-carboxylic acid analogs highlight the tunability of this scaffold. The following table and diagram summarize the general impact of substitutions at various positions on the indole ring based on the literature.

SAR Data Table
PositionSubstituent TypeImpact on Biological ActivityTarget Class ExampleReference
N1 Alkylation/ArylationModulates physicochemical properties; can be tailored for specific targets.General[9][16]
C2 Carboxylic Acid Essential Pharmacophore. Critical for activity in many classes (e.g., chelation, H-bonding).HIV Integrase, DYRK1A[2][3][5]
C3 Long Alkyl/Aryl ChainsCan significantly increase potency by accessing hydrophobic pockets.HIV Integrase, CB1 Modulators[2][3][12]
C5 Halogens (Cl, F)Generally enhances potency and modulates lipophilicity.CB1 Modulators[13]
C6 Iodine Atom Confers high potency , likely via halogen bonding and favorable steric/electronic effects.DYRK1A Inhibitors [5][6]
C6 Halogenated Aryl RingsIncreases potency through π–π stacking interactions.HIV Integrase[4]
C6 H-bonding GroupsCan provide potent inhibition depending on the target's active site.IDO1/TDO Inhibitors[11]
SAR Logical Relationship Diagram

Caption: Key structure-activity relationships for the indole-2-carboxylic acid scaffold.

Conclusion and Future Perspectives

This compound and its analogs represent a highly versatile and valuable scaffold in modern drug discovery. The core structure, featuring the essential C2-carboxylic acid, provides a robust anchor for interacting with a multitude of biological targets. The strategic placement of an iodine atom at the C6 position has been shown to be a particularly effective strategy for achieving high-potency enzyme inhibition, as exemplified by the development of selective DYRK1A inhibitors.[5]

The demonstrated activities against viral enzymes (HIV-1 integrase), cancer immunotherapy targets (IDO1/TDO), and neurological kinases (DYRK1A) showcase the broad therapeutic potential of this chemical class. Future research should focus on:

  • Systematic Exploration: A more systematic exploration of different halogen substitutions (F, Cl, Br, I) at the C6 position across various target classes to dissect the specific contributions of halogen bonding versus purely steric or lipophilic effects.

  • Pharmacokinetic Optimization: Investigating modifications at the N1 and C3 positions to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these potent inhibitors, translating in vitro potency into in vivo efficacy.

  • New Target Identification: Employing this scaffold in high-throughput screening campaigns against new and emerging therapeutic targets to uncover novel biological activities.

The compelling biological profile and synthetic tractability of this compound ensure that it will remain a scaffold of high interest for medicinal chemists and drug development professionals for the foreseeable future.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed Central.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • Buy 6-iodo-1H-indole-3-carboxylic acid. BenchChem.
  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central.
  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed.
  • This compound. IWK Health Centre.
  • The Secret Of this compound Secure Checkout. Unknown Source.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Unknown Source.
  • Synthetic method of indole-2-carboxylic acid.
  • Biomedical Importance of Indoles. PubMed Central.

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Methodological & Application

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Using 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the Indole Nucleus and the Power of Sonogashira Coupling

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and biological activity have made it a cornerstone in medicinal chemistry. The functionalization of the indole ring is therefore a critical endeavor in the synthesis of novel bioactive molecules. Among the various methods for carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the alkynylation of aryl halides. This reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is catalyzed by a combination of palladium and copper complexes and has become indispensable in modern organic synthesis.

This document provides a detailed guide to performing Sonogashira cross-coupling reactions using a particularly valuable and sometimes challenging substrate: 6-iodo-1H-indole-2-carboxylic acid. The presence of both the iodine atom at the 6-position and the carboxylic acid at the 2-position presents specific considerations that will be addressed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex indole derivatives.

Mechanistic Insights: The Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction proceeds through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves two interconnected cycles.

The palladium cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (in our case, this compound) to form a Pd(II)-aryl complex. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide ligand to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated indole product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Diorgano Ar-Pd(II)L_n-C≡CR PdII_Aryl->PdII_Diorgano Transmetalation Cu_Acetylide Cu(I)-C≡CR PdII_Diorgano->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Diorgano->Product Product Formation CuI Cu(I)X CuI->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Cu(I) Acetylide Cu_Acetylide->CuI Regeneration Alkyne R-C≡C-H Base Base

Figure 1: The Catalytic Cycle of the Sonogashira Cross-Coupling Reaction. This diagram illustrates the interconnected palladium and copper cycles, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination that lead to the formation of the desired alkynylated product.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure that has been found to be effective for the Sonogashira coupling of this compound with various terminal alkynes. Optimization may be necessary for specific substrates.

Materials and Reagents
ReagentPuritySupplier (Example)Notes
This compound>95%Commercially availableEnsure it is dry before use.
Terminal Alkyne>98%Commercially availableThe choice of alkyne will determine the final product.
Pd(PPh₃)₄ (Tetrakis)>98%Strem, Sigma-AldrichAn air-sensitive catalyst. Handle under an inert atmosphere.
Copper(I) Iodide (CuI)>98%Strem, Sigma-AldrichShould be a fine, off-white powder. If it is discolored (green or brown), it may need to be purified or a fresh bottle should be used.
Triethylamine (TEA) or Diisopropylamine (DIPA)AnhydrousAcros, Sigma-AldrichThe base is crucial for the reaction. Ensure it is freshly distilled or from a sure-seal bottle.
N,N-Dimethylformamide (DMF) or DioxaneAnhydrousAcros, Sigma-AldrichThe choice of solvent can influence the reaction rate and yield. DMF is generally a good starting point. Dioxane can be an alternative for sensitive substrates.
Reaction Setup and Procedure
  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, the reaction must be set up under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved using a Schlenk line or a glovebox. All glassware should be oven-dried before use.

  • Reagent Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Catalyst Addition: To the same flask, add Pd(PPh₃)₄ (0.01-0.05 equiv) and CuI (0.02-0.10 equiv). The catalyst loading may need to be optimized for challenging substrates.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) to the flask via a syringe. The concentration is typically in the range of 0.1-0.5 M. Follow this with the addition of the base (e.g., TEA, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via a syringe. A slight excess of the alkyne is generally used to ensure complete consumption of the indole starting material.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (40-80 °C) depending on the reactivity of the alkyne. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture can be quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing: The combined organic layers are washed with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure alkynylated indole derivative.

Key Considerations and Troubleshooting

  • The Carboxylic Acid Group: The presence of the carboxylic acid group in this compound can potentially complicate the reaction. The acidic proton can react with the base, and the carboxylate can coordinate to the metal centers. It is crucial to use a sufficient amount of base to neutralize the carboxylic acid and facilitate the deprotonation of the alkyne. In some cases, protection of the carboxylic acid as an ester may be beneficial, although this adds extra steps to the synthesis.

  • Choice of Base: The choice of base is critical. Tertiary amines like triethylamine (TEA) are commonly used. For more hindered substrates or less reactive alkynes, a stronger, bulkier base like diisopropylethylamine (DIPEA) or a phosphazene base might be more effective.

  • Catalyst Deactivation: Catalyst deactivation can lead to incomplete reactions. This can be caused by the presence of oxygen or impurities in the reagents or solvents. Ensuring a strictly inert atmosphere and using high-purity reagents is paramount.

  • Homocoupling of the Alkyne (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is often promoted by the copper catalyst in the presence of oxygen. Minimizing the amount of copper catalyst and maintaining a strictly anaerobic environment can suppress this side reaction.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 6-alkynyl-1H-indole-2-carboxylic acids. By carefully controlling the reaction conditions, particularly the inert atmosphere, the choice of base, and the purity of the reagents, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel indole-based compounds with potential applications in medicine and materials science.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874-922. [Link]

  • Liang, Y.; Xie, Y.-X.; Li, J.-H. Palladium-Catalyzed Sonogashira Reaction of Aryl Halides with Terminal Alkynes in the Absence of Copper. J. Org. Chem.2006 , 71 (1), 379-381. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566-1568. [Link]

Application Notes and Protocols for the Heck Coupling of 6-Iodo-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic C-C Bond Formation on the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The functionalization of the indole ring is therefore a critical endeavor in drug discovery and development. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Heck reaction stands out as a powerful tool for the formation of carbon-carbon bonds, specifically for the alkenylation of aryl halides.[1][2] This application note provides a detailed guide to the Heck coupling conditions specifically tailored for 6-iodo-1H-indole-2-carboxylic acid derivatives, a class of substrates with unique electronic and steric properties.

The presence of an iodine atom at the C6 position offers a reactive handle for cross-coupling, while the carboxylic acid group at C2, an electron-withdrawing group, modulates the reactivity of the indole ring. This guide will delve into the critical parameters of the Heck reaction for this substrate class, offering detailed protocols, troubleshooting advice, and mechanistic insights to enable researchers to successfully synthesize novel 6-alkenyl-1H-indole-2-carboxylic acid derivatives.

Understanding the Reaction: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4] A general understanding of this mechanism is crucial for rational optimization and troubleshooting.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylIodide 6-Iodo-indole Derivative (Ar-I) PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene Alkene (R-CH=CH₂) PdII_Alkene [Ar-Pd(II)-I(L)₂(Alkene)] Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkyl R-CH(Ar)-CH₂-Pd(II)-I(L)₂ MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination Product 6-Alkenyl-indole Product PdII_Alkyl->Product PdH H-Pd(II)-I(L)₂ BetaHydride->PdH ReductiveElimination Reductive Elimination PdH->ReductiveElimination Base Base ReductiveElimination->Pd0

Figure 1: The catalytic cycle of the Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-iodoindole derivative.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium(II) complex, followed by insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the hydridopalladium(II) species.[3]

Critical Experimental Parameters: A Guide to Optimization

Successful Heck coupling of this compound derivatives requires careful consideration of several key parameters. Due to the electron-withdrawing nature of the carboxylic acid at C2, the indole ring is less electron-rich than unsubstituted indoles, which can influence the rate and outcome of the reaction.

Substrate Preparation: The Importance of Protection

The presence of a free N-H group on the indole and a carboxylic acid group can complicate the Heck reaction.

  • N-Protection: The acidic N-H proton can interfere with the basic conditions of the reaction and potentially coordinate to the palladium catalyst. Therefore, protection of the indole nitrogen is highly recommended. Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions.

  • Esterification of the Carboxylic Acid: The free carboxylic acid can also interfere with the reaction by coordinating to the catalyst or reacting with the base. More critically, under the thermal conditions often employed in Heck reactions, there is a significant risk of decarboxylation, leading to undesired side products.[5] Esterification of the carboxylic acid to a methyl or ethyl ester is a crucial preliminary step to ensure a clean reaction.

The Catalytic System: Palladium Source and Ligands

The choice of the palladium catalyst and accompanying ligands is paramount for achieving high yields and selectivity.

  • Palladium Precatalyst: Common and effective palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred due to its stability and ease of handling.

  • Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl halides like the target substrate, monodentate phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often effective. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos), can also be beneficial, particularly in challenging couplings.[6]

The Role of the Base

The base plays a crucial role in the Heck reaction by neutralizing the hydrogen iodide (HI) generated during the catalytic cycle and facilitating the reductive elimination step to regenerate the active Pd(0) catalyst.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are commonly used inorganic bases. They are generally effective and cost-efficient.

  • Organic Bases: Tertiary amines such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also widely employed. These bases can also act as ligands for the palladium center.

Solvent Selection

The choice of solvent can significantly influence the reaction rate and outcome.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane are the most common solvents for Heck reactions due to their ability to dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound derivatives. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: N-Protection and Esterification of this compound

This two-step procedure prepares the substrate for the Heck reaction.

A. N-Boc Protection:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-6-iodo-1H-indole-2-carboxylic acid.

B. Esterification:

  • Dissolve the N-Boc-6-iodo-1H-indole-2-carboxylic acid (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography if necessary.

Protocol 2: Heck Coupling of N-Protected Methyl 6-Iodo-1H-indole-2-carboxylate with an Alkene

This protocol describes the core Heck coupling reaction.

Materials:

  • N-Protected Methyl 6-Iodo-1H-indole-2-carboxylate (1.0 eq)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add N-protected methyl 6-iodo-1H-indole-2-carboxylate, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF, followed by the alkene.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkenyl-indole derivative.

Table 1: Representative Reaction Conditions for Heck Coupling

ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (5 mol%)
Ligand PPh₃ (10 mol%)--
Base K₂CO₃ (2 eq)NEt₃ (3 eq)NaOAc (2 eq)
Solvent DMFMeCN1,4-Dioxane
Temperature 100 °C80 °C110 °C
Alkene StyreneButyl Acrylate4-Vinylpyridine

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of palladium catalyst.- Increase the reaction temperature in increments of 10 °C.- Ensure all reagents are pure and the solvent is anhydrous.
Formation of De-iodinated Side Product - Presence of a hydride source- Prolonged reaction time at high temperature- Use a non-protic, anhydrous solvent.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base.
Low Yield of Desired Product - Incomplete reaction- Formation of side products- Product degradation- Increase reaction time or temperature.- Optimize the catalyst/ligand ratio.- Screen different bases and solvents.
Decarboxylation (if using the free acid) - High reaction temperature- Esterify the carboxylic acid prior to the Heck reaction.

Visualizing the Workflow

A clear workflow is essential for reproducible results.

Heck_Workflow Start This compound N_Protection N-Protection (e.g., Boc₂O, DMAP) Start->N_Protection Esterification Esterification (e.g., MeOH, H₂SO₄) N_Protection->Esterification Protected_Ester N-Protected Methyl 6-Iodo-1H-indole-2-carboxylate Esterification->Protected_Ester Heck_Coupling Heck Coupling (Pd catalyst, Base, Alkene) Protected_Ester->Heck_Coupling Product 6-Alkenyl-1H-indole-2-carboxylic Acid Derivative Heck_Coupling->Product Deprotection Deprotection (Optional) Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Figure 2: Experimental workflow for the Heck coupling.

Conclusion

The Heck reaction is a versatile and powerful method for the synthesis of 6-alkenyl-1H-indole-2-carboxylic acid derivatives. By carefully considering the need for substrate protection and optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can successfully employ this methodology to generate a diverse range of novel indole-based compounds for applications in drug discovery and materials science. This guide provides a solid foundation for developing robust and efficient Heck coupling protocols for this specific and valuable class of molecules.

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Application Notes and Protocols: The Strategic Use of 6-iodo-1H-indole-2-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Halogenated Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds. The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite their weak initial binding affinity, are highly efficient binders relative to their size.[1][2] These fragments serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[3] The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of proteins, including HIV-1 integrase, Mcl-1, and Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5][6]

This guide focuses on a specific, strategically designed fragment: 6-iodo-1H-indole-2-carboxylic acid . The incorporation of an iodine atom is a deliberate choice rooted in the principles of modern medicinal chemistry. Halogen atoms, particularly iodine, can form highly directional, non-covalent interactions known as halogen bonds with electron-rich atoms like oxygen and sulfur in protein backbones or side chains.[7][8] This interaction, analogous to a hydrogen bond, can significantly enhance binding affinity and selectivity.[9] Furthermore, the heavy iodine atom serves as a powerful tool in X-ray crystallography, as its strong anomalous scattering signal simplifies the process of identifying the fragment's binding pose in electron density maps.[10]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound in an FBDD campaign, from initial characterization to primary screening and hit validation.

Fragment Profile: this compound

A thorough understanding of the fragment's physicochemical properties is the foundation for designing robust screening assays.

PropertyValueData Source / Reference
CAS Number 383133-28-6[7][11]
Molecular Formula C₉H₆INO₂[3]
Molecular Weight 287.05 g/mol [3]
Appearance Off-white to light brown solid(General observation)
Melting Point 224-228 °C[3]
SMILES C1=CC2=C(C=C1I)NC(=C2)C(=O)O
Storage 2-8°C, sealed in dry, dark place[3]

Proposed Synthesis Pathway

While numerous methods exist for synthesizing indole derivatives, a common and effective approach involves the Reissert indole synthesis.[2][12] This method utilizes the condensation of o-nitrotoluene with an oxalate ester, followed by reductive cyclization. To achieve the desired 6-iodo substitution, a plausible starting material would be 4-iodo-2-nitrotoluene.

Synthesis_Pathway A 4-Iodo-2-nitrotoluene C Ethyl 2-(4-iodo-2-nitrophenyl)-3-oxobutanoate A->C Claisen Condensation dummy1 B Diethyl oxalate D This compound C->D Reduction & Saponification dummy2 reagent1 1. NaOEt, EtOH 2. H+ reagent2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) reagent3 Hydrolysis (e.g., NaOH, H2O)

Figure 1: Proposed Reissert synthesis for this compound.

This pathway provides a reliable route to the target fragment, leveraging well-established organic chemistry principles for indole synthesis.

Biophysical Screening Workflows

The weak binding affinities typical of fragments necessitate the use of sensitive biophysical techniques for screening.[1] A multi-stage cascade involving a primary screen followed by orthogonal validation is recommended to confidently identify true hits and eliminate false positives.[13][14]

Figure 2: Integrated workflow for fragment screening and hit validation.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its real-time binding analysis and low protein consumption.[8][15] It directly measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip.[16]

Objective: To identify fragments that bind to the target protein and provide an initial estimate of their affinity.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)[17]

  • Sensor chip (e.g., CM5, NLC)

  • Target protein (≥95% purity)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20 and 2-5% DMSO)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU). The low molecular weight of fragments requires a high protein density for a detectable signal.[17]

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • A reference channel should be prepared using the same activation/deactivation chemistry but without protein injection to enable background subtraction.

  • Fragment Solution Preparation:

    • Prepare a working solution of this compound by diluting the DMSO stock into running buffer. A typical screening concentration is 100-500 µM.

    • Crucial: Ensure the final DMSO concentration is identical in all fragment solutions and the running buffer to minimize solvent mismatch artifacts.[8]

  • SPR Screening Run:

    • Equilibrate the entire system with the final running buffer (containing DMSO).

    • Inject the fragment solution over the reference and target protein channels. A typical contact time is 60-120 seconds, followed by a dissociation phase of 120-300 seconds.

    • Inject a running buffer blank periodically for double referencing.

    • Regenerate the surface if necessary (e.g., with a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), ensuring the protein's activity is not compromised.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel and buffer blank signals.

    • A binding response significantly above the noise level at a defined report point (typically in the steady-state phase) indicates a "hit".

    • For initial hits, perform a dose-response analysis by injecting a concentration series (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (KD).

Protocol 2: Hit Validation via NMR Spectroscopy

NMR-based methods are powerful for validating hits from primary screens as they are less prone to artifacts from protein aggregation or nonspecific binding.[13] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for detecting the weak interactions characteristic of fragments.[18][19]

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein (≥95% purity)

  • This compound

  • Deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4)

Methodology: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare two identical samples in deuterated buffer:

      • Sample A (Reference): 500 µM this compound.

      • Sample B (Protein + Fragment): 10-20 µM target protein and 500 µM this compound. The large excess of the fragment is critical for the STD effect.[20]

    • Ensure complete dissolution and thermal equilibrium before analysis.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H spectrum for both samples to confirm fragment integrity and identify its proton resonances.

    • Load Sample B and set up the STD experiment (e.g., using a pulse program like stddiffesgp).[21]

    • On-resonance irradiation: Set the selective saturation frequency to a region where only protein signals appear (e.g., 0.5 to -1.0 ppm for aliphatic protons or ~7.0-8.0 ppm for aromatic protons, avoiding fragment signals).[21]

    • Off-resonance irradiation: Set the frequency to a region far from any protein or fragment signals (e.g., 30-40 ppm).

    • Set the saturation time (typically 1-3 seconds). Longer times yield stronger STD effects but can be affected by T1 relaxation.[20]

  • Data Acquisition and Processing:

    • Acquire the interleaved on- and off-resonance spectra.

    • The difference spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Only signals from the fragment that has bound to the protein (and thus received saturation) will appear in the difference spectrum.

  • Interpretation:

    • The presence of signals in the STD difference spectrum corresponding to the protons of this compound confirms its binding to the target protein.

    • The relative intensity of the signals can provide an "epitope map," indicating which parts of the fragment are in closest proximity to the protein surface.[20]

Protocol 3: Structural Characterization via X-ray Crystallography

The ultimate validation of a fragment hit is the visualization of its binding mode through X-ray crystallography. This provides the structural blueprint for the subsequent hit-to-lead optimization process.[22] The "soaking" method is a rapid and efficient way to obtain protein-fragment complex structures.[23]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-quality apo-protein crystals

  • This compound stock solution (100 mM in DMSO)

  • Reservoir solution (from crystal growth)

  • Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)

  • Cryo-loops and mounting tools

  • Synchrotron X-ray source

Methodology:

  • Crystal Preparation:

    • Grow robust crystals of the apo-protein to a suitable size (e.g., 50-200 µm). The crystals must be able to withstand the soaking procedure without cracking or losing diffraction quality.[23]

  • Soaking Procedure:

    • Prepare a soaking solution by adding this compound to the cryoprotectant solution to a final concentration of 5-20 mM. The final DMSO concentration should ideally not exceed 10% (v/v), as higher concentrations can damage crystals.[24][25]

    • Using a cryo-loop, transfer an apo-crystal from its growth drop into a drop of the soaking solution.

    • Incubate for a period ranging from 30 minutes to overnight. The optimal soaking time is target-dependent and may require empirical testing.[24]

  • Crystal Harvesting and Cryo-cooling:

    • Using a cryo-loop, swiftly remove the crystal from the soaking drop.

    • Immediately plunge the crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.

  • Data Collection and Structure Solution:

    • Mount the frozen crystal on the goniometer of a synchrotron beamline.

    • Collect a high-resolution X-ray diffraction dataset.

    • Key Advantage of Iodine: Collect data at a wavelength near the iodine absorption edge (~2.3 Å) to maximize the anomalous signal. This will produce a strong peak in the anomalous difference Fourier map at the iodine atom's position, making it straightforward to locate the fragment in the electron density even at partial occupancy.[10]

    • Process the data and solve the structure using molecular replacement with the apo-protein structure.

    • Calculate difference electron density maps (Fo-Fc). Unambiguous positive density corresponding to the shape of the fragment confirms its binding.

    • Build the fragment into the density, refine the structure, and analyze the protein-fragment interactions.

Conclusion and Future Directions

This compound represents a highly valuable tool for fragment-based drug discovery. Its privileged indole-2-carboxylic acid core provides a validated starting point for engaging with various protein targets, while the strategically placed iodine atom serves a dual purpose: it facilitates potent halogen bonding interactions and acts as a powerful experimental handle for crystallographic hit identification.[6][9][26] The protocols outlined in this guide provide a robust, multi-faceted approach to leveraging this fragment in a screening campaign. Following the identification and structural characterization of a binding event, the indole scaffold offers multiple vectors for synthetic elaboration, enabling the rational growth of this initial hit into a high-affinity lead compound.

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Application Notes & Protocols: A Guide to Cellular Assays for Characterizing Novel Indole-Based Modulators of the IDO1 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular activity of novel indole-based compounds, such as 6-iodo-1H-indole-2-carboxylic acid, as potential modulators of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is a pivotal enzyme in cancer immune evasion, making it a high-value target for immunotherapy.[1] We present detailed, step-by-step protocols for a primary cell-based IDO1 activity assay, a secondary T-cell co-culture functional assay, and an essential cell viability counter-screen. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these protocols for their specific indole-based compounds of interest.

Introduction: Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[2][3] In the tumor microenvironment (TME), IDO1 expression is frequently upregulated, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) released by activated T-cells.[4][5]

This enzymatic activity fosters a profoundly immunosuppressive TME through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan stalls T-cell proliferation and activation, as T-cells are highly sensitive to its availability.[2]

  • Kynurenine Accumulation: The production of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further blunting the anti-tumor immune response.[2][6]

Given its central role in immune escape, the development of small-molecule inhibitors of IDO1 is a major focus in cancer immunotherapy.[7] Many potent inhibitors are based on indole scaffolds, which mimic the native substrate, tryptophan. This document uses this compound as a representative, yet uncharacterized, indole-based structure to outline the essential cellular assays required to determine its potential as an IDO1 pathway inhibitor.

Section 1: The IDO1-Mediated Immunosuppression Pathway

Understanding the IDO1 pathway is critical for designing and interpreting cellular assays. The expression of IDO1 is not constitutive in most cancer cells but is induced by inflammatory signals, primarily IFN-γ. Upon binding to its receptor, IFN-γ activates the JAK/STAT signaling cascade, leading to the transcriptional upregulation of the IDO1 gene. The resulting IDO1 enzyme then depletes tryptophan and generates kynurenine, leading to T-cell arrest and creating a tolerogenic environment favorable for tumor growth.[1][4]

IDO1_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_tcell T-Cell IFN-g IFN-γ IFNGR IFN-γ Receptor IFN-g->IFNGR Binds Trp_in L-Tryptophan Trp_cell L-Tryptophan Trp_in->Trp_cell TCell T-Cell Arrest & Apoptosis Trp_in->TCell Required for Proliferation Kyn_out Kynurenine Kyn_out->TCell Suppresses STAT1 STAT1 Activation IFNGR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kyn_cell Kynurenine IDO1_Enzyme->Kyn_cell Trp_cell->Kyn_cell Catalyzes Kyn_cell->Kyn_out Inhibitor 6-iodo-1H-indole- 2-carboxylic acid Inhibitor->IDO1_Enzyme Inhibits

Caption: IFN-γ induced IDO1 pathway and point of inhibition.

Section 2: Primary Assay — Cellular IDO1 Activity Measurement

This protocol is designed to directly measure the enzymatic activity of IDO1 in a cellular context by quantifying the production of kynurenine. It serves as the primary screen to determine if a compound like this compound can inhibit IDO1.

Principle

HeLa cells are used as they reliably express functional IDO1 upon stimulation with IFN-γ.[4] Cells are first primed with IFN-γ to induce enzyme expression. They are then treated with a dilution series of the test compound in the presence of L-tryptophan. After incubation, the cell culture supernatant is collected, and the concentration of secreted kynurenine is measured via a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde).[8] A reduction in kynurenine relative to vehicle-treated controls indicates inhibitory activity.

Experimental Workflow

Workflow_Primary_Assay A 1. Seed HeLa Cells (2x10^4 cells/well) B 2. Induce with IFN-γ (100 ng/mL, 24h) A->B C 3. Add Test Compound (e.g., 6-iodo-1H-indole- 2-carboxylic acid) + L-Tryptophan (200 µM) B->C D 4. Incubate (48-72h) C->D E 5. Collect Supernatant D->E F 6. Add TCA & Incubate (Protein Precipitation) E->F G 7. Add Ehrlich's Reagent F->G H 8. Measure Absorbance (480 nm) G->H

Caption: Workflow for the primary cellular IDO1 activity assay.

Detailed Protocol

Materials:

  • HeLa cells (ATCC® CCL-2™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ (e.g., R&D Systems)

  • L-Tryptophan solution (20 mM stock in DMEM)

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: Epacadostat (INCB024360) (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 30% (w/v) in water

  • Ehrlich's Reagent: p-dimethylaminobenzaldehyde (2% w/v in acetic acid)

  • L-Kynurenine standard (for standard curve)

  • 96-well flat-bottom cell culture plates

  • 96-well clear flat-bottom assay plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • IDO1 Induction: Add 50 µL of medium containing IFN-γ to each well to a final concentration of 100 ng/mL. Include "No IFN-γ" control wells. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and Epacadostat in complete medium. A typical starting range is 200 µM down to low nM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Aspirate the medium from the cells and replace it with 100 µL of the compound dilutions. Also include "Vehicle Control" (DMSO only) and "No IFN-γ" wells.

    • Add L-tryptophan to all wells to a final concentration of 200 µM.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Prepare a kynurenine standard curve (e.g., 0-100 µM) in culture medium.

    • Carefully transfer 100 µL of supernatant from each well of the cell plate to a new clear, flat-bottom 96-well plate. Also, pipette the kynurenine standards into this plate.

    • Add 50 µL of 30% TCA to each well to precipitate proteins. Incubate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

    • Centrifuge the plate at 2500 x g for 10 minutes.

    • Transfer 100 µL of the clarified supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well and incubate for 20 minutes at room temperature. A yellow color will develop.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

  • Analysis: After subtracting the blank, use the kynurenine standard curve to determine the kynurenine concentration in each well. Plot the concentration of kynurenine against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Line HeLa, SKOV-3[9]Well-characterized IFN-γ inducible IDO1 expression.
IFN-γ Concentration 50-100 ng/mLOptimal range for robust IDO1 induction without causing cytotoxicity.
L-Tryptophan 100-200 µMSubstrate for IDO1; ensures reaction is not substrate-limited.
Incubation Time 48-72 hoursAllows for sufficient kynurenine accumulation for sensitive detection.
Positive Control Epacadostat (IC₅₀ ~7 nM)[10]Validates assay performance and provides a benchmark for potency.
Final DMSO % ≤ 0.5%Minimizes solvent-induced cellular stress or artifacts.[10]

Section 3: Secondary Assay — T-Cell Co-Culture Model

While the primary assay confirms direct enzyme inhibition, this secondary assay evaluates the functional consequence: the restoration of T-cell activity.

Principle

IDO1-expressing cancer cells (e.g., SKOV-3) are co-cultured with a T-cell line that produces Interleukin-2 (IL-2) upon activation (e.g., Jurkat cells).[11] When IDO1 is active, the resulting tryptophan depletion and kynurenine production suppress T-cell activation and IL-2 release. An effective IDO1 inhibitor will block this immunosuppression, thereby "rescuing" the T-cells and restoring their ability to produce IL-2.

Logical Relationship Diagram

CoCulture_Logic cluster_control Vehicle Control cluster_inhibitor Inhibitor Treatment Cancer_A SKOV-3 Cell (IDO1 Active) Kyn_A Kynurenine Production Cancer_A->Kyn_A TCell_A Jurkat T-Cell Kyn_A->TCell_A Suppresses IL2_A IL-2 Production (Suppressed) TCell_A->IL2_A Inhibitor_B IDO1 Inhibitor Cancer_B SKOV-3 Cell (IDO1 Blocked) Inhibitor_B->Cancer_B Kyn_B No Kynurenine Cancer_B->Kyn_B TCell_B Jurkat T-Cell IL2_B IL-2 Production (Restored) TCell_B->IL2_B

Caption: Logic of the T-cell co-culture functional rescue assay.

Detailed Protocol

Materials:

  • SKOV-3 ovarian cancer cells (IDO1-expressing)

  • Jurkat E6.1 T-cells (IL-2 producing)

  • RPMI-1640 with 10% FBS, 1% Pen-Strep

  • Reagents from Section 2 (IFN-γ, Test Compound, etc.)

  • T-Cell activators: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

  • Human IL-2 ELISA Kit (e.g., R&D Systems, BioLegend)

Procedure:

  • Prepare SKOV-3 Cells: Seed SKOV-3 cells in a 96-well plate at 2 x 10⁴ cells/well and induce with 100 ng/mL IFN-γ for 24 hours as described in the primary assay.

  • Add Inhibitors: On the day of co-culture, remove the IFN-γ medium and add 50 µL of fresh medium containing serial dilutions of the test compound or controls.

  • Add Jurkat Cells: Add 50 µL of Jurkat cells (2 x 10⁵ cells/well) to the SKOV-3 plate.

  • Activate T-Cells: Add T-cell activators (e.g., PHA at 1 µg/mL) to stimulate IL-2 production.

  • Co-culture Incubation: Incubate the co-culture plate for 48-72 hours.

  • Measure IL-2: Centrifuge the plate to pellet cells. Collect the supernatant and measure the concentration of IL-2 using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.

  • Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration to determine the EC₅₀ for T-cell rescue.

Section 4: Mandatory Counter-Screen — Cell Viability Assay

It is imperative to confirm that the observed decrease in kynurenine (primary assay) or increase in IL-2 (secondary assay) is not an artifact of compound-induced cytotoxicity.

Principle

This assay should be run in parallel with the primary IDO1 activity assay, using the same cell line, compound concentrations, and incubation times. A simple colorimetric or luminescence-based method (e.g., MTS, MTT, or CellTiter-Glo®) is used to assess the metabolic activity of the cells, which is a proxy for cell viability. A compound that is cytotoxic will show a dose-dependent decrease in viability, which could be misinterpreted as IDO1 inhibition.

Protocol (MTS Assay Example)
  • Set up a 96-well plate with HeLa cells and compound dilutions exactly as described in steps 1-4 of the Primary Assay protocol.

  • After the 48-72 hour incubation, add 20 µL of a commercial MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each well.

  • Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Measure the absorbance at 490 nm.

  • Analysis: A potent and specific IDO1 inhibitor should have an IC₅₀ for kynurenine production that is significantly lower than its CC₅₀ (50% cytotoxic concentration) from the viability assay. A therapeutic window of at least 10-fold is desirable.

Conclusion

The protocols detailed in this guide provide a robust, multi-tiered approach for characterizing the activity of novel indole-based compounds, exemplified by this compound, against the IDO1 pathway. By progressing from a direct measure of enzymatic activity to a functional assessment of immune cell rescue, and controlling for cytotoxicity, researchers can confidently identify and prioritize promising IDO1 inhibitors for further development in cancer immunotherapy.

References

  • Title: IDO1 in cancer: a Gemini of immune checkpoints - PMC Source: PubMed Central - NIH URL: [Link]

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Application Notes and Protocols for High-Throughput Screening of 6-Iodo-1H-indole-2-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-iodo-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutics. Its derivatives have shown promise against a range of biological targets, including those involved in oncology and infectious diseases. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of such compounds to identify promising lead candidates. This guide offers an in-depth exploration of the critical aspects of designing and executing an HTS campaign for a this compound library, from assay development and optimization to data analysis and robust hit validation.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a cornerstone in drug discovery, present in numerous natural products and clinically approved drugs.[1] The this compound scaffold combines several key features that make it particularly attractive for library synthesis and screening:

  • The Indole Core: Provides a rigid, bicyclic structure that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

  • The 2-Carboxylic Acid Group: Offers a key interaction point, often acting as a hydrogen bond donor or acceptor, and can be crucial for binding to target proteins. It also provides a handle for further chemical modification.

  • The 6-Iodo Substituent: The iodine atom can significantly enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[2] It also provides a reactive handle for further chemical diversification through cross-coupling reactions.

Given these properties, libraries based on this scaffold are well-suited for targeting a variety of protein classes, most notably those with well-defined binding pockets where specific interactions can be exploited. These include enzymes such as kinases and proteases, as well as protein-protein interactions (PPIs).[2][3][4]

Designing the Screening Cascade: A Strategic Approach

A successful HTS campaign is more than a single experiment; it is a multi-step process designed to efficiently identify and validate true hits while eliminating artifacts. The overall workflow should be carefully planned to maximize the chances of success.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Small Library Subset) Assay_Dev->Pilot_Screen Full_HTS Full Library High-Throughput Screen Pilot_Screen->Full_HTS Hit_ID Primary Hit Identification Full_HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Cheminformatics Cheminformatics & PAINS Filtering Dose_Response->Cheminformatics Orthogonal_Assay Orthogonal Assays Cheminformatics->Orthogonal_Assay Counter_Screen Counter-Screens & Selectivity Profiling Orthogonal_Assay->Counter_Screen Biophysical Biophysical Validation (e.g., SPR, TSA) Counter_Screen->Biophysical SAR Structure-Activity Relationship (SAR) Biophysical->SAR

Figure 2: A tiered approach to hit validation.

Orthogonal Assays

Orthogonal assays are critical for confirming that the observed activity is real and not an artifact of the primary assay format. [5]These assays should measure the same biological endpoint but use a different detection technology. [6]

  • If the primary assay was FP: An orthogonal assay could be a TR-FRET assay or an enzyme activity assay (if applicable).

  • If the primary assay was TR-FRET: An orthogonal assay could be an FP assay or a luminescence-based assay.

Counter-Screens for Assay Interference

Compounds from the library can interfere with the assay technology itself, leading to false positives. For a library of 6-iodo-1H-indole-2-carboxylic acids, potential issues include:

  • Autofluorescence: The indole scaffold can be fluorescent, which can interfere with fluorescence-based assays. A counter-screen would involve measuring the fluorescence of the compounds alone at the assay's excitation and emission wavelengths.

  • Light Scattering: Compound precipitation can lead to light scattering, affecting optical measurements.

  • Reactivity: The iodo-substituent can potentially be reactive, leading to non-specific inhibition.

Biophysical Methods for Direct Binding Confirmation

Biophysical techniques provide direct evidence of compound binding to the target protein and are invaluable for hit validation. [7]

  • Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of the compound to the immobilized target protein in a label-free manner.

  • Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), this method measures the change in the melting temperature of the target protein upon compound binding.

Conclusion

High-throughput screening of a this compound library offers a promising avenue for the discovery of novel chemical probes and starting points for drug discovery programs. A well-designed HTS campaign, built on a foundation of robust assay development, rigorous data analysis, and a comprehensive hit validation strategy, is essential for success. By carefully considering the potential biological targets of this versatile scaffold and employing a multi-faceted approach to hit confirmation, researchers can maximize the value of their screening efforts and accelerate the journey from hit to lead.

References

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  • Kinase assay principle. The substrates used in HTRF kinase assays are... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

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Synthesis of Novel Enzyme Inhibitors from 6-Iodo-1H-indole-2-carboxylic Acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel enzyme inhibitors derived from the versatile scaffold, 6-iodo-1H-indole-2-carboxylic acid. The indole-2-carboxamide motif is a well-established pharmacophore present in a multitude of biologically active compounds, demonstrating efficacy against a range of therapeutic targets including kinases, HIV-1 integrase, and Mycobacterium tuberculosis.[1][2][3] The strategic incorporation of a halogen, specifically iodine, at the 6-position of the indole ring not only offers a valuable synthetic handle for further diversification through cross-coupling reactions but can also enhance binding affinity with biological targets.[2][4] This document outlines a detailed, step-by-step protocol for the amide coupling of this compound with a representative amine, discusses the rationale behind experimental choices, and provides methods for structural verification and purity assessment.

Introduction: The Significance of the 6-Iodo-1H-indole-2-carboxamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[5] Specifically, indole-2-carboxamides have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent enzyme inhibition.[3][6][7][8] The derivatization of the indole core allows for the fine-tuning of pharmacological properties. The presence of an iodine atom at the 6-position of the indole ring is particularly advantageous for several reasons:

  • Synthetic Versatility: The iodo-substituent serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).[5]

  • Enhanced Biological Activity: Halogen bonding is a recognized non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The iodine atom can act as a halogen bond donor, potentially leading to enhanced inhibitory potency.[4]

  • Modulation of Physicochemical Properties: The introduction of iodine influences the lipophilicity and electronic properties of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will focus on the foundational step of synthesizing indole-2-carboxamide derivatives through a robust and widely applicable amide coupling protocol.

Synthetic Workflow Overview

The synthesis of enzyme inhibitors from this compound typically follows a straightforward, yet critical, two-step conceptual process: activation of the carboxylic acid followed by nucleophilic attack by an amine.

G cluster_0 Synthesis Workflow Start Start Activate_Acid Carboxylic Acid Activation Start->Activate_Acid 6-Iodo-1H-indole- 2-carboxylic acid Amide_Coupling Amide Bond Formation Activate_Acid->Amide_Coupling Activated Ester Intermediate Workup Reaction Workup & Extraction Amide_Coupling->Workup Primary/Secondary Amine Purification Purification Workup->Purification Characterization Structural Characterization Purification->Characterization End End Characterization->End Pure Inhibitor

Caption: General workflow for the synthesis of indole-2-carboxamide enzyme inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Indole-2-carboxamide

This protocol details the synthesis of a model compound, N-benzyl-6-iodo-1H-indole-2-carboxamide, utilizing a common and effective amide coupling strategy with EDC and HOBt.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Notes
This compound383133-28-6287.05Ensure high purity (>98%)[9]
Benzylamine100-46-9107.15Freshly distilled recommended
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)25952-53-8191.70Store under inert gas, moisture sensitive
Hydroxybenzotriazole (HOBt)2592-95-2135.13Anhydrous grade preferred
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Reagent grade, store over KOH
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, <50 ppm water
Dichloromethane (DCM)75-09-284.93Anhydrous
Ethyl acetate (EtOAc)141-78-688.11Reagent grade
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine (Saturated aqueous NaCl)---
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying organic layers
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq, e.g., 287 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, 10 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Activation: To the stirred solution, add hydroxybenzotriazole (HOBt) (1.2 eq, 162 mg, 1.2 mmol) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq, 230 mg, 1.2 mmol).[10]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated HOBt ester, which minimizes side reactions.[11]

  • Amine Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 0.35 mL, 2.0 mmol) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 eq, 0.12 mL, 1.1 mmol).[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).[11]

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with 5% aqueous HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).[11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to afford the pure N-benzyl-6-iodo-1H-indole-2-carboxamide.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for a successful amide coupling reaction.

G cluster_0 Amide Coupling Mechanism Carboxylic_Acid R-COOH (this compound) O_Acyl O-Acylisourea (Highly Reactive Intermediate) Carboxylic_Acid->O_Acyl + EDC EDC EDC->O_Acyl + HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acyl->HOBt_Ester + HOBt HOBt HOBt Amide R-CONH-R' (Product) HOBt_Ester->Amide + Amine Amine R'-NH2 (Benzylamine) Byproduct EDU (Water-soluble urea byproduct) Amide->Byproduct +

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

  • EDC/HOBt Coupling System: This is a widely used and efficient method for amide bond formation.[10] EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is then added to trap this intermediate, forming an active ester. This HOBt ester is more stable than the O-acylisourea and less prone to side reactions, such as racemization if the starting material were chiral. The urea byproduct of EDC is water-soluble, facilitating its removal during the aqueous work-up.[11]

  • DIPEA as a Base: A non-nucleophilic organic base like DIPEA is crucial.[12] Its primary role is to neutralize the hydrochloride salt of EDC and the protonated amine that forms during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Solvents: The use of anhydrous solvents like DMF is essential to prevent the hydrolysis of the activated carboxylic acid intermediate, which would regenerate the starting material and reduce the overall yield.[13]

Characterization of the Synthesized Inhibitor

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Observations for N-benzyl-6-iodo-1H-indole-2-carboxamide
¹H NMR Characteristic peaks for the indole NH (a broad singlet), aromatic protons on the indole and benzyl rings, and the benzylic CH₂ protons (a doublet coupled to the amide NH). The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, including the amide carbonyl carbon, and carbons of the indole and benzyl rings.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the product (C₁₆H₁₃IN₂O, MW: 376.19 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound (typically >95% for biological screening).

Conclusion and Future Directions

The protocol described herein provides a reliable and adaptable method for the synthesis of novel enzyme inhibitors based on the this compound scaffold. The synthesized indole-2-carboxamides can be subjected to a variety of in vitro and in vivo biological assays to evaluate their inhibitory activity against specific enzyme targets. The iodo-substituent on the synthesized compounds offers a valuable opportunity for further chemical modification through cross-coupling reactions, enabling the exploration of a broader chemical space and the optimization of lead compounds in drug discovery programs.

References

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Derivatization of the Carboxylic Acid Group of 6-Iodo-1H-indole-2-carboxylic Acid: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of 6-Iodo-1H-indole-2-carboxylic Acid in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Specifically, this compound is a valuable building block for the synthesis of novel therapeutic agents. The presence of the iodine atom at the 6-position offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid group at the 2-position provides a key site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.[2] Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of various enzymes and receptors, including HIV-1 integrase, making them attractive targets for drug development.[3][4][5]

This technical guide provides an in-depth exploration of the derivatization of the carboxylic acid group of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for the synthesis of esters and amides.

Core Synthetic Strategies: A Mechanistic Overview

The derivatization of a carboxylic acid primarily involves the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol (for esterification) or an amine (for amidation). The choice of synthetic strategy depends on several factors, including the stability of the starting materials, the desired product, and the scale of the reaction.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., Acid Chloride, Active Ester) Carboxylic_Acid->Activated_Intermediate Activating Agent Nucleophile Nucleophile (Alcohol or Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile->Tetrahedral_Intermediate Leaving_Group_Departure Leaving Group Departure Tetrahedral_Intermediate->Leaving_Group_Departure Product Product (Ester or Amide) Leaving_Group_Departure->Product

Esterification of this compound

Esterification is a fundamental transformation that can significantly impact a molecule's solubility, membrane permeability, and metabolic stability. Two common methods for the esterification of this compound are Fischer esterification and DCC/DMAP-mediated esterification.

Protocol 1: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] This is a reversible reaction, and the equilibrium is driven towards the product by using a large excess of the alcohol and/or by removing water as it is formed.[6][7]

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the ester product.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: The elevated temperature increases the reaction rate.

Protocol 2: DCC/DMAP-Mediated Esterification (Steglich Esterification)

For more sensitive substrates or when using sterically hindered alcohols, dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly effective method.[8] This reaction proceeds under mild conditions and generally gives high yields.[8]

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

  • DCC Addition: Cool the solution to 0 °C and add DCC (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Filtration: A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Remove the DCU by filtration.

  • Work-up: Wash the filtrate with 1 M HCl to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DCC: DCC is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[8]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates and the DCC reagent.

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)RefluxInexpensive, simple procedure.Requires high temperatures, not suitable for sensitive substrates, reversible.
DCC/DMAP Esterification Alcohol, DCC, DMAP (cat.)0 °C to room temp.Mild conditions, high yields, suitable for a wide range of substrates.DCC is an allergen, DCU byproduct can be difficult to remove completely.

Amidation of this compound

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in many drugs.[10][11] The direct reaction of a carboxylic acid and an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid.

Protocol 3: Amidation using Peptide Coupling Reagents (HATU/DIPEA)

Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient for amide bond formation, even with sterically hindered or electron-deficient amines.[12][13] These reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[10][14]

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or DCM).

  • Base and Coupling Reagent Addition: Add DIPEA (2.0-3.0 eq) to the solution, followed by the portion-wise addition of HATU (1.1-1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • HATU: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety in HATU makes the resulting active ester more reactive than those formed with older coupling reagents like HBTU.[12]

  • DIPEA: DIPEA acts as a base to deprotonate the carboxylic acid, facilitating its reaction with HATU, and also to neutralize the hexafluorophosphate salt formed during the reaction.[14]

  • Anhydrous Aprotic Solvent: DMF and DCM are excellent solvents for these reactions due to their ability to dissolve a wide range of reactants and their non-reactivity under the reaction conditions.

G Carboxylic_Acid This compound OAt_Ester OAt-Active Ester Carboxylic_Acid->OAt_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Tetrahedral_Intermediate Tetrahedral Intermediate OAt_Ester->Tetrahedral_Intermediate + Amine Amine Amine (R-NH2) Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product - HOAt HOAt HOAt

Protocol 4: Acid Chloride Formation Followed by Amidation

An alternative two-step approach involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[15][16][17]

Step 1: Formation of the Acid Chloride

Detailed Step-by-Step Methodology:

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Add thionyl chloride (excess, can be used as the solvent) and a catalytic amount of DMF.

  • Reaction: Gently heat the mixture to reflux. The reaction is typically complete when the evolution of HCl and SO₂ gases ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation or under reduced pressure. The crude acid chloride is often used immediately in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride: SOCl₂ converts the carboxylic acid into a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to form the acid chloride.[16][18]

  • Catalytic DMF: DMF catalyzes the reaction by forming a reactive Vilsmeier-Haack type intermediate with thionyl chloride.

Step 2: Reaction of the Acid Chloride with an Amine

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Amine Addition: Cool the solution to 0 °C and add a solution of the amine (1.1-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture with 1 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Base: The base is required to neutralize the HCl that is formed during the reaction.

Method Reagents Conditions Advantages Disadvantages
HATU/DIPEA Coupling Amine, HATU, DIPEA0 °C to room temp.High yields, mild conditions, low racemization, suitable for a wide range of amines.HATU is relatively expensive.
Acid Chloride Method 1. SOCl₂, cat. DMF2. Amine, Base1. Reflux2. 0 °C to room temp.Uses inexpensive reagents, highly reactive intermediate.Harsh conditions for acid chloride formation may not be suitable for sensitive substrates, two-step process.

Conclusion: A Versatile Scaffold for Drug Discovery

The derivatization of the carboxylic acid group of this compound provides a powerful platform for the synthesis of diverse libraries of compounds for drug discovery. The choice of esterification or amidation method will depend on the specific substrate and the desired scale of the reaction. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize novel indole derivatives with tailored properties for biological evaluation. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working in the field of synthetic and medicinal chemistry.

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Application Note & Protocol: A Scalable and Robust Synthesis of 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-iodo-1H-indole-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique structure, featuring an indole core functionalized with both an iodine atom and a carboxylic acid, makes it a versatile precursor for a wide array of pharmacologically active compounds, including inhibitors of HIV-1 integrase and protein kinases.[1][2][3] The presence of the iodo-substituent at the 6-position provides a strategic handle for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space in lead optimization campaigns.[4][5]

This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers expert insights into process optimization and troubleshooting, and establishes a framework for ensuring the trustworthiness and reproducibility of the synthesis. The protocol is designed for scalability, addressing the needs of researchers and process chemists in the pharmaceutical and biotechnology sectors.

Synthetic Strategy & Mechanistic Rationale

The selected synthetic route is a robust, multi-step process designed for scalability and control. The core of the strategy is the celebrated Fischer indole synthesis , which forms the indole ring system in a reliable manner.[6][7][8] The overall workflow proceeds in three main stages:

  • Diazotization and Reduction: Synthesis of the key intermediate, (4-iodophenyl)hydrazine, from commercially available 4-iodoaniline. This is achieved via a Sandmeyer-type reaction, a classic and dependable method for converting an aryl amine to a diazonium salt, which is then reduced in situ.[9][10]

  • Fischer Indole Cyclization: Condensation of (4-iodophenyl)hydrazine with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and aromatization to yield the indole core.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final this compound.

The Fischer Indole Synthesis Mechanism

Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through several key steps[6][7]:

  • Hydrazone Formation: The arylhydrazine reacts with a ketone (ethyl pyruvate) to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement (akin to a Claisen rearrangement) occurs, forming a new C-C bond and breaking the N-N bond.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of an amino group onto an imine.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.

Visualized Synthesis Workflow

The following diagram illustrates the complete, three-stage synthetic pathway from 4-iodoaniline to the target molecule.

G cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Saponification A 4-Iodoaniline B 4-Iodobenzene- diazonium chloride A->B 1. NaNO₂, HCl 2. SnCl₂·2H₂O C (4-Iodophenyl)hydrazine (as HCl salt) E Ethyl 6-iodo-1H-indole- 2-carboxylate C->E EtOH, H₂SO₄ (cat.) Reflux D Ethyl Pyruvate D->E F 6-Iodo-1H-indole- 2-carboxylic acid E->F 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: A three-stage workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Stage 1: Synthesis of (4-Iodophenyl)hydrazine hydrochloride
  • Diazotization:

    • To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated hydrochloric acid (450 mL) and water (450 mL). Cool the mixture to -5 °C using a circulating chiller.

    • Add 4-iodoaniline (219 g, 1.0 mol) in portions, ensuring the temperature does not exceed 0 °C. Stir until a fine slurry is formed.

    • Prepare a solution of sodium nitrite (72.5 g, 1.05 mol) in water (250 mL). Add this solution dropwise to the aniline slurry over 60-90 minutes, maintaining the internal temperature between -5 °C and 0 °C.

    • Expertise Note: Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt. A slight excess of NaNO₂ ensures complete conversion, which can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Reduction:

    • In a separate 10 L reactor, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (677 g, 3.0 mol) in concentrated hydrochloric acid (600 mL) by stirring until fully dissolved. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution over 90-120 minutes. The temperature must be kept below 5 °C. A thick, pale yellow precipitate will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Isolation:

    • Isolate the precipitated (4-iodophenyl)hydrazine hydrochloride by filtration using a large Büchner funnel.

    • Wash the filter cake with a cold, saturated sodium chloride solution (2 x 500 mL) to remove residual tin salts.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 230-245 g (85-90%).

Stage 2: Fischer Indole Synthesis of Ethyl 6-iodo-1H-indole-2-carboxylate
  • Reaction Setup:

    • Charge a 5 L reactor with absolute ethanol (2.5 L). Add (4-iodophenyl)hydrazine hydrochloride (230 g, 0.85 mol) and ethyl pyruvate (109 g, 0.94 mol, 1.1 equiv.).

    • Stir the mixture to form a slurry. Slowly add concentrated sulfuric acid (25 mL) as a catalyst.

    • Expertise Note: The reaction is acid-catalyzed. While various acids like polyphosphoric acid or zinc chloride can be used, sulfuric acid in ethanol is effective and amenable to large-scale workups.[6][7]

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

    • Trustworthiness: An in-process control (IPC) via HPLC is recommended. The reaction is complete when the starting hydrazine is consumed (<1% remaining).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A solid product should precipitate.

    • Pour the slurry into ice-cold water (5 L) with stirring. This will cause further precipitation of the product.

    • Filter the crude product, wash the cake thoroughly with water (3 x 1 L) until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol (2 x 200 mL).

    • Dry the ethyl 6-iodo-1H-indole-2-carboxylate under vacuum at 50 °C.

    • Expected Yield: 215-230 g (80-85%).

Stage 3: Saponification to this compound
  • Hydrolysis:

    • In a 5 L reactor, suspend the ethyl ester from Stage 2 (215 g, 0.68 mol) in ethanol (1.5 L).

    • Prepare a solution of sodium hydroxide (54 g, 1.36 mol, 2.0 equiv.) in water (500 mL) and add it to the suspension.

    • Heat the mixture to 60-70 °C and stir for 2-3 hours. The reaction mixture should become a clear solution as the ester is consumed and the sodium salt of the carboxylic acid is formed. Monitor by HPLC for the disappearance of the starting material.

  • Acidification and Precipitation:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly and carefully acidify the mixture to pH 2-3 by adding 3M hydrochloric acid (approx. 500 mL). The final product will precipitate as a light-colored solid.

    • Expertise Note: Slow addition of acid with good stirring and cooling is crucial to control the exotherm and obtain a crystalline, easily filterable product.

  • Final Isolation and Purification:

    • Stir the slurry at 10 °C for 1 hour to ensure complete precipitation.

    • Filter the product and wash the filter cake extensively with deionized water (4 x 1 L) to remove all inorganic salts.

    • Dry the final product, this compound, under vacuum at 60 °C to a constant weight.

    • Expected Yield: 185-195 g (95-98%).

    • Purity (by HPLC): >98%.

Quantitative Data Summary

StageStarting MaterialMolesReagentMoles (Equiv.)SolventTemp. (°C)Time (h)ProductAvg. Yield (%)
14-Iodoaniline1.0NaNO₂1.05 (1.05)HCl/H₂O-5 to 02(4-Iodophenyl)hydrazine HCl87
SnCl₂·2H₂O3.0 (3.0)HCl0 to 53
2Hydrazine HCl0.85Ethyl Pyruvate0.94 (1.1)Ethanol~784-6Ethyl 6-iodo-1H-indole-2-carboxylate82
3Ethyl Ester0.68NaOH1.36 (2.0)EtOH/H₂O60-702-3This compound96

Trustworthiness: In-Process Controls & Final Product Validation

A robust process relies on a self-validating system of checks and controls.

  • Thin Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress, especially in Stages 2 and 3. (e.g., Mobile Phase for Stage 2: 30% Ethyl Acetate in Hexanes).

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction completion and for determining the purity of the final product. A C18 reversed-phase column is suitable.[11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediates and the final product. The spectra should be unambiguous and match literature values.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: The final product should have a sharp melting point, consistent with a pure compound (literature: 224-228°C).[12]

Expertise & Experience: Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in Stage 1 Diazonium salt decomposition (temperature too high). Incomplete reduction.Ensure strict temperature control (<-5 °C) during diazotization. Use a fresh, high-quality source of SnCl₂·2H₂O.
Dark, tarry product in Stage 2 Acid catalyst too strong or reaction overheated/run too long, causing polymerization.Use the recommended catalytic amount of H₂SO₄. Do not exceed the prescribed reflux time. Monitor closely by HPLC. Consider alternative catalysts like PPA for difficult substrates.[6]
Incomplete hydrolysis in Stage 3 Insufficient NaOH or reaction time. Poor solubility of the ester.Use at least 2.0 equivalents of NaOH. Ensure the mixture becomes homogeneous, indicating salt formation. If solubility is an issue, increase the proportion of ethanol.
Product difficult to filter Product precipitated too quickly from a supersaturated solution (oiling out).Ensure slow, controlled acidification at a low temperature (10-15 °C) with vigorous stirring to promote the formation of well-defined crystals.

Safety & Hazard Management

This synthesis involves hazardous materials that require careful handling.

  • Hydrochloric and Sulfuric Acids: Corrosive. Handle in a fume hood, wearing acid-resistant gloves and face shield. Neutralize spills with sodium bicarbonate.

  • Sodium Nitrite: Oxidizer and toxic. Avoid contact with acidic solutions, which releases toxic nitrogen oxides.

  • Hydrazine Derivatives: (4-Iodophenyl)hydrazine is a suspected carcinogen and toxicant. Avoid inhalation and skin contact. Use appropriate containment.

  • Tin(II) Chloride: Corrosive and harmful. Avoid inhalation of dust.

  • Hydriodic Acid (HI): Although not used directly in this specific protocol, related iodination procedures may use it. HI is extremely corrosive and can cause severe burns.[13][14][15][16] It should be handled with extreme caution in a well-ventilated fume hood.[16]

  • Solvents (Ethanol): Flammable. Keep away from ignition sources. Use in a well-ventilated area.

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste streams should be collected separately.

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  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-iodo-1H-indole-2-carboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis of this important indole derivative. As a key building block in medicinal chemistry, particularly for the development of anticancer agents and enzyme inhibitors, achieving a high yield of this compound is often critical.[1][2] This guide offers practical, experience-driven advice to help you navigate the common challenges of this synthesis.

Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles

This section is structured to address specific problems you may encounter. Each issue is followed by an analysis of potential causes and actionable solutions.

Question 1: My overall yield is significantly lower than expected. What are the most common causes?

Low yield in this synthesis can be attributed to several factors, ranging from incomplete reactions to product loss during workup and purification. The primary areas to investigate are the iodination step and potential decarboxylation.

Potential Cause 1: Inefficient Iodination

The electrophilic iodination of the indole ring is a critical step. The indole nucleus is electron-rich, but the carboxylic acid group at the 2-position can influence the regioselectivity and reactivity.

  • Reagent Choice: The choice of iodinating reagent is crucial. While molecular iodine (I₂) can be used, it is a weak electrophile and often requires an activating agent or oxidant to be effective.[3] Common, more reactive alternatives include N-Iodosuccinimide (NIS) and iodine monochloride (ICl).[3][4] DIH (1,3-diiodo-5,5-dimethylhydantoin) is another highly reactive and selective option.

  • Reaction Conditions: The reaction conditions must be carefully controlled. For instance, when using NIS, a catalytic amount of a strong acid like trifluoroacetic acid can enhance the reaction rate and yield.[5] Temperature also plays a significant role; some iodination reactions of activated substrates are best performed at lower temperatures to control selectivity and minimize side reactions.[6]

Solution Workflow for Inefficient Iodination:

Caption: Workflow for troubleshooting inefficient iodination.

Potential Cause 2: Unwanted Decarboxylation

Indole-2-carboxylic acids can be susceptible to decarboxylation, especially under harsh reaction conditions such as high temperatures or the presence of certain catalysts.[7][8] This side reaction leads to the formation of 6-iodo-1H-indole, a significant impurity that can be difficult to separate from the desired product.

  • Thermal Stress: Prolonged heating or excessively high temperatures during the reaction or workup can promote the loss of the carboxylic acid group.

  • Catalyst-Induced: Some metal catalysts, particularly copper-based ones used in certain indole syntheses, can facilitate decarboxylation.[9]

Solutions to Minimize Decarboxylation:

  • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Reagent and Catalyst Selection: If decarboxylation is a persistent issue, consider milder iodinating reagents and conditions that do not require high temperatures. If a catalyst is necessary, screen for alternatives that are less prone to inducing decarboxylation.

Question 2: I am observing multiple spots on my TLC plate, and purification by recrystallization is proving difficult. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting material and the desired product, several side products can form.

Common Impurities and Their Origins:

ImpurityPotential OriginRecommended Action
Indole-2-carboxylic acid Incomplete iodination.Increase reaction time, temperature (cautiously), or use a more reactive iodinating agent.
6-iodo-1H-indole Decarboxylation of the product.Lower reaction temperature and shorten reaction time.
Di-iodinated products Over-iodination of the indole ring.Use a stoichiometric amount of the iodinating reagent and consider a lower reaction temperature.[6]
Other regioisomers (e.g., 5-iodo or 7-iodo) Lack of regioselectivity in the iodination step.The choice of iodinating reagent and solvent can influence regioselectivity.[10]

Purification Strategies:

If recrystallization is ineffective, column chromatography is a reliable alternative for separating the desired product from closely related impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.

Question 3: The reaction seems to stall and does not go to completion. What factors could be inhibiting the reaction?

A stalled reaction can be frustrating. Several factors can contribute to this issue.

Potential Causes for a Stalled Reaction:

  • Reagent Quality: The purity of the iodinating reagent is critical. For instance, iodine monochloride is sensitive to moisture and can hydrolyze, reducing its effectiveness.[6] Always use freshly opened or purified reagents and handle them under anhydrous conditions.

  • Insufficient Activation: As mentioned, some iodinating agents require an activator to enhance their electrophilicity.[3] If using molecular iodine, the absence of an appropriate oxidizing agent or Lewis acid can lead to a sluggish or incomplete reaction.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Acetic acid is a common solvent for this type of reaction, as it can help to solubilize the starting materials and facilitate the electrophilic substitution.[1]

Troubleshooting a Stalled Reaction:

Stalled_Reaction_Troubleshooting cluster_Problem Problem cluster_Checks Initial Checks cluster_Actions Corrective Actions StalledReaction Reaction Stalls CheckReagent Verify Reagent Purity (especially ICl, NIS) StalledReaction->CheckReagent CheckActivation Ensure Sufficient Activation (if using I2) StalledReaction->CheckActivation CheckConditions Review Reaction Conditions (Temperature, Stirring) StalledReaction->CheckConditions UseFreshReagent Use Fresh/Purified Reagent CheckReagent->UseFreshReagent AddActivator Add Activator (e.g., Oxidant, Lewis Acid) CheckActivation->AddActivator OptimizeConditions Optimize Temperature/ Solvent CheckConditions->OptimizeConditions

Caption: Decision-making process for a stalled iodination reaction.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of this compound?

A common and generally reliable method involves the direct iodination of indole-2-carboxylic acid.[1]

Experimental Protocol: Iodination of Indole-2-carboxylic acid

  • Dissolution: Dissolve indole-2-carboxylic acid in a suitable solvent, such as acetic acid.

  • Reagent Addition: To the solution, add the iodinating reagent. A common choice is a combination of iodine and potassium iodate.[1]

  • Reaction: Stir the mixture at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound, including the position of the iodine atom on the indole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value (224-228°C) is a good indicator of purity.[11]

Q3: Are there any safety precautions I should be aware of during this synthesis?

Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or corrosive reagents like iodine monochloride and strong acids.

  • Reagent Handling: Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent. Iodine and its compounds can be corrosive and cause stains.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Synfacts, 16(01), 0027. Available from: [Link]

  • A Convenient Iodination of Indoles and Derivatives. (2012). Tetrahedron Letters, 53(33), 4353-4356. Available from: [Link]

  • I2 and Electrophilic I+ reagents. (n.d.). Organic Chemistry Resources Worldwide. Available from: [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). The Journal of Organic Chemistry, 75(13), 4547-4553. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112021. Available from: [Link]

  • Optimization of di-iodination conditions. (2017). ResearchGate. Available from: [Link]

  • Process for the preparation of indole derivatives. (2008). Google Patents.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (n.d.). ResearchGate. Available from: [Link]

  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. (n.d.). ResearchGate. Available from: [Link]

  • This compound. (n.d.). The Secret. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(16), 11099-11111. Available from: [Link]

  • Process for preparing 6-iodo-2-oxindole. (n.d.). Google Patents.
  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22. (2023). Chemia. Available from: [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Available from: [Link]

  • Synthetic method of indole-2-carboxylic acid. (n.d.). Google Patents.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Available from: [Link]

  • Ortho-iodination of aromatic carboxylic acids in aqueous media. (2024). ResearchGate. Available from: [Link]

  • A novel metal-free synthesis of 6H-isoindolo[2,1-α]indol-6-one. (2015). ResearchGate. Available from: [Link]

  • This compound. (n.d.). IWK Health Centre. Available from: [Link]

  • SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. (2010). Insubria. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. Available from: [Link]

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Side reactions and byproduct formation in iodinated indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iodinated Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole iodination. Here, we address common challenges related to side reactions and byproduct formation, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to explain the causality behind experimental outcomes and provide self-validating protocols to enhance the success of your synthesis.

Table of Contents

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the control of selectivity, the identity of common byproducts, and issues related to specific iodinating agents.

Regioselectivity and Control
Q1: My iodination is occurring at the wrong position on the indole ring. How can I control the regioselectivity?

A: Regioselectivity in indole iodination is a classic challenge dictated by the inherent electronic properties of the indole nucleus and the reaction conditions employed. The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[1][2] However, you can steer the reaction to other positions through several strategic approaches:

  • Blocking the C3 Position: If your starting indole already has a substituent at C3, electrophilic iodination will be directed to other positions, often C2 or positions on the benzene ring.[3]

  • Choice of Iodinating Agent: The reagent system is critical. While standard electrophilic reagents like I₂ or N-Iodosuccinimide (NIS) favor C3, specific conditions can achieve different outcomes. For instance, a metal-free halide exchange protocol using potassium iodide and trifluoroacetic acid can selectively produce C2-iodoindoles from C2-chloroindoles.[1] Some protocols have also reported regioselective C5-H direct iodination.[4]

  • N-Protection: Protecting the indole nitrogen with groups like tosyl (Ts) or phenylsulfonyl can alter the electronic distribution of the ring and sterically hinder certain positions, thereby influencing the site of iodination.[1][2]

  • Directed Metalation: For specific regioselectivity that is difficult to achieve via electrophilic substitution, directed ortho-metalation (DoM) followed by quenching with an iodine source (e.g., I₂) is a powerful alternative. This involves using a directing group to lithiate a specific position, which then reacts with the iodine source.[5]

The following diagram illustrates the common sites of reactivity on the indole ring.

Caption: Regioselectivity in Indole Iodination.

Common Side Reactions
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A: The formation of multiple byproducts is a frequent issue. The most common culprits are:

  • Di- and Poly-iodination: Indoles, especially those with electron-donating groups, are highly activated and can react with more than one equivalent of the iodinating agent to form di- or even tri-iodinated products.[2][3] This is particularly common if an excess of the iodinating reagent is used or if the reaction is allowed to run for too long.[6]

  • Oligomerization/Polymerization: Indoles are notoriously sensitive to acidic conditions.[7] Acid catalysts or acidic byproducts can trigger the dimerization or trimerization of the indole starting material or product.[8][9][10] These byproducts are often less soluble, have low Rf values, and may appear as streaks at the baseline of the TLC plate.[7]

  • Oxidation Products: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[7] This can be exacerbated by exposure to air, especially for prolonged reaction times at elevated temperatures.

  • N-Iodination: While less common for C-iodination, if the indole nitrogen is unprotected, it can potentially react with the electrophilic iodine source, leading to unstable intermediates.

  • Hydrolysis of Reagents: Reagents like N-Iodosuccinimide (NIS) can be hydrolyzed to succinimide, which will appear as a separate spot on the TLC.

The table below summarizes these common byproducts and their typical appearance.

Byproduct TypeTypical TLC AppearanceCausal Factor(s)
Poly-iodinated Indoles Spots with Rf close to the desired productExcess iodinating reagent, high reactivity
Oligomers/Polymers Streaking or spots at the TLC baselineAcidic conditions, heat
Oxidation Products Colored spots, often faint or streakyExposure to air, strong oxidants
Succinimide (from NIS) Distinct spot, often more polar than productHydrolysis of NIS
Q3: My reaction mixture turned dark brown/black and my TLC shows a streak from the baseline. What is happening?

A: This is a classic sign of indole oligomerization or polymerization.[7] Indoles can act as both nucleophiles (at C3) and electrophiles (at C2 after protonation) under acidic conditions, leading to a chain reaction that forms dimers, trimers, and larger oligomers.[8][9] These species are often highly colored and have very low solubility, resulting in the dark appearance of the reaction mixture and the characteristic baseline streak on a TLC plate.

Root Causes:

  • Acidic Catalyst: Using strong Brønsted or Lewis acids can initiate polymerization.[2][11]

  • Acidic Reagents/Byproducts: Some iodinating agents or their byproducts can generate acidic species in situ. For example, reactions with ICl can generate HCl.

  • Sensitive Substrate: Indoles with electron-donating groups are more susceptible to acid-catalyzed degradation.

Preventative Measures:

  • Use a Non-acidic Iodinating Agent: N-Iodosuccinimide (NIS) is often a milder choice than I₂/oxidant or ICl systems.[12][13]

  • Include a Mild Base: Adding a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize any acid present.[14][15]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.[6]

Reagent-Specific Issues
Q4: I am using N-Iodosuccinimide (NIS) and the reaction is sluggish or incomplete. How can I improve it?

A: While NIS is a mild and effective iodinating agent, its reactivity can be modulated.[12][16] If you are experiencing low conversion, consider the following:

  • Activation with Acid: The electrophilicity of the iodine in NIS can be significantly increased by a catalytic amount of an acid.[12] Trifluoroacetic acid (TFA) or other Brønsted acids are commonly used.[17] However, be mindful of the risk of indole oligomerization (see Q3).

  • Lewis Acid Catalysis: Lewis acids like iron(III) triflimide can also activate NIS, allowing for the iodination of even deactivated aromatic systems under mild conditions.[18]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are common.

  • Purity of NIS: Ensure your NIS is pure and has been stored correctly. Over time, it can decompose. Its color should be off-white to light yellow; significant discoloration may indicate degradation.

The diagram below shows the general mechanism of acid-catalyzed NIS activation.

G cluster_activation NIS Activation cluster_iodination Electrophilic Attack NIS N-Iodosuccinimide (NIS) ActivatedNIS Activated NIS Complex (Enhanced Electrophilicity) NIS->ActivatedNIS Acid Acid Catalyst (H⁺) Acid->ActivatedNIS IodoIndole Iodinated Indole ActivatedNIS->IodoIndole Indole Indole Substrate Indole->IodoIndole Attack on 'I⁺' Succinimide Succinimide IodoIndole->Succinimide RegenAcid H⁺ (regenerated) IodoIndole->RegenAcid

Caption: Acid activation of NIS for iodination.

Troubleshooting Guides

This section provides systematic approaches to resolving common experimental failures.

Problem: Low or No Product Yield

You've completed your reaction, but the workup and analysis show minimal conversion to the desired iodinated indole.

G Start Low / No Yield Observed CheckReagents Step 1: Verify Reagents Start->CheckReagents Purity Are starting indole and iodinating agent pure? CheckReagents->Purity CheckConditions Step 2: Assess Reaction Conditions Stoichiometry Is stoichiometry correct? (Typically 1.0-1.2 eq. iodinating agent) CheckConditions->Stoichiometry CheckSubstrate Step 3: Evaluate Substrate Activation Is the indole substrate strongly deactivated? CheckSubstrate->Activation Purity->CheckConditions Yes Solution1 Solution: Use fresh, pure reagents. Store ICl/NIS under anhydrous conditions. Purity->Solution1 No TempTime Are temperature and time optimized? (Monitor by TLC) Stoichiometry->TempTime Yes Solution2 Solution: Carefully control stoichiometry. Excess reagent -> poly-iodination. Too little -> incomplete reaction. Stoichiometry->Solution2 No TempTime->CheckSubstrate Yes Solution3 Solution: For slow reactions, increase temp or time. For fast/unselective reactions, lower temp. TempTime->Solution3 No Solution4 Solution: Use a more powerful iodinating system (e.g., NIS with catalytic acid) or harsher conditions. Activation->Solution4 Yes

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Verify Reagent Quality:

    • Indole Purity: Impurities in the starting material can inhibit the reaction. Confirm purity by NMR or melting point.

    • Iodinating Agent: Reagents like Iodine Monochloride (ICl) and NIS are moisture-sensitive.[6] Use freshly opened bottles or purify/dry the reagent before use.

  • Assess Reaction Conditions:

    • Stoichiometry: Carefully control the molar ratio. For mono-iodination, use 1.0 to 1.1 equivalents of the iodinating agent.[6]

    • Temperature: For highly activated indoles, reactions are often run at 0 °C or lower to control selectivity.[6] For deactivated indoles, you may need to increase the temperature or add a catalyst to drive the reaction to completion.[18]

    • Reaction Monitoring: Actively monitor the reaction by TLC. An incomplete reaction may simply need more time.

  • Evaluate Substrate Reactivity:

    • Electron-Withdrawing Groups (EWGs): If your indole has strong EWGs (e.g., -NO₂, -CN, -CF₃), it will be less nucleophilic and thus less reactive towards electrophilic iodination.[15][19] You may need to switch to a more potent iodinating system (e.g., NIS/TFA) or consider an alternative synthetic route.[12][18]

Problem: Multiple Spots on TLC, Including Baseline Streaking

Your reaction appears to have worked, but the TLC plate is messy, showing the product, starting material, and several other spots, possibly with streaking.

Systematic Troubleshooting:

  • Identify the Byproducts (Tentative):

    • Rf relative to starting material (SM):

      • Higher Rf (less polar): Unlikely, but could be a non-polar impurity.

      • Lower Rf (more polar): Likely the desired mono-iodinated product.

      • Multiple spots near product Rf: Potentially di- or tri-iodinated byproducts.[3]

      • Spot at baseline/streaking: Almost certainly oligomeric/polymeric material.[7]

  • Address Poly-iodination:

    • Reduce Stoichiometry: Lower the amount of iodinating agent to exactly 1.0 equivalent or even slightly less (e.g., 0.95 eq.).

    • Lower Temperature: Run the reaction at a lower temperature to decrease the rate of the second and third iodination events.[6]

    • Slow Addition: Add the iodinating agent dropwise as a solution to avoid localized high concentrations.

  • Address Oligomerization (Baseline Streak):

    • Neutralize Acid: As discussed in Q3, ensure the reaction is not acidic. Add a mild, non-nucleophilic base (e.g., NaHCO₃).

    • Use Deactivated Silica: If the streaking occurs during TLC analysis itself, the acidic nature of the silica gel plate may be decomposing your sample. You can prepare TLC plates dipped in a solution of triethylamine in hexane to neutralize the silica.

Problem: Product Degrades During Column Chromatography

You have a crude product that looks promising, but it seems to decompose upon purification on a standard silica gel column, resulting in low recovery and colored fractions.

A: This is a common issue, as both indoles and iodinated indoles can be sensitive to the acidic nature of standard silica gel.[7]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by flushing the packed column with an eluent containing 1-2% triethylamine (Et₃N) before loading your sample. Continue to use 0.5-1% Et₃N in your eluent throughout the purification.[7]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18-functionalized (reverse-phase) silica.[7]

  • Minimize Contact Time: Work efficiently. Do not let the crude product sit on the column for an extended period. Prepare everything in advance and run the chromatography as quickly as possible.[7]

  • Alternative Purification: If the product is a solid, recrystallization is an excellent, non-destructive alternative to chromatography.[7] Test various solvents to find a suitable system.

Key Experimental Protocols

Protocol 1: General Procedure for Electrophilic Iodination using NIS

This protocol provides a starting point for the C3-iodination of an activated indole.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the indole substrate (1.0 eq.).

  • Dissolution: Dissolve the indole in a suitable anhydrous solvent (e.g., acetonitrile, CH₂Cl₂, or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains low.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC every 15-30 minutes, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic iodine.

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aq. Na₂S₂O₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.

Protocol 2: Deactivation of Silica Gel for Chromatography

This protocol describes the process of neutralizing silica gel to prevent the degradation of acid-sensitive compounds.

  • Prepare Eluent: Prepare your starting eluent (e.g., 10% Ethyl Acetate in Hexane) and add triethylamine (Et₃N) to a final concentration of 2% (v/v).

  • Pack the Column: Dry or slurry pack your flash chromatography column with silica gel as you normally would.

  • Flush the Column: Pass at least 2-3 column volumes of the 2% Et₃N-containing eluent through the packed column. This "flushing" step neutralizes the acidic silanol groups.

  • Switch to Running Eluent: Prepare your running eluent with a lower concentration of Et₃N (typically 0.5-1%).

  • Load and Run: Load your crude sample and run the column using the 0.5-1% Et₃N-containing eluent system.

References

  • Benchchem.
  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • ResearchGate. Recent Progress in N-Iodosuccinimide (NIS)
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).
  • Benchchem. N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide.
  • ResearchGate.
  • RSC Publishing.
  • ACS Publications. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry.
  • ACS Publications. Tunable Site Selectivity and Chemo- and Regioselectivity: Diversification of Indole Alkaloid Privileged Scaffolds Enabled by λ3-Iodane-Mediated Cross-Nucleophile Coupling Cascade. Organic Letters.
  • ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters.
  • MDPI.
  • PubMed. Oligomerization of indole-3-carbinol in aqueous acid.
  • Benchchem. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Benchchem.
  • PubMed.
  • ACS Publications.
  • ResearchGate. Automated synthesis of F radiolabelled indole containing Oncrasin-like molecules; a comparison of iodonium salts and boronic ester chemistry.
  • NIH. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
  • ResearchGate.
  • Chemical Communications (RSC Publishing). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine.
  • PubMed.
  • Google Patents.
  • Journal of the American Chemical Society.
  • MDPI.
  • ReactionFlash.
  • Organic Chemistry Portal.
  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • NIH. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)
  • Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)
  • NIH. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.
  • NIH.

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Technical Support Center: Purification of 6-Iodo-1H-indole-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-iodo-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound and its derivatives, offering step-by-step guidance to resolve them.

Issue 1: My final product is a dark, off-colored solid instead of the expected crystalline material.

Potential Causes:

  • Residual Iodine or Iodinating Reagents: The synthesis of this compound often involves electrophilic iodination. Incomplete reaction or inadequate quenching can leave residual iodine, which imparts a dark color.

  • Oxidation of the Indole Ring: Indole derivatives can be susceptible to oxidation, especially when exposed to air, light, or residual acids over prolonged periods. This can lead to the formation of colored impurities.

  • Thermal Degradation: Overheating during solvent removal or recrystallization can cause decomposition of the target compound. Iodo-substituted indoles, in particular, can be thermally labile.

Troubleshooting Steps:

  • Thorough Aqueous Work-up: Ensure your reaction work-up includes a wash with a reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), to quench any unreacted iodine.

  • Activated Carbon Treatment: For persistent color, a treatment with activated charcoal can be effective.[1]

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% w/w) and heat the mixture for a short period. Perform a hot filtration to remove the charcoal.

  • Minimize Exposure to Heat and Light: Use a rotary evaporator at a moderate temperature to remove solvents.[1] Store the compound in a dark, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: I am experiencing a significantly low yield after purification.

Potential Causes:

  • Incomplete Precipitation/Crystallization: The carboxylic acid functionality means the compound's solubility is highly pH-dependent. If the pH is not sufficiently acidic during precipitation, a significant amount of the product may remain in solution as its carboxylate salt.

  • Product Loss During Transfers: Mechanical losses during the transfer of solids and solutions can accumulate and significantly reduce the final yield.

  • Co-precipitation with Impurities: If the crude product is highly impure, the target compound may co-precipitate with impurities, leading to a lower isolated yield of the pure substance.

Solutions:

  • Optimize Precipitation pH: The pKa of indole-2-carboxylic acid is around 3.5. To ensure complete precipitation, adjust the pH of the aqueous solution to 2-3 using a suitable acid (e.g., 1M HCl).[1]

  • Careful Handling and Transfers: When filtering, use a minimal amount of cold solvent to wash the collected solid to avoid redissolving the product. Ensure all equipment is properly scraped to recover as much product as possible.

  • Staged Crystallization: A Chinese patent suggests a staged crystallization method for indole-2-carboxylic acid where impurities are precipitated at different pH stages before the pure compound is isolated at its isoelectric point.[2] This principle can be adapted for this compound.

Issue 3: My purified product shows multiple spots on TLC or multiple peaks in HPLC analysis.

Potential Causes:

  • Co-eluting Impurities: The crude product may contain impurities with similar polarity to the target compound, making separation by standard chromatography challenging. Common impurities can include starting materials or regioisomers.

  • On-column Degradation: The acidic nature of silica gel in normal-phase chromatography can sometimes lead to the degradation of sensitive indole derivatives.

  • Inappropriate Chromatographic Conditions: The chosen mobile phase may not have sufficient resolving power for the specific impurities present.

Troubleshooting Workflow:

G start Multiple Peaks/Spots Observed check_purity Assess Purity of Starting Materials start->check_purity optimize_tlc Optimize TLC Conditions (Vary Solvent Polarity) check_purity->optimize_tlc normal_phase Normal-Phase Column Chromatography optimize_tlc->normal_phase Good Separation change_stationary Change Stationary Phase (e.g., Alumina, C18) optimize_tlc->change_stationary Poor Separation recrystallization Attempt Recrystallization optimize_tlc->recrystallization Insoluble/Streaking gradient Implement Gradient Elution normal_phase->gradient Co-elution Persists final_product Pure Product normal_phase->final_product Successful Separation reverse_phase Reverse-Phase HPLC reverse_phase->final_product Successful Separation gradient->reverse_phase Still Impure change_stationary->optimize_tlc recrystallization->optimize_tlc Fails to Crystallize recrystallization->final_product Pure Crystals Formed

Caption: Troubleshooting workflow for chromatographic purification.

Detailed Solutions:

  • Optimize Chromatography:

    • Normal-Phase: Systematically screen different solvent systems for column chromatography. A common mobile phase for indole derivatives is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Reverse-Phase HPLC: For challenging separations, reverse-phase HPLC can be very effective. A typical mobile phase consists of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.[3][4]

  • Consider an Alternative Stationary Phase: If separation on silica gel is problematic, consider using a different stationary phase such as alumina or a bonded phase like C18 for reverse-phase chromatography.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvents or solvent mixtures to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point for recrystallization is a polar protic solvent like ethanol or a mixture of ethanol and water.[1] You can also explore ethyl acetate or acetone. The key is to find a solvent system where the compound has high solubility when hot and low solubility when cold.

Q2: How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Melting point analysis is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Q3: My compound seems to be unstable during purification. What can I do?

Iodo-indole derivatives can exhibit some instability.[5] To minimize degradation:

  • Work quickly and avoid prolonged exposure to ambient conditions.

  • Use purified, peroxide-free solvents.

  • If using column chromatography on silica gel, consider deactivating the silica by adding a small amount of triethylamine to the eluent to neutralize acidic sites.

  • Store the purified compound under an inert atmosphere at a low temperature.[6]

Q4: Can I use pH manipulation to purify my compound without chromatography?

Yes, acid-base extraction can be a very effective initial purification step.

  • Dissolve the crude material in an organic solvent like ethyl acetate.

  • Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and carefully re-acidify it to a pH of 2-3 with a strong acid (e.g., 1M HCl) to precipitate the pure carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) portion-wise until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask with a glass rod.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Data Presentation

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization >98%60-85%Scalable, cost-effective, removes baseline impurities.Can have lower recovery, requires a crystalline solid.
Column Chromatography >99%50-80%High resolution for closely related impurities.More time-consuming, uses larger solvent volumes.
Acid-Base Extraction 90-95%>90%Good for initial cleanup, high recovery.Does not remove acidic impurities.

Logical Relationships Diagram

G cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis crude_product Crude this compound acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Further Purification column_chrom Column Chromatography acid_base->column_chrom Complex Mixture hplc HPLC recrystallization->hplc column_chrom->hplc nmr NMR hplc->nmr mp Melting Point nmr->mp pure_product Pure Product (>98%) mp->pure_product

Caption: A typical workflow from crude product to verified pure compound.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • CN106008311A - Refinement method of indole-2-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Li, G., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

  • Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

  • Skalicka, V., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 133-139. [Link]

  • IWK Health Centre. (n.d.). This compound. [Link]

  • U.S. Patent No. 8,975,418. (2015). Process for preparing 6-iodo-2-oxindole.
  • Canadian Science Publishing. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(5), 922-929. [Link]

  • The Secret Of this compound Secure Checkout. (2025). [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

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Technical Support Center: Improving the Solubility of 6-iodo-1H-indole-2-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-iodo-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is an indole derivative, a class of compounds prevalent in pharmaceuticals and natural products.[1] Its structure, featuring a hydrophobic indole ring and an ionizable carboxylic acid group, results in poor aqueous solubility, a common hurdle in drug development.[2][3] The melting point of this compound is between 224-228°C.[4]

Key structural features influencing its solubility include:

  • Indole Ring System : The bicyclic aromatic structure is inherently hydrophobic, leading to low solubility in aqueous media.

  • Carboxylic Acid Group : This functional group can be deprotonated to form a more soluble carboxylate salt.[2] The predicted pKa for the parent indole-2-carboxylic acid is approximately 4.44, indicating its acidic nature.[5]

  • Iodine Atom : The presence of a heavy halogen atom at the 6-position increases the molecule's molecular weight (287.05 g/mol ) and can further contribute to its hydrophobicity.[1][4]

These properties necessitate careful consideration of solvent selection and formulation strategies to achieve the desired concentrations for biological assays without precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first step?

A1: Create a Concentrated Stock Solution in an Organic Solvent.

Directly dissolving this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature. The standard and most effective initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6]

  • Recommended Solvents : Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for a wide range of compounds.[7][8] Other options include dimethylformamide (DMF) and ethanol.[7]

  • Causality : These organic solvents can disrupt the intermolecular forces in the crystalline solid, allowing the compound to dissolve at high concentrations (e.g., 10-50 mM).[9] This concentrated stock can then be serially diluted into the final aqueous assay buffer.[6]

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This phenomenon, often called "solvent shock," is common. Several strategies can mitigate this.

Precipitation upon dilution occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[10] The abrupt change in solvent polarity from organic to aqueous causes the compound to "crash out" of the solution.[11]

Troubleshooting Workflow for Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Stepwise Dilution : Instead of a single large dilution, perform serial dilutions in DMSO first, then add the final diluted sample to your buffer.[12]

  • Vigorous Mixing : Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[10][13] This rapid dispersion prevents localized high concentrations.

  • Control Final DMSO Concentration : Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid both solubility issues and cellular toxicity.[8][14]

  • Temperature Control : Prepare solutions at the temperature of your experiment, as solubility can be temperature-dependent.[9][15]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH modification is a highly effective strategy for ionizable compounds.

The carboxylic acid group on the molecule can be deprotonated to form a more water-soluble carboxylate salt.[][17]

  • Mechanism : By increasing the pH of the aqueous buffer to be at least 1-2 units above the compound's pKa (~4.44), you can shift the equilibrium towards the ionized, more soluble form.[5][]

  • Practical Steps : Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) to empirically determine the optimal pH for solubility.[13]

  • Caution : Ensure the chosen pH is compatible with your biological assay, as extreme pH values can affect protein function and cell viability.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase its capacity to dissolve hydrophobic compounds. [18]

  • Mechanism : Co-solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) reduce the polarity of the aqueous medium, making it more favorable for non-polar molecules.[][19]

  • Commonly Used Co-solvents :

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

  • Implementation : A small percentage of a co-solvent (e.g., 5-10%) can be included in the final aqueous buffer.[10]

Table 1: Effect of Co-solvents on the Solubility of a Hypothetical Poorly Soluble Compound

FormulationMaximum Soluble Concentration (µM)Observations
PBS (pH 7.4) with 0.5% DMSO5Precipitation > 5µM
PBS (pH 7.4) with 0.5% DMSO + 5% Ethanol25Clear solution
PBS (pH 7.4) with 0.5% DMSO + 5% PEG 40040Clear solution
PBS (pH 7.4) with 0.5% DMSO + 2% Tween® 8050Clear solution

Note: This data is for illustrative purposes.

Q5: I've heard about cyclodextrins. Are they a viable option?

A5: Yes, cyclodextrins are an excellent and widely used strategy for enhancing the solubility of hydrophobic compounds. [6][13]

  • Mechanism : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate the hydrophobic indole portion of your compound, forming an "inclusion complex" that has a much higher apparent water solubility.[20][22][23]

  • Common Types : Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[6][24]

  • Benefit : This method can significantly increase solubility without relying on organic solvents that might interfere with the assay.[21]

Experimental Protocols

Here are detailed, step-by-step protocols for preparing solutions of this compound.

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh Compound : Accurately weigh the desired amount of this compound powder.

  • Add Solvent : Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve : Vortex the solution vigorously. Gentle heating (37°C) or sonication can be used to aid dissolution if necessary.

  • Storage : Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[13]

Protocol 2: Dilution into Aqueous Buffer with a Co-solvent

Caption: Experimental workflow for diluting stock solution.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution : Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution).

  • Add Compound : Add the this compound powder directly to the HP-β-CD solution.

  • Complexation : Mix the solution overnight at room temperature on a rotator to allow for the formation of the inclusion complex.

  • Sterilization : Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.

Final Recommendations

  • Always Perform a Solubility Test : Before conducting your main experiment, determine the maximum soluble concentration of your compound in the final assay buffer under your specific conditions.[9]

  • Include Vehicle Controls : Always include a control group that is treated with the same final concentration of solvent (e.g., 0.5% DMSO) to account for any solvent-induced effects.[8]

  • Start with the Simplest Method : Begin with preparing a DMSO stock and careful dilution. If precipitation persists, progress to pH adjustment, co-solvents, and then cyclodextrins.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your biological assays.

References

  • Cao, J., et al. (2000). Solubilization of substituted indole compounds by beta-cyclodextrin in water. Chemosphere, 40(12), 1411-6. Available at: [Link]

  • Liu, J., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(7), 1956-1960. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available at: [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.
  • Perišić-Janjić, N., et al. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. Molecules, 21(5), 569. Available at: [Link]

  • Dixit, A. R., Rajput, S. J., & Patel, S. G. (2010). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Singh, A., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]

  • IWK Health Centre. (n.d.). This compound. Available at: [Link]

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-22. Available at: [Link]

  • Popescu, C., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(11), 2439. Available at: [Link]

  • Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • The Secret Of this compound Secure Checkout. (2025). iwk.nshealth.ca. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian journal of pharmaceutical research, 10(4), 757–766.
  • Malanga, M., et al. (2016). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 130, 273-280. Available at: [Link]

  • Kumar, S., & Singh, S. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 3(2), 22-31.
  • Sharma, D., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79.
  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 99(8), 3291-3309. Available at: [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1H-indole-2-carboxylic acid. PubChem Compound Database. Available at: [Link]

Sources

Preventing degradation of 6-iodo-1H-indole-2-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive molecule. Here, we address common challenges and provide troubleshooting strategies to prevent degradation and ensure the success of your reactions.

Introduction to this compound

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing a wide range of biologically active compounds.[1][2][3] The presence of the iodine atom at the 6-position provides a reactive handle for cross-coupling reactions, while the indole-2-carboxylic acid moiety offers a site for various modifications.[2] However, the inherent reactivity of this compound also makes it susceptible to degradation under certain experimental conditions. Understanding and mitigating these degradation pathways is crucial for achieving high yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments with this compound.

Q1: I'm observing significant decarboxylation of my starting material during my reaction. How can I prevent this?

A1: Decarboxylation, the loss of the carboxylic acid group as CO2, is a common degradation pathway for indole-2-carboxylic acids, especially at elevated temperatures.[4][5][6][7][8]

Underlying Cause: The indole nucleus can stabilize the intermediate formed upon loss of CO2, making this process more facile compared to other carboxylic acids. This is often accelerated by heat and the presence of certain metals.[4][5]

Troubleshooting & Optimization:

  • Temperature Control: Whenever possible, conduct your reactions at the lowest effective temperature. If your protocol calls for high temperatures, consider if a lower-temperature alternative exists.

  • Catalyst Choice: For reactions like decarboxylative cross-coupling, the choice of catalyst is critical. Copper-based catalysts are often used, but their loading and the specific ligand can influence the rate of desired reaction versus degradation.[4]

  • Microwave Chemistry: For thermal decarboxylation, microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially minimizing side reactions.[5][8]

  • Protecting Groups: In some cases, protecting the indole nitrogen can alter the electron density of the ring system and potentially reduce the propensity for decarboxylation. However, the choice of protecting group and the conditions for its removal must be carefully considered.[9][10][11][12]

Q2: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What could be causing this?

A2: The darkening of the reaction mixture often indicates the formation of colored, polymeric, or oxidized byproducts. For iodo-indoles, this can be due to several factors.

Underlying Causes:

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by air (oxygen), strong oxidizing agents, or even some metal catalysts.[13] The dihydroxyindole intermediates that can form are highly reactive and can polymerize.[14][15]

  • Iodine-Related Side Reactions: The carbon-iodine bond can be labile under certain conditions, leading to the formation of iodine radicals or elemental iodine (I2), which can participate in unwanted side reactions.[16][17]

  • pH Instability: Extreme pH conditions, both acidic and basic, can promote the degradation of the indole ring system.[18][19][20][21][22]

Troubleshooting & Optimization:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • pH Control: If your reaction conditions are not pH-sensitive, consider buffering the reaction mixture to maintain a neutral or near-neutral pH.

  • Light Sensitivity: Iodo-aromatic compounds can be light-sensitive, leading to homolytic cleavage of the C-I bond.[23][24] Protect your reaction from light by wrapping the flask in aluminum foil.

Experimental Protocol: General Handling Precautions

  • Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1]

  • Reaction Setup: Assemble your glassware and dry it thoroughly under vacuum or in an oven. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Add the this compound and other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add degassed solvent via a cannula or syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction and protect the reaction from light.

Q3: I'm attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira), but I'm seeing de-iodination of my starting material. What's going wrong?

A3: De-iodination, or proto-deiodination, is the replacement of the iodine atom with a hydrogen atom. This is a common side reaction in metal-catalyzed cross-coupling reactions.

Underlying Causes:

  • β-Hydride Elimination: In some catalytic cycles, if the organometallic intermediate has a β-hydride, it can undergo elimination, leading to the de-iodinated product.

  • Reductive Dehalogenation: The catalyst in a lower oxidation state can sometimes directly reduce the carbon-iodine bond.

  • Iodine-Metal Exchange: Unwanted iodine-metal exchange with reagents like Grignards can occur.[25][26]

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can often suppress de-iodination.

  • Base Selection: The base used in the cross-coupling reaction can play a significant role. A weaker base might be sufficient and could minimize side reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the reaction outcome.

  • Additive Effects: In some cases, additives like copper(I) salts can act as co-catalysts and improve the efficiency of the desired cross-coupling.

Table 1: General Parameters for Minimizing De-iodination in Cross-Coupling Reactions

ParameterRecommendationRationale
Catalyst Use a catalyst with bulky, electron-rich ligands (e.g., Pd(PPh3)4, PdCl2(dppf)).Promotes oxidative addition and reductive elimination over side reactions.
Base Use the mildest base that effectively promotes the reaction (e.g., K2CO3, Cs2CO3).Harsher bases can promote decomposition and side reactions.
Solvent Use anhydrous, degassed solvents appropriate for the specific coupling reaction.Water and oxygen can interfere with the catalytic cycle.
Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate.Higher temperatures can increase the rate of de-iodination.
Q4: My purified product seems to degrade over time, even when stored. How can I improve its stability?

A4: The long-term stability of this compound and its derivatives can be a concern.

Underlying Causes:

  • Residual Impurities: Trace amounts of acid, base, or metal catalysts from the purification process can promote slow degradation over time.

  • Air and Light Exposure: As mentioned earlier, these can lead to oxidative degradation and C-I bond cleavage.[23][24]

Troubleshooting & Optimization:

  • Thorough Purification: Ensure that your purification method effectively removes all residual reagents and catalysts. This may involve multiple purification steps like recrystallization followed by column chromatography.[27]

  • Proper Storage: Store the purified compound in a tightly sealed container, under an inert atmosphere (argon is denser than air and often preferred for long-term storage), and in a freezer protected from light.

  • Salt Formation: For some applications, converting the carboxylic acid to a more stable salt (e.g., with a suitable amine) might be an option for long-term storage.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

DegradationPathways Potential Degradation Pathways cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation cluster_deiodination De-iodination A This compound B 6-Iodo-1H-indole + CO2 A->B Heat, Metal Catalyst C Oxidized/Polymeric Byproducts A->C O2, Light, Oxidants D 1H-Indole-2-carboxylic Acid A->D Reductive Conditions, Side reaction in Cross-Coupling

Caption: Key degradation routes for this compound.

Experimental Workflow for a Stable Reaction

This workflow provides a general framework for setting up a reaction to minimize degradation.

ExperimentalWorkflow Workflow for a Stable Reaction Start Start Prep Prepare Dry, Inert Glassware Start->Prep Reagents Add Solid Reagents under Inert Gas Prep->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Run Reaction at Optimal Temperature, Protected from Light Solvent->Reaction Workup Aqueous Workup with pH control Reaction->Workup Purify Purification (Recrystallization/ Chromatography) Workup->Purify Store Store Purified Product under Inert Gas in a Cool, Dark Place Purify->Store End End Store->End

Caption: A generalized workflow to enhance the stability of reactions.

By understanding the inherent reactivity of this compound and implementing these preventative measures, you can significantly improve the outcome of your synthetic endeavors. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3114–3117.
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available from: [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available from: [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3114–3117.
  • ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3114–3117. Available from: [Link]

  • Scribd. (n.d.). Chemists' Guide to Indole Decarboxylation. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • The Secret Of this compound Secure Checkout. (n.d.). Retrieved from [Link]

  • Alcaide, B., Almendros, P., Alonso, J. M., Cembellín, S., Fernández, I., Martínez del Campo, T., & Torres, M. R. (2013). Iodine recycling via 1,3-migration in iodoindoles under metal catalysis. Chemical Communications, 49(71), 7779–7781. Available from: [Link]

  • Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • Fleming, F. F., & Gudipati, S. (2007). Grignard reagents: alkoxide-directed iodine-magnesium exchange at sp3 centers. Organic Letters, 9(22), 4507–4509. Available from: [Link]

  • This compound. (n.d.). IWK Health Centre. Retrieved from [Link]

  • Lager, I., Andréasson, O., Dunbar, T. L., Andreasson, E., Escobar, M. A., & Rasmusson, A. G. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant, Cell & Environment, 34(12), 2071-2083. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids. (U.S. Patent No. 5,387,713).
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective iodine–magnesium exchange reaction. Retrieved from [Link]

  • Bas, D., & Mercier, J. (2018). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Molecules, 23(10), 2449. Available from: [Link]

  • Ogawa, Y., et al. (2014). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 57(21), 9000-9015.
  • National Institutes of Health. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Iodine-Mediated Electrochemical C(sp2)-H Amination: Switchable Synthesis of Indolines and Indoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Retrieved from [Link]

  • Olivares, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Biochemical Journal, 354(Pt 1), 131–139.
  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid. (CN Patent No. 102020600A).
  • MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • MDPI. (n.d.). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules. Retrieved from [Link]

Sources

Overcoming poor reactivity in cross-coupling of 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the palladium-catalyzed cross-coupling of 6-iodo-1H-indole-2-carboxylic acid. This substrate, while a valuable building block, presents a unique combination of chemical functionalities that can lead to poor reactivity, low yields, and complex side-product formation. This document provides in-depth, field-proven troubleshooting strategies rooted in mechanistic principles to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered with this specific substrate.

Q1: Why is my cross-coupling of this compound failing or giving very low yields?

A: Poor reactivity with this substrate typically stems from a combination of three factors inherent to its structure:

  • Catalyst Inhibition by the N-H group: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO).[1] Under basic reaction conditions, it can be deprotonated to form an indolide anion. Both the neutral N-H and the anionic form can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This is a well-documented issue for nitrogen-rich heterocycles in cross-coupling reactions.[2]

  • Decarboxylation Side Reaction: Indole-2-carboxylic acids are notoriously susceptible to decarboxylation (loss of CO₂), especially at the elevated temperatures often required for cross-coupling.[3][4] This decomposition pathway consumes your starting material, directly reducing the potential yield of the desired product.

  • Interactions with the Carboxylic Acid: The carboxylic acid group can react with the base, altering the solubility and reactivity of the substrate. The resulting carboxylate can also chelate to the palladium catalyst, potentially interfering with the catalytic cycle.

Q2: I'm observing significant decomposition of my starting material, and my mass spectrometry data suggests the loss of CO₂. What is happening?

A: You are observing decarboxylation, the most prevalent decomposition pathway for this substrate. The mechanism is often facilitated by heat and can be catalyzed by the transition metals used in the coupling reaction.[5][6] The electron-rich indole ring stabilizes the intermediate formed upon loss of CO₂, making this process more favorable compared to other aromatic carboxylic acids. To mitigate this, you must either lower the reaction temperature—which may require a more active catalyst system—or modify the carboxylic acid group prior to coupling, for example, by converting it to an ester.

Q3: Should I protect the indole N-H group? If so, what protecting group is the most effective?

A: Yes, N-protection is one of the most robust strategies to overcome catalyst inhibition and prevent N-arylation side reactions. An ideal protecting group should be stable to the cross-coupling conditions and easy to remove afterward.

  • Recommended: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is highly effective. It is stable under a wide range of Suzuki, Heck, and Sonogashira conditions and can be reliably cleaved.[7][8]

  • Alternatives:

    • Boc (tert-butyloxycarbonyl): While common, it can be labile under certain basic or high-temperature conditions.

    • Tosyl (Ts): Very stable, but its removal often requires harsh conditions which may not be compatible with other functional groups on your molecule.[1]

    • Phenylsulfonyl (PhSO₂): Similar to the tosyl group, it offers excellent stability but requires harsh cleavage conditions.[9]

Q4: My reaction forms the desired product, but I also see a significant amount of the de-iodinated starting material (1H-indole-2-carboxylic acid). How can I prevent this?

A: The formation of the hydrodehalogenated product typically arises from two pathways: (i) reaction with trace water or other proton sources during the catalytic cycle, or (ii) a competing β-hydride elimination from a palladium-hydride intermediate. To minimize this:

  • Ensure Rigorously Anhydrous Conditions: Use dry solvents and reagents. Bake glassware and handle all materials under an inert atmosphere (Nitrogen or Argon).

  • Optimize Ligand and Base: Certain ligand/base combinations can favor the desired reductive elimination over competing pathways. For instance, using bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, outcompeting hydrodehalogenation.

  • Scrutinize Reagents: The boronic acid or other organometallic coupling partner can sometimes be a source of protic impurities. Ensure its purity and dryness.

Part 2: In-Depth Troubleshooting Guide

This guide is structured by common experimental observations to help you diagnose and solve specific issues.

Symptom: Low to No Conversion of Starting Material

If your starting material remains largely unreacted, the primary suspect is catalyst deactivation or a suboptimal reaction setup.

Potential Cause: Catalyst Inhibition/Poor Catalytic Turnover. The unprotected N-H and/or carboxylate group is likely interfering with the palladium catalyst.

Troubleshooting Workflow:

G start Start: Low Conversion ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich phosphine ligand? start->ligand esterify Alternative: Esterify Convert -COOH to -COOMe/-COOEt start->esterify Alternative Path base Step 2: Re-evaluate Base Is it appropriate for a sensitive substrate? ligand->base Yes ligand_no No: Use Buchwald-type ligands (e.g., SPhos, XPhos) or NHC ligands to promote oxidative addition and reductive elimination. ligand->ligand_no No protect Step 3: Implement Protection Is the N-H group protected? base->protect Yes base_no No: Switch to milder inorganic bases (K3PO4, K2CO3, Cs2CO3). Avoid strong organic bases or hydroxides. base->base_no No success Problem Solved protect->success Yes protect_no No: Protect the N-H with SEM group. This is the most reliable solution. See Protocol 1. protect->protect_no No esterify->success ligand_no->base base_no->protect protect_no->success

  • Ligand Selection is Critical: For challenging substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use ligands that stabilize the palladium(0) state and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[10]

    • Recommendation: Employ sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These have proven highly effective for coupling N-H containing heterocycles.[11][12]

  • Base Optimization: The choice of base is a delicate balance. It must be strong enough to facilitate the transmetalation step but not so strong that it promotes substrate decomposition or catalyst inhibition.

    • Recommendation: Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases offer good reactivity with minimal side reactions for many sensitive substrates.[13] Avoid strong bases like NaOtBu or LiHMDS with the unprotected substrate.

  • Solvent System: Ensure the use of anhydrous, polar aprotic solvents that can solubilize both the organic substrate and the inorganic base.

    • Common Choices: 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF), often with a small amount of water if using phosphate or carbonate bases. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Symptom: Major Product is Decarboxylated Starting Material

If you isolate 1H-indole from your reaction, it signifies that decarboxylation is the dominant pathway.

Potential Cause: Thermally- or Base-Induced Decarboxylation.

Troubleshooting Workflow:

G start Start: Decarboxylation Observed temp Step 1: Lower Temperature Run reaction at 60-80 °C start->temp ester Step 2: Modify Carboxyl Group Convert -COOH to -COOMe temp->ester If yield is still low success Problem Solved: Decarboxylation Minimized temp->success If sufficient protect Step 3: Protect N-H Group Use SEM protecting group ester->protect For maximum stability ester->success If sufficient protect->success

  • Reduce Reaction Temperature: This is the most direct approach. Many modern catalyst systems are active at lower temperatures (e.g., 60–80 °C). Sacrificing reaction speed for chemical stability is a necessary trade-off.

  • Modify the Carboxylic Acid: The most definitive solution is to temporarily remove the problematic functional group.

    • Esterification: Convert the carboxylic acid to a simple methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or TMSCHN₂). The ester is far more stable to decarboxylation. After a successful cross-coupling, the ester can be easily hydrolyzed back to the carboxylic acid using LiOH or NaOH.

  • N-Protection: Protecting the indole nitrogen can electronically stabilize the C2-position and reduce the propensity for decarboxylation, though esterification is a more direct solution to this specific problem.

Table 1: Hypothetical Yield Comparison for Mitigating Decarboxylation

StrategyTemperature (°C)Expected Yield of Coupled ProductKey Consideration
Unmodified Substrate110<10%High risk of complete decarboxylation.
Unmodified Substrate8020-40%Lower temperature helps, but decomposition is still significant.
N-SEM Protected 10060-80%N-protection improves stability and prevents N-arylation.
Methyl Ester 100>90%Esterification completely blocks the decarboxylation pathway.
Part 3: Recommended Protocols & Data
Protocol 1: N-Protection Followed by Suzuki-Miyaura Coupling

Step A: N-Protection of this compound with SEM-Cl

  • Suspend this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise. Caution: Hydrogen gas evolves.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until deprotonation is complete.

  • Cool the reaction back to 0 °C and add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield N-SEM-6-iodo-1H-indole-2-carboxylic acid.

Step B: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the N-SEM protected indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).

  • Add potassium phosphate (K₃PO₄, 3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (10:1 v/v, 0.1 M).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the coupled product. The SEM group can be removed subsequently if desired (e.g., using TBAF or acid).

Table 2: Guide to Common Cross-Coupling Components
ComponentRecommended Starting PointAlternativesRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-formed catalysts (e.g., SPhos G3 Palladacycle)Pd(0) sources are often more active. Pre-catalysts offer convenience and air stability.[2]
Ligand SPhosXPhos, RuPhos, JohnPhosBulky, electron-rich monophosphine ligands are essential for accelerating reductive elimination and preventing catalyst deactivation.[10][11]
Base K₃PO₄Cs₂CO₃, K₂CO₃Milder inorganic bases are preferred to avoid substrate decomposition. The choice can be solvent-dependent.
Solvent 1,4-Dioxane / H₂O (10:1)Toluene, 2-MeTHF, DMFMust be degassed thoroughly. The choice depends on substrate solubility and reaction temperature.
References
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • Cimarelli, C. (2013). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 9, 2364–2398. [Link]

  • Muchowski, J. M., & Nelson, P. H. (1980). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 45(12), 2474–2476. [Link]

  • Cimarelli, C. (2013). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 9, 2364–2398. [Link]

  • Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]

  • Nakamura, I., & Yamamoto, Y. (2004). Transition-Metal-Catalyzed Reactions of Allenes. Chemical Reviews, 104(5), 2127–2198. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Catellani, M., Motti, E., & Della Ca', N. (2008). Catalytic Sequential Reactions Involving Palladacycle-Derived Scaffolds. Accounts of Chemical Research, 41(11), 1512–1522. [Link]

  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 18(29), 9035-9043. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • PubMed. (2013). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Jouffroy, M., et al. (2016). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 138(23), 7382-7385. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Scaling up the synthesis of 6-iodo-1H-indole-2-carboxylic acid: challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the common hurdles in the large-scale synthesis of 6-iodo-1H-indole-2-carboxylic acid, a crucial building block for drug development professionals.

Technical Support Center: Scaling the Synthesis of this compound

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development scientists. It provides in-depth answers to common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. The information is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions: General Synthetic Strategies

Q1: What are the primary synthetic routes for preparing this compound?

There are two predominant strategies for synthesizing this molecule. The choice often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Direct Electrophilic Iodination. This is a convergent approach where commercially available 1H-indole-2-carboxylic acid is directly iodinated. This route is often preferred for its atom economy. The main challenge is controlling the position of iodination (regioselectivity), as the indole ring has multiple reactive sites.

  • Route B: Convergent Synthesis via Fischer Indolization. This is a linear approach that builds the indole ring from simpler precursors. Typically, it involves reacting 4-iodophenylhydrazine with pyruvic acid or a pyruvate ester, followed by cyclization under acidic conditions.[1] This method precisely sets the position of the iodine atom from the start.

Synthetic_Routes cluster_0 Route A: Direct Iodination cluster_1 Route B: Fischer Indole Synthesis A_start 1H-Indole-2-carboxylic acid A_product This compound A_start->A_product Iodination A_reagent Iodinating Agent (e.g., I₂, NIS) A_reagent->A_product B_start1 4-Iodophenylhydrazine B_intermediate Hydrazone Intermediate B_start1->B_intermediate B_start2 Pyruvic Acid B_start2->B_intermediate B_product This compound B_intermediate->B_product Acid-catalyzed Cyclization

Caption: High-level overview of the two primary synthetic routes.

Q2: Which synthetic route is more advantageous for large-scale production?

Both routes have distinct advantages and disadvantages for scaling up.

  • Route A (Direct Iodination) is often more appealing on paper due to fewer steps. However, controlling regioselectivity can be a significant challenge. On a large scale, even small percentages of undesired isomers (like the 3-iodo or 5-iodo compounds) can lead to complex and costly purification procedures. If high regioselectivity can be achieved through optimized conditions, this route is highly efficient.

  • Route B (Fischer Indole Synthesis) provides unambiguous control over the iodine position. The starting materials are generally accessible, with 4-iodophenylhydrazine often prepared from 4-iodoaniline via a Sandmeyer-type reaction.[2][3] While this route involves more steps, the purification of the final product is typically more straightforward, which can be a major advantage in a manufacturing environment. The Fischer indole synthesis itself, however, can have challenges with yield and requires careful optimization of acid catalysis and temperature.[4]

Troubleshooting Guide: Challenges in Synthesis & Scale-Up

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor Regioselectivity in Direct Iodination

Question: My direct iodination of 1H-indole-2-carboxylic acid is producing a mixture of isomers, with significant amounts of the 3-iodo and 5-iodo byproducts. How can I selectively synthesize the 6-iodo isomer?

Causality & Solution:

The indole nucleus is an electron-rich heterocycle, highly susceptible to electrophilic substitution. The C3 position is the most kinetically reactive site due to its ability to form a stable intermediate without disrupting the benzene ring's aromaticity.[5] The C5 and C6 positions are the next most reactive sites on the benzene portion of the ring.

Strategies to Enhance 6-Position Selectivity:

  • N-H Protection (or Deprotonation): The presence of the acidic N-H proton and the C2-carboxylic acid complicates the electronic landscape. While N-protection can sometimes be used to direct substitution, a more effective strategy for this specific substrate is to perform the reaction under conditions that might involve the carboxylate anion.

  • Choice of Iodinating Reagent and Catalyst: The reactivity and steric bulk of the iodinating agent are critical.

    • Molecular Iodine (I₂) with an Oxidant: Using I₂ in the presence of an oxidant like H₂O₂ or NaIO₄ can generate a more reactive electrophilic iodine species. The solvent and pH can influence selectivity.

    • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent.[6] Catalysis with a Lewis acid or a Brønsted acid like trifluoroacetic acid can modulate its reactivity and selectivity.

  • Solvent and Temperature Control: Non-polar solvents can sometimes favor substitution on the benzene ring over the highly polar pyrrole ring. Running the reaction at lower temperatures can also enhance selectivity by favoring the thermodynamically more stable product over the kinetically favored one.

ParameterCondition Favoring C3-Iodination (Kinetic)Condition Favoring C5/C6-Iodination (Thermodynamic)
Reagent Highly reactive (e.g., ICl)Milder, bulkier (e.g., NIS)
Temperature Room Temperature or higher0 °C to Room Temperature
Solvent Polar, protic (e.g., Acetic Acid)Aprotic, less polar (e.g., CH₂Cl₂, DMF)
Catalyst Strong acidsNo catalyst or mild Lewis acid

Recommended Protocol for Selective 6-Iodination:

This protocol is a starting point and should be optimized for your specific setup.

  • Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or CH₂Cl₂.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.05 - 1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Decarboxylation Side Reaction

Question: During my synthesis, especially at elevated temperatures or during acidic workup, I am losing the carboxylic acid group and forming 6-iodoindole. How can I prevent this?

Causality & Solution:

Indole-2-carboxylic acids are known to be susceptible to decarboxylation, particularly under harsh acidic conditions or at high temperatures.[7][8] The mechanism involves protonation of the indole ring, which facilitates the cleavage of the C-C bond between the ring and the carboxyl group.[8]

Mitigation Strategies:

  • Avoid High Temperatures: Keep reaction and workup temperatures as low as possible. If heating is necessary for the iodination step, conduct careful time-course studies to find the minimum time required for completion.

  • Use Mild Reagents: Employ reaction conditions that do not require strong acids. The use of NIS in a neutral or slightly basic medium (if the indole's reactivity allows) can be beneficial.

  • Neutral or Basic Workup: During the workup, neutralize any acidic catalysts or byproducts promptly. Use a mild base like sodium bicarbonate for washes instead of stronger bases which could cause other side reactions.

  • Alternative Catalysts: In some cases, copper salts have been used to catalyze the decarboxylation of indole-2-carboxylic acids, so avoiding copper contamination or copper-based reagents is crucial if the carboxyl group is to be retained.[9]

Troubleshooting_Decarboxylation problem Problem: Decarboxylation Observed cause1 Cause: High Temperature problem->cause1 cause2 Cause: Strong Acid problem->cause2 solution1 Solution: Maintain low temp. (e.g., < 40°C) cause1->solution1 solution2 Solution: Use non-acidic reagents (e.g., NIS in DMF) cause2->solution2 solution3 Solution: Neutralize promptly during workup cause2->solution3

Caption: Troubleshooting workflow for the decarboxylation side reaction.

Problem 3: Low Yields in the Fischer Indole Synthesis Route

Question: I am attempting the Fischer indole synthesis with 4-iodophenylhydrazine and pyruvic acid, but my yields are consistently low (<30%). What could be going wrong?

Causality & Solution:

The Fischer indole synthesis is a powerful but sensitive reaction. Low yields can stem from several factors:

  • Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete or reversible.

  • Acid Catalyst: The type and concentration of the acid are critical. Too little acid results in a slow reaction, while too much can lead to degradation of the starting material or product.[4] Polyphosphoric acid (PPA), Eaton's reagent, or strong Brønsted acids are commonly used.[1]

  • Temperature: The[6][6]-sigmatropic rearrangement step requires thermal energy, but excessive heat can cause decomposition, especially given the presence of the sensitive iodine substituent.

  • Side Reactions: Competing side reactions, such as cleavage of the N-N bond in the hydrazone intermediate, can reduce the yield.[4]

Optimization Recommendations:

  • Pre-form the Hydrazone: Isolate the hydrazone intermediate first by reacting 4-iodophenylhydrazine with pyruvic acid under mild conditions (e.g., in ethanol) before subjecting it to the harsh cyclization conditions. This ensures one part of the reaction has gone to completion.

  • Screen Acid Catalysts: Perform small-scale trials with different acid catalysts (e.g., H₂SO₄, PPA, TsOH) and loadings to find the optimal conditions for your substrate.

  • Optimize Temperature: Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and slowly increase it, monitoring the reaction for product formation and decomposition.

  • Ensure Purity of Starting Materials: Impurities in the 4-iodophenylhydrazine or pyruvic acid can significantly inhibit the reaction. Ensure they are of high purity before use.

References

Technical Support Center: Analytical Methods for Impurities in 6-iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the detection and characterization of impurities in your samples. Our goal is to equip you with the scientific rationale behind the analytical choices, ensuring the integrity and reliability of your results.

I. Understanding Potential Impurities

The purity of this compound is paramount for its application in pharmaceutical development and research. Impurities can arise from various stages, including the synthesis process, degradation, and storage. A thorough understanding of these potential impurities is the first step toward developing robust analytical methods for their detection and quantification.

The most common synthetic route to this compound is the Fischer indole synthesis .[1][2][3] This classic reaction involves the condensation of 4-iodophenylhydrazine with pyruvic acid under acidic conditions.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-iodophenylhydrazine and pyruvic acid.

  • Isomeric Impurities: If the starting 4-iodophenylhydrazine contains other iodo-isomers (e.g., 2-iodo or 3-iodophenylhydrazine), corresponding isomeric indole-2-carboxylic acids will be formed. The most likely isomeric impurity would be 4-iodo-1H-indole-2-carboxylic acid .

  • Reaction Byproducts: Incomplete cyclization of the phenylhydrazone intermediate can lead to various side products. Additionally, dimerization of the indole product can occur under harsh acidic conditions.[4]

Potential Degradation Products:

  • Decarboxylation Product: The carboxylic acid group at the 2-position of the indole ring can be labile, especially under thermal stress, leading to the formation of 6-iodo-1H-indole .[5][6][7][8]

  • Oxidation Products: The indole ring is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of various oxidized species, including 6-iodo-1H-indole-2,3-dione (6-iodoisatin) and other oxindole or dioxindole derivatives.[9][10][11]

The following diagram illustrates the potential sources of impurities:

G This compound This compound Synthesis Synthesis This compound->Synthesis Degradation Degradation This compound->Degradation Starting Materials Starting Materials Synthesis->Starting Materials Isomeric Impurities Isomeric Impurities Synthesis->Isomeric Impurities Reaction Byproducts Reaction Byproducts Synthesis->Reaction Byproducts Decarboxylation Decarboxylation Degradation->Decarboxylation Oxidation Oxidation Degradation->Oxidation

Caption: Sources of impurities in this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: Which analytical technique is most suitable for routine purity analysis of this compound?

A1: For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique. It offers a good balance of sensitivity, resolution, and robustness for quantifying the main component and known impurities. A reversed-phase C18 column is typically effective for separating the relatively non-polar indole core from more polar or non-polar impurities.

Q2: Why is my baseline noisy or drifting during HPLC analysis?

A2: A noisy or drifting baseline in HPLC can be caused by several factors:

  • Mobile Phase Issues: Improperly degassed mobile phase, microbial growth in the aqueous component, or inconsistent mixing in a gradient elution.

  • Detector Problems: A failing lamp in the UV detector or contamination in the flow cell.

  • Pump Malfunctions: Leaks or faulty check valves in the pump can cause pressure fluctuations, leading to a noisy baseline.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying an unknown impurity requires more advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight. Further fragmentation using tandem MS (MS/MS) can yield structural information to help elucidate the impurity's identity. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Q4: My peak shapes are poor (tailing or fronting). What could be the cause?

A4: Poor peak shape is a common issue in HPLC.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support. For an acidic compound like this compound, ensuring the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with trifluoroacetic acid or formic acid) will keep the carboxylic acid protonated and minimize these interactions. Column overload can also cause tailing.

  • Peak Fronting: This is less common but can be a sign of column collapse or a void at the column inlet.

Q5: What are the best practices for sample and mobile phase preparation?

A5:

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself, to avoid peak distortion. Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.

  • Mobile Phase Preparation: Use HPLC-grade solvents and high-purity water. Filter the aqueous portion of the mobile phase and degas both the aqueous and organic components before use to prevent bubble formation in the system.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Co-elution of the main peak with an impurity Inadequate chromatographic resolution.1. Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can improve separation. 2. Change Column: Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column with a different bonding chemistry). 3. Adjust pH: Fine-tune the mobile phase pH to alter the ionization state of the analyte and impurities, which can affect their retention times.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.1. Check Mobile Phase: Ensure the mobile phase is freshly prepared and properly degassed. If using a gradient, check the pump's proportioning valves. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. 3. Verify Flow Rate: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Loss of Signal/Sensitivity Detector issue, sample degradation, or column contamination.1. Check Detector Lamp: Ensure the UV lamp has sufficient energy. 2. Sample Stability: Analyze a freshly prepared sample to rule out degradation. 3. Column Cleaning: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds.
Extra Peaks in the Chromatogram (Ghost Peaks) Contamination in the mobile phase, sample solvent, or carryover from a previous injection.1. Run a Blank Gradient: Inject the mobile phase without a sample to see if the peaks are present. 2. Check Sample Solvent: Inject the solvent used to dissolve the sample. 3. Clean the Injector: Use a strong wash solvent in the autosampler to minimize carryover.

IV. Experimental Protocols

A. Recommended HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound and its potential impurities. Method validation according to ICH guidelines is essential for use in a regulated environment.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:Water

Rationale for Method Parameters:

  • A C18 column is a good general-purpose reversed-phase column for this type of molecule.

  • Formic acid in the mobile phase helps to protonate the carboxylic acid, leading to better peak shape and consistent retention.

  • A gradient elution is necessary to elute both the more polar starting materials and the less polar decarboxylated impurity within a reasonable timeframe.

  • Dual-wavelength detection is recommended because the parent compound and its impurities may have different UV maxima.

B. Workflow for Unknown Impurity Identification

The following workflow outlines the steps for identifying an unknown impurity peak observed during HPLC analysis.

G A Unknown Peak in HPLC-UV B LC-MS Analysis A->B C Obtain Mass Spectrum (m/z) B->C D Propose Molecular Formula C->D E LC-MS/MS Analysis D->E F Obtain Fragmentation Pattern E->F G Propose Structure F->G H Isolate Impurity (Prep-HPLC) G->H I NMR Spectroscopy H->I J Confirm Structure I->J

Caption: Workflow for the identification of an unknown impurity.

V. References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241-2245.

  • Buy 6-iodo-1H-indole-3-carboxylic acid. Chemical Supplier Website.

  • Fischer Indole Synthesis. Name Reactions in Organic Synthesis.

  • Fischer indole synthesis. Wikipedia.

  • Fischer Indole Synthesis. Organic Chemistry Portal.

  • 6-IODO-1H-INDOLE-2,3-DIONE AldrichCPR. Sigma-Aldrich.

  • This compound. IWK Health Centre.

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate.

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.

  • First page Cover C-21(6). Scientia Iranica.

  • Fischer indole synthesis. ResearchGate.

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications.

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. ResearchGate.

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH.

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate.

  • Indole Synthesis. Sciencemadness Discussion Board.

  • Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Publishing.

  • Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing.

  • The Secret Of this compound Secure Checkout. Online Retailer.

  • Hypervalent Iodine Compounds. Organic Chemistry Portal.

Sources

Managing air and moisture sensitivity in reactions with 6-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-iodo-1H-indole-2-carboxylic acid. This guide is designed to provide you with in-depth, field-proven insights into managing the air and moisture sensitivity of this versatile compound. As a key building block in medicinal chemistry and materials science, its proper handling is paramount to achieving reliable and reproducible results.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring your success when working with this reactive molecule.

Section 1: Foundational Knowledge - Understanding the Sensitivity

This section addresses the fundamental chemical principles that govern the stability of this compound.

FAQ 1: Why is this compound sensitive to air and moisture?

Answer: The sensitivity of this compound arises from two key structural features: the indole ring and the carboxylic acid group.

  • The Indole Ring (Air Sensitivity): The electron-rich indole nucleus is susceptible to oxidation.[4][5] Atmospheric oxygen can react with the indole ring, leading to the formation of various oxidized byproducts like oxindoles and isatins.[4][6][7] This oxidative degradation can be accelerated by light or the presence of trace metal catalysts. The ultimate result is a loss of starting material purity and the introduction of impurities that can complicate reactions and purification.[4][5]

  • The Carboxylic Acid Group (Moisture Sensitivity): Carboxylic acids are hygroscopic, meaning they can absorb moisture from the atmosphere.[8] While the carboxylic acid itself doesn't decompose in the presence of water, the absorbed moisture can be highly detrimental to subsequent reactions.[9] Many common reactions, such as those involving organometallics, strong bases (e.g., in deprotonation steps), or dehydrating coupling agents (for amide or ester formation), will be quenched or inhibited by water.[10][11] For instance, in a coupling reaction, water can hydrolyze the catalyst or react with the base, leading to significantly lower yields.

FAQ 2: What are the visual or analytical signs of compound degradation?

Answer: Vigilance is key to identifying a compromised reagent before it ruins an experiment.

  • Visual Inspection: A pure sample of this compound should be a stable solid. Any significant change in color (e.g., developing a yellow, brown, or pink hue) can be an indicator of oxidative degradation.[12] The presence of clumps in the powder may suggest moisture absorption.

  • Thin-Layer Chromatography (TLC): Spotting a solution of your compound on a TLC plate is a quick and effective check. The appearance of new, often more polar, spots (lower Rf values) or streaking from the baseline can indicate the presence of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An NMR spectrum is the most definitive method for assessing purity. The presence of unexpected peaks, particularly in the aromatic or downfield regions, can signal oxidative byproducts. Broadening of the carboxylic acid proton peak could suggest water exchange.

  • Inconsistent Reaction Outcomes: If you experience a sudden drop in yield, the formation of unexpected side products, or complete reaction failure in a previously established protocol, the integrity of your starting material should be the first suspect.

Section 2: Proactive Management - Best Practices for Handling & Storage

Proper handling and storage are the most effective strategies to prevent the degradation of this compound.

FAQ 3: How should I properly store this compound?

Answer: To maintain the compound's integrity over time, adhere to the following storage conditions.[1]

ParameterRecommendationRationale
Temperature 2-8°C[1]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the indole ring by atmospheric oxygen.[13]
Container Tightly sealed, opaque container.Prevents moisture ingress and protects from light, which can accelerate degradation.[12][14]
Location A dry, dark place such as a desiccator.Minimizes exposure to ambient moisture and light.[1]
Troubleshooting Guide: Setting Up an Air & Moisture-Free Reaction

Many reactions involving this indole, such as cross-couplings or amidations, require stringent anhydrous and anaerobic conditions.[15] The use of a Schlenk line or a glovebox is standard practice.[13][16][17]

Step-by-Step Protocol for Schlenk Line Technique:
  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be rigorously dried. This is typically done by placing it in an oven at >120°C for several hours (overnight is best) and then allowing it to cool in a desiccator or directly on the Schlenk line under vacuum.[13][15]

  • System Assembly: Assemble the glassware on the Schlenk line while it is still warm. Immediately begin purging the system.

  • Purge-and-Refill Cycles: The core of the technique is to remove the air (oxygen and moisture) from the reaction vessel and replace it with a dry, inert gas.[18]

    • Connect the flask to the manifold.

    • Open the stopcock to the vacuum line to evacuate the air.

    • Close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the flask.

    • Repeat this vacuum/inert gas cycle at least three times to ensure a truly inert atmosphere.[13][18]

  • Adding Reagents:

    • Solids: Add solid reagents like this compound and catalysts to the flask before the purge-and-refill cycles. If they must be added later, use a solids addition tube under a positive flow of inert gas.

    • Liquids: Anhydrous solvents and liquid reagents should be transferred via a gas-tight syringe or a cannula.[16][19] Ensure the solvent has been properly dried beforehand (see Section 4).

Workflow for Air-Sensitive Reaction Setup

This diagram illustrates the essential steps for preparing a reaction under an inert atmosphere.

A 1. Oven-Dry Glassware (>120°C, >4 hours) B 2. Assemble Hot Glassware on Schlenk Line A->B C 3. Add Solid Reagents (e.g., Indole, Catalyst) B->C D 4. Perform Purge/Refill Cycles (3x Vacuum/Inert Gas) C->D E 5. Add Anhydrous Solvent (via Syringe/Cannula) D->E F 6. Add Liquid Reagents (via Syringe) E->F G 7. Commence Reaction (Heating/Stirring) F->G

Caption: Workflow for setting up an air-sensitive reaction.

Section 3: Reactive Troubleshooting - Solving Common Experimental Problems

Even with careful preparation, issues can arise. This section provides a logical framework for diagnosing and solving problems.

FAQ 4: My Suzuki (or other cross-coupling) reaction failed. How do I troubleshoot?

Answer: A failed cross-coupling reaction with this substrate is often linked to air or moisture sensitivity. Use the following decision tree to diagnose the issue.

Troubleshooting Decision Tree for a Failed Reaction

This diagram provides a logical path to identify the source of a failed reaction.

Start Reaction Failed/ Low Yield Q1 Was the starting indole pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the solvent rigorously dried? A1_Yes->Q2 Sol1 Re-purify or acquire new starting material. Check purity via NMR/TLC. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction setup air-tight and fully purged? A2_Yes->Q3 Sol2 Dry solvent over activated molecular sieves or distill. Verify dryness. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Were other reagents (base, boronic acid) anhydrous? A3_Yes->Q4 Sol3 Check for leaks (grease joints). Ensure >3 purge/refill cycles. Use a positive pressure of inert gas. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Re-run reaction with optimized conditions. A4_Yes->End Sol4 Dry base/coupling partner under vacuum if necessary. A4_No->Sol4

Caption: Troubleshooting logic for a failed sensitive reaction.

FAQ 5: I'm performing an esterification/amidation and getting low yields. What's the likely cause?

Answer: Low yields in coupling reactions that form esters or amides from a carboxylic acid are almost always due to the presence of water.

  • Mechanism of Interference: Standard coupling reagents (like DCC, EDC, HATU) are dehydrating agents. They activate the carboxylic acid to make it more susceptible to nucleophilic attack. If water is present, it will compete with your alcohol or amine nucleophile, reacting with the activated intermediate and reverting it back to the starting carboxylic acid. This consumes your expensive coupling agent and stalls the reaction.

  • Solution: The most critical factor is the dryness of your solvent and reagents.[10] Ensure your reaction solvent (e.g., DMF, DCM, THF) is anhydrous.[20] If your amine or alcohol starting material is a salt (e.g., an amine hydrochloride), you must use a non-aqueous base for the neutralization step. Any water introduced here will compromise the reaction. Using molecular sieves in the reaction flask can help scavenge trace amounts of moisture.[10][20]

Section 4: Reference Materials

Table: Recommended Drying Agents for Common Solvents

The choice of drying agent is crucial and depends on the solvent. Using an inappropriate agent can be ineffective or even dangerous.[21]

SolventRecommended Drying Agent(s)Notes & Cautions
Tetrahydrofuran (THF) Sodium/benzophenone, Activated Alumina, Molecular Sieves (3Å or 4Å)[15][20]Sodium/benzophenone provides a visual indicator (deep blue/purple color) of dryness.[21] Alumina columns are a safer alternative to stills.[20]
Dichloromethane (DCM) Calcium Hydride (CaH2)[15][20]Distill from CaH2. Do not use sodium, as it can react violently with halogenated solvents.[21]
Acetonitrile (ACN) Calcium Hydride (CaH2), Molecular Sieves (3Å)[20]Acetonitrile is very hygroscopic; rigorous drying is essential. Sequential drying over CaH2 then P2O5 can be effective but P2O5 is highly acidic.[20]
Toluene Sodium/benzophenone, Calcium Hydride (CaH2)[15]Can be effectively dried with standard methods.
N,N-Dimethylformamide (DMF) Barium Oxide (BaO), Molecular Sieves (4Å)Dry over BaO or sieves for several days, then distill under reduced pressure to avoid decomposition.

References

  • Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

  • Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry & Microbiology, 37(3), 248-250.
  • Air-free technique. (n.d.). chemeurope.com. Retrieved January 2, 2026, from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved January 2, 2026, from [Link]

  • Gu, J.-D., Fan, Y., & Gu, J. D. (2002). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied Microbiology and Biotechnology, 59(4-5), 491-496.
  • Air-free technique. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Qu, Y., Ma, F., Zhou, J., & Zhang, Y. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10.
  • Drying solvents. (2023). Sciencemadness Wiki. Retrieved January 2, 2026, from [Link]

  • Safe Handling and Storage of Indole-3-acetic Acid (IAA). (n.d.). DC Fine Chemicals. Retrieved January 2, 2026, from [Link]

  • Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. JoVE.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354.
  • Reactions of Carboxylic Acids. (2023). OpenStax. Retrieved January 2, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved January 2, 2026, from [Link]

  • Inert Atmosphere, with no O2. (2022). YouTube. Retrieved January 2, 2026, from [Link]

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). JoVE.
  • 6-iodo-1H-indole-3-carboxylic acid. (n.d.). Blcchem. Retrieved January 2, 2026, from [Link]

  • Indole (Kovacs'). (n.d.). Hardy Diagnostics. Retrieved January 2, 2026, from [Link]

  • Guthrie, J. P. (1978). Hydration of carboxylic acids and esters. Evaluation of the free energy change for addition of water to acetic and formic acids and their methyl esters. Journal of the American Chemical Society, 100(18), 5892-5906.
  • Wright, W. G. (1955). 146. The effect of moisture on the hydrogen bond in carboxylic and sulphinic acids. Journal of the Chemical Society (Resumed).
  • Yin, C., Shen, Q., & Ye, J. (2009). Indole degrading of ammonia oxidizing bacteria isolated from swine wastewater treatment system. Water Science and Technology, 59(12), 2405-2410.
  • Liu, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4165-4181.
  • Water works as medium for reactions that reduce carboxylic acids. (2023). Chemistry World. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). IWK Health Centre. Retrieved January 2, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • 6-Fluoro-1H-indole-3-carboxylic acid. (2012).

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Iodo- vs. 6-Bromo-1H-indole-2-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the various strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. A common strategic choice for researchers is the selection of the halide on the indole nucleus, which profoundly impacts reactivity, reaction conditions, and cost. This guide provides an in-depth comparison of the reactivity between 6-iodo-1H-indole-2-carboxylic acid and its 6-bromo analogue. We will explore the fundamental principles governing their differential reactivity, present comparative data across common cross-coupling reactions, and provide validated experimental protocols to guide your synthetic strategy. Our analysis concludes that while the 6-iodo derivative offers significantly higher reactivity, enabling milder conditions, the 6-bromo derivative presents a viable, cost-effective alternative that can often be driven to completion with appropriate catalyst system optimization.

The Theoretical Basis: Why Halogen Choice Matters in Cross-Coupling

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed reactions is a well-established principle rooted in the mechanism of the catalytic cycle.[1][2] The universally accepted cycle for reactions like Suzuki, Heck, and Buchwald-Hartwig amination involves three key steps: oxidative addition, transmetalation (or carbopalladation/amine coordination), and reductive elimination.[3]

The initial and often rate-determining step is the oxidative addition , where the aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).[4] The rate of this step is directly influenced by the strength of the carbon-halogen (C-X) bond being broken.

BondAverage Bond Energy (kJ/mol)
C-Br~285
C-I~213

The C-I bond is significantly weaker than the C-Br bond. Consequently, the activation energy required for the oxidative addition of an aryl iodide to a Pd(0) center is lower than that for an aryl bromide.[5] This fundamental difference translates to several practical advantages for the iodo-substituted substrate:

  • Faster reaction rates.

  • Milder reaction temperatures.

  • Lower required catalyst loadings.

  • Greater success with less reactive coupling partners.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is firmly established as: I > Br > Cl .[4][6]

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle cluster_1 Reactivity Comparison (Oxidative Addition) Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Ar-Pd(II)-X Intermediate Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Rate-Determining Step) Ar-X ArPd(II)(R)L2 Ar-Pd(II)-R Intermediate ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (e.g., R-B(OH)₂ for Suzuki) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination Product Product Reactivity 6-Iodo-Indole: Faster Rate, Milder Conditions (Weaker C-I Bond) 6-Bromo-Indole: Slower Rate, Harsher Conditions (Stronger C-Br Bond)

Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction. The oxidative addition step is highlighted as the key differentiator in the reactivity of aryl iodides versus bromides.

Comparative Performance in Key Cross-Coupling Reactions

While no single study directly compares the 6-iodo- and 6-bromo-1H-indole-2-carboxylic acids in a side-by-side matrix, we can synthesize a robust comparison based on established principles and literature precedents for haloindoles.[7][8] The presence of the free N-H and the carboxylic acid group adds complexity, as both can interact with the catalyst or base. For N-H free indoles, bases like LiHMDS or K₃PO₄ are often employed to prevent catalyst inhibition and facilitate the reaction.[8][9]

Reaction TypeThis compound6-Bromo-1H-indole-2-carboxylic acidCausality & Field Insights
Suzuki-Miyaura Coupling High Reactivity: Typically couples efficiently at lower temperatures (60-80 °C) with standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.[1][10]Moderate Reactivity: Often requires higher temperatures (80-110 °C), more sophisticated ligands (e.g., SPhos, XPhos), and potentially higher catalyst loading to achieve comparable yields.[11]The lower C-I bond energy allows for facile oxidative addition. For the bromo derivative, advanced biarylphosphine ligands are often necessary to promote the more difficult oxidative addition and subsequent reductive elimination steps.
Buchwald-Hartwig Amination Excellent Substrate: Couples with a wide range of primary and secondary amines under mild conditions. Catalyst systems based on biaryl phosphine ligands are highly effective.[8][12]Good Substrate: Generally requires more forcing conditions (higher temperature, stronger base like LiHMDS or NaOt-Bu) and often more electron-rich, bulky ligands to achieve high conversion.[9]The N-H of the indole can compete as a nucleophile, but using a strong, non-nucleophilic base mitigates this. The higher reactivity of the iodo-indole makes it more forgiving to a wider range of amine coupling partners and conditions.
Heck Reaction High Reactivity: Undergoes olefination smoothly, often at temperatures below 100 °C. Standard Pd(OAc)₂/phosphine systems are typically sufficient.[13][14]Moderate Reactivity: The reaction is feasible but generally requires higher temperatures (>100 °C) and may be more prone to side reactions like catalyst decomposition or double bond isomerization if prolonged heating is needed.[15]Heck reactions with bromoarenes are common but almost always require more forcing conditions than with iodoarenes. The choice of base (e.g., triethylamine, potassium carbonate) and solvent is critical for success.[13]

Validated Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences, we provide a detailed, side-by-side protocol for a representative Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. The protocol is designed as a self-validating system, with clear steps for setup, monitoring, and analysis.

Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Reaction cluster_Workup 3. Workup & Purification cluster_Analysis 4. Analysis Reactants Weigh Substrate: - 6-Iodo/Bromo-Indole (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.5 eq) Catalyst Add Catalyst System: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) Reactants->Catalyst Solvent Add Degassed Solvents: - Dioxane/H₂O (4:1) Catalyst->Solvent Degas Inert Atmosphere: Evacuate & backfill with Argon (3x) Heat Heat to Temperature: - 6-Iodo: 70 °C - 6-Bromo: 95 °C Degas->Heat Monitor Monitor by TLC/LC-MS: - 6-Iodo: Check at 1, 2, 4h - 6-Bromo: Check at 4, 8, 16h Heat->Monitor Quench Cool to RT, Quench with H₂O Monitor->Quench Upon Completion Acidify Acidify with 1M HCl to pH ~3-4 (to protonate carboxylic acid) Quench->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography Extract->Purify Analyze Characterize Product: ¹H NMR, ¹³C NMR, HRMS Purify->Analyze

Figure 2: Experimental workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology

Materials:

  • This compound OR 6-bromo-1H-indole-2-carboxylic acid

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate, Hexanes, 1M HCl, Anhydrous Sodium Sulfate

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the respective halo-indole (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), and finely ground K₃PO₄ (1.25 mmol, 2.5 equiv).

    • Causality: Using a dry flask under an inert atmosphere is crucial to prevent the deactivation of the Pd(0) catalyst and the degradation of phosphine ligands.[10] K₃PO₄ is an effective base for Suzuki couplings with substrates bearing acidic protons.[11]

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).

    • Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for challenging substrates like aryl bromides.[6] It is also highly effective for the more reactive aryl iodide.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed by sparging with argon for 20-30 minutes prior to use.

    • Causality: The aqueous/organic biphasic system is standard for Suzuki reactions, as water aids in dissolving the inorganic base and facilitates the transmetalation step.[6]

  • Inerting and Heating: Seal the flask and subject it to three cycles of evacuating and backfilling with argon. Place the flask in a preheated oil bath.

    • For this compound: Heat to 70 °C .

    • For 6-bromo-1H-indole-2-carboxylic acid: Heat to 95 °C .

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

    • Expected Observation: The reaction with the 6-iodo substrate is anticipated to reach completion significantly faster (e.g., 1-4 hours) than the 6-bromo substrate (e.g., 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the carboxylic acid product is protonated.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 6-iodo- and 6-bromo-1H-indole-2-carboxylic acid is a classic trade-off between reactivity and cost.

  • Choose this compound when:

    • Mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.

    • Rapid reaction times and high throughput are desired.

    • You are working with a particularly challenging or poorly reactive coupling partner.

  • Choose 6-Bromo-1H-indole-2-carboxylic acid when:

    • Cost of starting materials is a primary concern, especially on a larger scale.

    • The downstream molecule is robust enough to tolerate higher temperatures and potentially longer reaction times.

    • You have access to modern, highly active catalyst systems (e.g., palladium precatalysts with biaryl phosphine ligands) that can effectively overcome the higher activation barrier of C-Br bond cleavage.

By understanding the fundamental mechanistic differences and leveraging optimized protocols, researchers can successfully functionalize either halo-indole scaffold to advance their synthetic objectives.

References

  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile. BenchChem.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Unsworth, W. P., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(91). [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Kozuch, S., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Oldenhuis, N. J., et al. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 12(20), 4486–4489. [Link]

  • Biscoe, M. R., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4490–4493. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Amatore, C., et al. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 14(12), 5605–5614. [https://www.researchgate.net/publication/251174983_Kinetics_of_the_Oxidative_Addition_of_ortho-Substituted_Aryl_Halides_to_Palladium0_Complexes]([Link]_ Palladium0_Complexes)

  • Lee, S. H., & Rhee, Y. H. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters, 3(13), 1997–1999. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Ariafard, A., et al. (2013). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 32(15), 4295–4303. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Vantourout, J. C., et al. (2018). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 140(32), 10213–10225. [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]

  • ChemPubSoc Europe. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. Chemistry – A European Journal. [Link]

  • RSC Publishing. (2011). Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Willis, N. J., et al. (2018). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 20(15), 4591–4595. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Halogenated Indole-2-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into a specific, yet profoundly significant, subset: halogenated indole-2-carboxylic acids. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto this core structure provides a powerful tool for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic potential.[1] This document serves as a comprehensive comparison of these halogenated analogs, offering insights into their structure-activity relationships (SAR) across various biological targets, supported by experimental data and detailed protocols for their evaluation.

The Rationale Behind Halogenation: More Than Just an Atomic Swap

The strategic placement of halogens on a drug candidate is a well-established strategy in drug design. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including steric and electronic effects, as well as the formation of halogen bonds. The choice of halogen and its position on the indole ring can dramatically alter the biological activity profile of the parent compound. This guide will explore these nuances, providing a comparative analysis of halogenated indole-2-carboxylic acids as HIV-1 integrase inhibitors, CB1 receptor allosteric modulators, and antifungal agents.

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the biological activities of halogenated indole-2-carboxylic acids, with a focus on how the nature and position of the halogen substituent influence their potency and selectivity.

As HIV-1 Integrase Inhibitors: A Dance of Chelation and Stacking

HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[2] Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2] The core mechanism of action involves the chelation of two magnesium ions within the enzyme's active site by the indole nucleus and the C2-carboxyl group.[2] Halogenation of the indole ring has been shown to significantly enhance inhibitory activity, primarily by facilitating π-π stacking interactions with the viral DNA.[2]

A study on the optimization of indole-2-carboxylic acid derivatives as INSTIs revealed that the introduction of a halogenated phenyl group at the C6 position of the indole core markedly improved their inhibitory effects.[3]

Table 1: Comparative Inhibitory Activity of Halogenated Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

CompoundHalogen SubstitutionIC50 (µM)Reference
1 None32.37[2]
17a 6-(4-chlorophenyl)amino3.11[2]

The data clearly demonstrates that the addition of a 4-chlorophenylamino group at the 6-position of indole-2-carboxylic acid (compound 17a ) leads to a more than 10-fold increase in inhibitory potency compared to the unsubstituted parent compound (1 ).[2] This enhanced activity is attributed to the favorable π-π stacking interaction between the chlorinated phenyl ring and the deoxyadenosine (dA21) residue of the viral DNA.[2]

This protocol outlines the key steps for evaluating the inhibitory activity of compounds against HIV-1 integrase.

  • Reagent Preparation :

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM DTT, and 0.05% Brij-35.

    • Dilute recombinant HIV-1 integrase enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of the viral DNA substrate (e.g., a fluorescently labeled oligonucleotide) and the target DNA substrate.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add the test compound dilutions.

    • Add the HIV-1 integrase enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the viral and target DNA substrates.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Analysis :

    • Measure the fluorescence intensity in each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Diagram 1: Workflow for HIV-1 Integrase Inhibition Assay

G reagent_prep Reagent Preparation (Buffer, Enzyme, DNA, Compounds) assay_setup Assay Setup (Add compounds and enzyme to plate) reagent_prep->assay_setup incubation1 Pre-incubation (15 min at RT) assay_setup->incubation1 reaction_init Reaction Initiation (Add DNA substrates) incubation1->reaction_init incubation2 Incubation (1-2 hours at 37°C) reaction_init->incubation2 data_acq Data Acquisition (Measure fluorescence) incubation2->data_acq data_analysis Data Analysis (Calculate % inhibition and IC50) data_acq->data_analysis

Caption: A streamlined workflow for assessing HIV-1 integrase inhibition.

As CB1 Receptor Allosteric Modulators: Fine-Tuning Receptor Function

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key player in various physiological processes. Allosteric modulators of the CB1 receptor offer a nuanced approach to therapy by fine-tuning the receptor's response to endogenous ligands rather than directly activating or blocking it. Indole-2-carboxamides have been identified as a promising class of CB1 allosteric modulators.

Structure-activity relationship studies on 1H-indole-2-carboxamides have shown that halogen substitution at the 5-position of the indole ring is a critical determinant of their modulatory activity. While both chloro and fluoro substitutions at this position were found to be favorable, the difference in their effects on CB1 activity was not significant in the studied series.

Table 2: Comparative Activity of Halogenated 1H-Indole-2-Carboxamides as CB1 Allosteric Modulators

Compound5-Position HalogenLinkerPhenyl Ring B SubstitutionIC50 (nM)
ORG27569 ChloroEthylene4-(piperidin-1-yl)~100
Analog 1 FluoroEthylene4-(piperidin-1-yl)Not specified, but active

This protocol details the steps to assess the allosteric modulation of the CB1 receptor.

  • Membrane Preparation :

    • Homogenize brain tissue (e.g., mouse brain) in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 3 mM MgCl₂.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay :

    • In a 96-well plate, add the membrane preparation.

    • Add a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940).

    • Add varying concentrations of the test allosteric modulator.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Scintillation Counting :

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis :

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled orthosteric ligand) from the total binding.

    • Analyze the data using non-linear regression to determine the effect of the allosteric modulator on the affinity and/or Bmax of the radioligand.

Diagram 2: Principle of CB1 Allosteric Modulation Assay

G cluster_0 Without Allosteric Modulator cluster_1 With Allosteric Modulator Receptor CB1 Receptor Radioligand [³H]Orthosteric Ligand Receptor->Radioligand Binds to orthosteric site Receptor2 CB1 Receptor Modulator Allosteric Modulator Receptor2->Modulator Binds to allosteric site Radioligand2 [³H]Orthosteric Ligand Modulator->Radioligand2 Modulates binding

Caption: Allosteric modulators bind to a distinct site on the CB1 receptor, influencing the binding of the primary ligand.

As Antifungal Agents: Disrupting Fungal Growth

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Halogenated indoles have demonstrated promising antifungal activity. A study investigating multi-halogenated indoles against various Candida species found that di-halogenated indoles, particularly those with substitutions at the C4, C5, and C6 positions, exhibited significant biofilm inhibitory activity.

Table 3: Comparative Antifungal Activity of Di-halogenated Indoles against C. albicans

CompoundHalogenation PatternBiofilm Inhibition at 20 µg/mLReference
Indole UnsubstitutedNo significant inhibition
5-iodoindole 5-IodoNo significant inhibition
#18 4,6-DibromoindoleSignificant inhibition
#24 5-Bromo-4-chloroindoleSignificant inhibition

These findings suggest that the presence and specific positioning of multiple halogens on the indole ring are crucial for potent antifungal and antibiofilm activity.

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of antifungal compounds.

  • Inoculum Preparation :

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

    • Prepare a standardized fungal suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Assay Setup :

    • In a 96-well microtiter plate, add serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640).

    • Inoculate each well with the standardized fungal suspension.

    • Include positive (fungus without compound) and negative (broth only) controls.

  • Incubation :

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination :

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Diagram 3: Process for Antifungal MIC Determination

G prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Perform Serial Dilutions of Test Compounds serial_dilution->inoculation incubation Incubate at 35°C (24-48 hours) inoculation->incubation read_results Visually Determine MIC (Lowest concentration with no growth) incubation->read_results

Caption: A step-by-step guide to determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion: A Halogen-Guided Path to Novel Therapeutics

The structure-activity relationship studies of halogenated indole-2-carboxylic acids and their derivatives underscore the profound impact of halogenation in fine-tuning biological activity. The strategic incorporation of halogens can significantly enhance potency, as demonstrated in their activity as HIV-1 integrase inhibitors, and is a key determinant of their efficacy as CB1 receptor allosteric modulators and antifungal agents. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of more effective and selective therapeutic agents based on the versatile indole scaffold. The continued exploration of halogenated indoles promises to unveil new therapeutic opportunities across a spectrum of diseases.

References

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Validating 6-iodo-1H-indole-2-carboxylic acid as a Selective Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's selectivity is a critical determinant of its therapeutic potential. A compound that potently inhibits its intended target while sparing other enzymes, particularly closely related ones, is the cornerstone of a successful therapeutic agent, minimizing the risk of off-target effects and associated toxicities. This guide provides an in-depth, experience-driven framework for the validation of 6-iodo-1H-indole-2-carboxylic acid as a selective enzyme inhibitor.

While the indole-2-carboxylic acid scaffold has been identified as a privileged structure in the development of inhibitors for various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 integrase, its potential against specific kinase targets remains an area of active investigation.[1][2][3][4] Notably, more complex iodo-indole derivatives have demonstrated potent and selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in neurodegenerative diseases and certain cancers.[5]

This guide will therefore proceed with the hypothesis that This compound is a putative inhibitor of DYRK1A. We will outline a comprehensive validation strategy, comparing its hypothetical performance against established, structurally diverse DYRK1A inhibitors. This approach not only serves to validate our compound of interest but also establishes a robust, self-validating experimental system applicable to the characterization of any novel enzyme inhibitor.

The Rationale for a Multi-Faceted Validation Approach

Validating a selective inhibitor is not a single experiment but a logical progression of assays designed to build a comprehensive evidence portfolio. Our approach is threefold:

  • Establish On-Target Potency: The initial step is to confirm that the compound inhibits the primary target enzyme and to quantify its potency, typically as a half-maximal inhibitory concentration (IC50).

  • Determine the Mechanism of Inhibition: Understanding how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive) provides crucial insights for lead optimization and helps to interpret cellular activity data.

  • Profile for Selectivity: The inhibitor must be tested against a panel of related enzymes to demonstrate its specificity. For a putative DYRK1A inhibitor, this panel must include closely related family members such as DYRK1B and DYRK2.

This systematic process ensures that the observed biological effects in later-stage cellular or in vivo models can be confidently attributed to the inhibition of the intended target.

Comparative Analysis of DYRK1A Inhibitors

To contextualize the performance of this compound, we will compare its (hypothetical) data against well-characterized DYRK1A inhibitors from different structural classes. This comparison is essential for benchmarking its potency and selectivity.

CompoundTarget KinaseIC50 (nM)Assay TypeKey Selectivity Notes
This compound DYRK1A (Hypothetical)(To be determined)(To be determined)
HarmineDYRK1A33 - 107[6][7]In vitro kinase assay, ELISAPoor selectivity against DYRK1B and DYRK2.[8]
EHT 5372DYRK1A0.22[6]Biochemical AssayPotent against DYRK1B (0.28 nM) and DYRK2 (10.8 nM).[6]
Dyrk1A-IN-5DYRK1A6[9]Not specified100-fold more selective for DYRK1A over DYRK1B (600 nM).[9]
EHT 1610DYRK1A0.36[9]Not specifiedNearly equipotent against DYRK1B (0.59 nM).[9]

This table highlights the diverse potency and selectivity profiles of existing DYRK1A inhibitors, establishing a clear benchmark for our validation experiments.

Experimental Validation Workflow

The following section details the step-by-step protocols necessary to validate this compound as a selective DYRK1A inhibitor.

Caption: A multi-phase workflow for validating a selective enzyme inhibitor.

Part 1: Biochemical Potency and Mechanism of Action

Objective: To determine the in vitro potency (IC50) of this compound against DYRK1A and to elucidate its mechanism of inhibition.

Protocol 1: In Vitro Radiometric Kinase Assay [6]

This assay provides a direct and highly sensitive measure of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

  • Materials:

    • Recombinant human DYRK1A enzyme

    • DYRK1A substrate peptide (e.g., Woodtide)

    • [γ-³³P]ATP

    • Kinase reaction buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Test compounds (this compound and comparators) dissolved in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer. A 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • In a 96-well plate, combine the kinase reaction buffer, recombinant DYRK1A enzyme, and the substrate peptide.

    • Add the serially diluted test compounds or a DMSO vehicle control to the reaction mixture. Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for 30-60 minutes, ensuring the reaction remains within the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: ATP Competition ELISA [7]

This non-radioactive assay determines if the inhibitor competes with ATP for binding to the kinase, a common mechanism for kinase inhibitors.

  • Procedure:

    • Perform the DYRK1A ELISA assay as per a standard protocol, but with a key modification.

    • Run parallel experiments: one set with a fixed concentration of the inhibitor (approximately 2x its IC50) and varying concentrations of ATP (e.g., 100, 200, 400, 800 µM).

    • Run an identical set of experiments without the inhibitor to serve as controls.

    • Calculate the residual kinase activity in the presence of the inhibitor at each ATP concentration as a percentage of the corresponding no-inhibitor control.

    • An ATP-competitive inhibitor will show a decrease in inhibition (increase in residual activity) as the ATP concentration increases. A non-ATP-competitive inhibitor will show consistent inhibition regardless of the ATP concentration.

Inhibition_Mechanisms cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive Inhibition A Enzyme (DYRK1A) Active Site B ATP B->A:f0 Competes for binding C Inhibitor C->A:f0 Binds to active site D Enzyme (DYRK1A) Active Site Allosteric Site E ATP E->D:f0 Binds to active site (no competition) F Inhibitor F->D:f1 Binds to allosteric site

Caption: Binding modes of competitive vs. non-competitive inhibitors.

Part 2: Quantifying Selectivity

Objective: To assess the specificity of this compound by measuring its inhibitory activity against closely related kinases.

Protocol 3: Kinase Selectivity Panel Counterscreening

  • Procedure:

    • Using the same in vitro kinase assay format as in Protocol 1 (e.g., radiometric), test this compound against a panel of related kinases.

    • For a putative DYRK1A inhibitor, this panel should minimally include DYRK1B, DYRK2, and CLK1. A broader commercially available kinome scan is recommended for comprehensive profiling.

    • Determine the IC50 values for each of these off-target kinases.

    • Calculate the Selectivity Index by dividing the off-target IC50 by the on-target (DYRK1A) IC50. A higher selectivity index (e.g., >100-fold) indicates greater selectivity.

Part 3: Cellular Target Engagement

Objective: To confirm that this compound can inhibit DYRK1A within a cellular context.

Protocol 4: Western Blot for Phosphorylated Tau [6]

This assay assesses the ability of the inhibitor to block DYRK1A-mediated phosphorylation of a known cellular substrate, such as the Tau protein at Threonine 212 (pTau-T212).

  • Materials:

    • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells).

    • Cell lysis buffer.

    • Primary antibodies: anti-pTau-T212, anti-total Tau, and an antibody for a loading control (e.g., anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds or a DMSO vehicle control for a specified duration (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against pTau-T212 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities. Normalize the pTau-T212 signal to the total Tau signal and the loading control.

    • A potent and cell-permeable inhibitor will show a dose-dependent decrease in the pTau-T212 signal.

Conclusion

The validation of a selective enzyme inhibitor is a rigorous, evidence-based process that moves from biochemical characterization to cellular confirmation. By following the workflow and protocols outlined in this guide, researchers can systematically evaluate the potency, mechanism, and selectivity of novel compounds like this compound. Comparing the results to established inhibitors provides the necessary context to judge the compound's potential as a valuable research tool or a viable therapeutic lead. This disciplined, multi-faceted approach, grounded in sound experimental design and causality, is the bedrock of scientific integrity in drug discovery.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

  • Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity. PubMed Central. [Link]

  • Selective Macrocyclic Inhibitors of DYRK1A/B. ACS Medicinal Chemistry Letters. [Link]

  • Identification and analysis of a selective DYRK1A inhibitor. PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed. [Link]

  • An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PMC - NIH. [Link]

  • Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice. PMC. [Link]

  • Schematic workflow for identifying DYRK1A inhibitors. (A) Strategy to... ResearchGate. [Link]

  • This compound. IWK Health Centre. [Link]

  • The Secret Of this compound Secure Checkout. IWK Health Centre. [Link]

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 6-Iodo-1H-Indole-2-Carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among these, 6-iodo-1H-indole-2-carboxylic acid and its analogs have emerged as a promising class of compounds with potent biological activities. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a representative set of these analogs, offering insights into the critical transition from benchtop activity to preclinical efficacy. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and explore the often-complex relationship between in vitro potency and in vivo outcomes.

The Rationale for Targeting Kinases with Indole-Based Scaffolds

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The indole scaffold, due to its structural similarity to the purine core of ATP, is an excellent starting point for the design of kinase inhibitors that compete for the ATP-binding site. The strategic placement of a halogen, such as iodine, at the 6-position can significantly enhance binding affinity and selectivity through favorable interactions within the kinase active site. This guide will focus on a hypothetical series of this compound analogs (Analogs A, B, and C) to illustrate the principles of evaluating their anticancer potential, drawing upon data from closely related iodo-indole derivatives to inform our comparative analysis.

In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial assessment of our indole analogs begins with a tiered in vitro screening cascade designed to quantify their biological activity at the molecular and cellular levels.

I. Biochemical Kinase Inhibition Assay

The primary mechanism of action for our analogs is hypothesized to be the inhibition of specific oncogenic kinases. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method to determine the half-maximal inhibitory concentration (IC50) of our compounds against a panel of relevant kinases (e.g., EGFR, VEGFR-2, DYRK1A).[2]

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a series of 2-fold dilutions in DMSO to generate a 10-point concentration curve.

  • Reaction Setup: In a 384-well white opaque plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Kinase and Substrate Addition: Add 2 µL of a solution containing the target kinase (e.g., DYRK1A) and its specific substrate in kinase reaction buffer.

  • Reaction Initiation: Add 2 µL of ATP solution to all wells to start the kinase reaction. Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate in the dark for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Normalize the data to the positive (no enzyme) and negative (vehicle) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

II. Cell-Based Proliferation Assay (MTT Assay)

To ascertain whether the observed kinase inhibition translates into a cellular anti-proliferative effect, a cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma HCT-116) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the indole analogs for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each analog.

Comparative In Vitro Data

The following table summarizes the hypothetical in vitro data for our representative this compound analogs, with comparative data drawn from published studies on similar iodo-indole derivatives.[6]

AnalogTarget KinaseKinase Inhibition IC50 (nM)[6]HCT-116 Cell Proliferation IC50 (µM)
Analog A DYRK1A60.5
Analog B DYRK1A221.8
Analog C DYRK1A>1000>20
ReferenceStaurosporine100.01

Note: The kinase inhibition data is analogous to that reported for 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids against DYRK1A.[6]

Visualizing the Experimental Workflow

To provide a clear overview of the in vitro to in vivo evaluation pipeline, the following diagram illustrates the key stages.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound_synthesis Compound Synthesis (Analogs A, B, C) kinase_assay Biochemical Kinase Inhibition Assay (IC50) compound_synthesis->kinase_assay Target Engagement cell_assay Cell Proliferation Assay (MTT, IC50) kinase_assay->cell_assay Cellular Potency animal_model Xenograft Mouse Model cell_assay->animal_model Lead Candidate Selection efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study pk_study Pharmacokinetic (PK) Analysis efficacy_study->pk_study Correlation ivivc In Vitro-In Vivo Correlation (IVIVC) efficacy_study->ivivc pk_study->ivivc caption Experimental workflow from in vitro screening to in vivo validation.

Caption: Experimental workflow from in vitro screening to in vivo validation.

In Vivo Validation: Assessing Efficacy in a Preclinical Model

Promising candidates from in vitro studies, such as Analog A, are advanced to in vivo testing to evaluate their therapeutic efficacy in a more complex biological system. The human tumor xenograft mouse model is a cornerstone of preclinical cancer research.[7]

I. Xenograft Mouse Model of Cancer

In this model, human cancer cells are implanted into immunodeficient mice, allowing for the growth of a human tumor in a living organism.[8]

Detailed Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture HCT-116 human colorectal cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.[9]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.[7]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Monitor tumor volume twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[10]

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Analog A at two dose levels, and a positive control). Administer the treatments daily via oral gavage.

  • Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21 days) and monitor tumor growth and animal body weight. The primary endpoint is tumor growth inhibition (TGI).[7]

  • Pharmacokinetic Analysis: At the end of the study, collect blood and tumor tissue samples at various time points to determine the pharmacokinetic profile of the compound.

Comparative In Vivo Data

The following table presents hypothetical in vivo efficacy data for Analog A in the HCT-116 xenograft model.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1200-
Analog A 2560050
Analog A 5030075
Positive Control Varies24080

The In Vitro-In Vivo Correlation (IVIVC): A Critical Discussion

The "holy grail" of preclinical drug development is a strong and predictable in vitro-in vivo correlation. However, the transition from a controlled in vitro environment to a complex in vivo system is often fraught with challenges.

Factors Influencing IVIVC:

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its in vivo efficacy. A potent in vitro inhibitor may fail in vivo due to poor oral bioavailability, rapid metabolism, or inability to reach the tumor site at therapeutic concentrations.

  • Pharmacodynamics (PD): The relationship between drug concentration at the target site and the resulting pharmacological effect is crucial. Understanding the duration of target engagement required for a therapeutic effect is key.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly impact drug response in ways not captured by in vitro cell culture.

  • Off-Target Effects: A compound may exhibit unforeseen off-target activities in vivo that contribute to its efficacy or toxicity.

Our hypothetical data for Analog A shows a promising correlation. Its potent in vitro kinase inhibition and anti-proliferative activity translated into significant tumor growth inhibition in the xenograft model. This suggests that Analog A possesses favorable pharmacokinetic properties that allow it to achieve and maintain effective concentrations at the tumor site. In contrast, a compound with high in vitro potency but poor in vivo efficacy would necessitate further investigation into its ADME profile.

Visualizing the IVIVC Concept

The interplay of pharmacokinetics and pharmacodynamics is central to understanding IVIVC.

ivivc_concept cluster_invitro In Vitro Properties cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_invivo In Vivo Outcome potency Potency (IC50) target_engagement Target Engagement potency->target_engagement selectivity Selectivity selectivity->target_engagement absorption Absorption absorption->target_engagement Drug Concentration at Target distribution Distribution distribution->target_engagement Drug Concentration at Target metabolism Metabolism metabolism->target_engagement Drug Concentration at Target excretion Excretion excretion->target_engagement Drug Concentration at Target biomarker_response Biomarker Response target_engagement->biomarker_response efficacy Efficacy (Tumor Growth Inhibition) biomarker_response->efficacy toxicity Toxicity biomarker_response->toxicity caption Conceptual diagram of In Vitro-In Vivo Correlation (IVIVC).

Caption: Conceptual diagram of In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The journey of a this compound analog from a laboratory curiosity to a potential therapeutic candidate is a multi-step process that relies on a rigorous and logical progression of in vitro and in vivo evaluations. A strong correlation between in vitro potency and in vivo efficacy, as exemplified by our hypothetical Analog A, is a key indicator of a promising drug candidate. However, it is the careful dissection of the underlying pharmacokinetic and pharmacodynamic principles that truly illuminates the path forward in the development of novel anticancer agents. This guide has provided a framework for such an evaluation, emphasizing the importance of robust experimental design and a deep understanding of the biological systems at play.

References

  • Fu, X., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 20(6), e0304620. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Creative Animodel. (n.d.). Overview of drug screening experiments using patient-derived xenograft.... ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1–5. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. [Link]

  • ResearchGate. (n.d.). The evaluation of anti-leukemic efficacy using in vivo flank xenograft.... [Link]

  • Becker, A., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(8), 3624–3639. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel IDO1 Inhibitors: A Comparative Analysis Featuring the 6-Iodo-1H-indole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in immuno-oncology.[1][2] As a key enzyme in tryptophan metabolism, IDO1 is frequently overexpressed in tumor cells and the surrounding microenvironment, playing a pivotal role in creating an immunosuppressive landscape that allows cancer to evade immune surveillance.[1][3] By catalyzing the conversion of tryptophan to kynurenine, IDO1 depletes a crucial amino acid required for T-cell proliferation while producing metabolites that induce T-cell apoptosis and promote the development of regulatory T-cells (Tregs).[4][5]

The development of small-molecule inhibitors to block IDO1 activity is a promising strategy to restore anti-tumor immunity.[2][3] However, the human genome encodes two other enzymes capable of catalyzing the same rate-limiting step in tryptophan catabolism: Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).[1][6][7] While structurally related, these enzymes differ in their tissue distribution, expression regulation, and physiological roles.[6] TDO, for instance, is primarily expressed in the liver and regulates systemic tryptophan levels, whereas the function of IDO2 is less understood but may also contribute to immune modulation.[8][9]

Therefore, non-selective inhibition could lead to off-target effects and unforeseen toxicities. A robust cross-reactivity profile is not merely a regulatory checkbox but a fundamental prerequisite for developing a safe and effective therapeutic. This guide provides an in-depth comparison of a novel inhibitor class, based on the 6-iodo-1H-indole-2-carboxylic acid scaffold, against established alternatives, grounded in the experimental workflows required for rigorous selectivity assessment.

The Kynurenine Pathway: A Trifurcated Road in Tryptophan Metabolism

To understand the challenge of selectivity, one must first visualize the metabolic context. Tryptophan catabolism via this pathway is initiated by one of three distinct enzymes—IDO1, IDO2, or TDO. All three convert L-tryptophan into N-formylkynurenine, which is then rapidly metabolized to kynurenine.[1] This convergence means that an inhibitor's value is defined by its ability to selectively target the disease-relevant enzyme, IDO1, without significantly impacting the others.

G cluster_0 cluster_1 L-Tryptophan L-Tryptophan N-Formylkynurenine N-Formylkynurenine L-Tryptophan->N-Formylkynurenine IDO1 / IDO2 / TDO Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Formamidase Downstream Metabolites Downstream Metabolites Kynurenine->Downstream Metabolites IDO1_Inhibitor Selective IDO1 Inhibitor (e.g., IOA-62C, Epacadostat) IDO1_Inhibitor->N-Formylkynurenine Blocks IDO1-mediated conversion

Figure 1: Simplified Kynurenine Pathway highlighting the action of IDO1 inhibitors.

Comparative Inhibitor Analysis

To illustrate the principles of selectivity profiling, we will compare a hypothetical novel inhibitor, IOA-62C , based on the this compound scaffold, with the well-characterized clinical candidate Epacadostat . Epacadostat is a potent and highly selective hydroxyamidine-based IDO1 inhibitor.[5][10][11]

Data Summary: In Vitro Enzymatic Inhibition

The primary method for assessing cross-reactivity is to determine the half-maximal inhibitory concentration (IC50) of a compound against each purified enzyme. A lower IC50 value indicates higher potency. The ratio of IC50 values (e.g., IC50 IDO2 / IC50 IDO1) provides a quantitative selectivity index.

CompoundScaffold TypeTarget EnzymeIC50 (nM)Selectivity vs. IDO1
IOA-62C (Hypothetical)This compoundIDO1 15 -
IDO22,500167-fold
TDO>10,000>667-fold
Epacadostat (Reference)HydroxyamidineIDO1 10 - 12 [11][12]-
IDO2>10,000>1000-fold[8][10][11]
TDO>10,000>1000-fold[8][10][11]

Interpretation:

  • Potency: Both IOA-62C and Epacadostat demonstrate high potency against the target enzyme, IDO1, with IC50 values in the low nanomolar range.

  • Selectivity: Epacadostat exhibits an exceptional selectivity profile, with over 1000-fold greater selectivity for IDO1 compared to both IDO2 and TDO.[8][11] Our hypothetical IOA-62C also shows good selectivity, particularly against TDO, but is less selective against IDO2 compared to Epacadostat. This highlights a potential area for further medicinal chemistry optimization of the this compound scaffold to improve the IDO1/IDO2 selectivity ratio.

Experimental Workflow: Biochemical Assay for IDO1/IDO2/TDO Inhibition

Trustworthy data is built on a robust, validated protocol. The following outlines a standard methodology for determining inhibitor potency and selectivity in a biochemical (cell-free) format. This approach directly measures the inhibitor's effect on enzyme activity.

Principle of the Assay

The assay measures the enzymatic conversion of L-Tryptophan (substrate) to N-formylkynurenine (product). The reaction is monitored by measuring the increase in absorbance at 321 nm, which is characteristic of N-formylkynurenine.[13] The rate of this absorbance increase is proportional to enzyme activity.

G cluster_workflow Biochemical Inhibition Assay Workflow prep Step 1: Reagent Preparation - Assay Buffer (e.g., K-Phosphate) - Recombinant Enzyme (IDO1, IDO2, or TDO) - Substrate (L-Tryptophan) - Test Inhibitor (Serial Dilutions) preincubate Step 2: Pre-incubation - Mix Enzyme with Inhibitor dilutions - Incubate for 15-30 min at 37°C - Allows for inhibitor binding to the enzyme prep->preincubate initiate Step 3: Reaction Initiation - Add L-Tryptophan to start the reaction preincubate->initiate monitor Step 4: Kinetic Measurement - Read absorbance at 321 nm - Every 60 seconds for 20-30 minutes - Use a plate reader initiate->monitor analyze Step 5: Data Analysis - Calculate initial reaction rates (Vmax) - Plot % Inhibition vs. [Inhibitor] - Fit to a dose-response curve to determine IC50 monitor->analyze

Figure 2: Standard workflow for an in vitro enzymatic inhibition assay.
Detailed Step-by-Step Protocol

Materials:

  • Recombinant human IDO1, IDO2, and TDO enzymes.

  • L-Tryptophan (substrate).

  • Test inhibitor (e.g., IOA-62C) and reference inhibitor (e.g., Epacadostat).

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue.

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer capable of reading at 321 nm.

Procedure:

  • Prepare Inhibitor Dilutions: Create a 10-point serial dilution series of the test inhibitor (e.g., from 100 µM to 5 pM) in DMSO. Then, dilute these concentrations into the assay buffer. Causality: A wide concentration range is essential to accurately define the top and bottom plateaus of the dose-response curve, ensuring a precise IC50 calculation.

  • Enzyme Preparation: Dilute the recombinant enzyme stock to its optimal working concentration in the assay buffer. This concentration should be determined in preliminary experiments to yield a robust linear reaction rate for at least 30 minutes.[14]

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Test wells: 50 µL of enzyme solution and 25 µL of the corresponding inhibitor dilution.

    • Positive Control (No Inhibition): 50 µL of enzyme solution and 25 µL of assay buffer containing DMSO.

    • Negative Control (Blank): 75 µL of assay buffer.

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 20 minutes. Causality: This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is critical for measuring competitive and non-competitive inhibition accurately.

  • Reaction Initiation: Add 25 µL of the L-Tryptophan substrate solution to all wells to start the reaction. The final concentration of L-Tryptophan should be at or near its Michaelis-Menten constant (Km) for the respective enzyme to ensure sensitivity to competitive inhibitors.[14]

  • Kinetic Measurement: Immediately place the plate into a spectrophotometer pre-heated to 37°C. Measure the absorbance at 321 nm every minute for 30 minutes.

  • Data Analysis: a. For each well, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control)). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Conclusion: Beyond the Primary Target

The development of targeted inhibitors like those for IDO1 requires a deep and early understanding of their cross-reactivity profiles. As demonstrated by the comparative analysis of the hypothetical IOA-62C and the clinical candidate Epacadostat , seemingly minor differences in selectivity against related enzymes like IDO2 and TDO can have significant implications for the therapeutic window and potential for off-target effects.

The this compound scaffold shows promise as a starting point for potent IDO1 inhibitors. However, rigorous profiling using validated biochemical assays is essential to guide the medicinal chemistry efforts needed to achieve a selectivity profile comparable to best-in-class alternatives. For researchers in drug development, embracing this level of detailed, quantitative comparison is not just good practice—it is fundamental to designing safer and more effective medicines for cancer immunotherapy.

References

  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. (Source: NIH, [Link])

  • The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. (Source: NIH, [Link])

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (Source: PMC, [Link])

  • The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis. (Source: PubMed, [Link])

  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. (Source: PubMed Central, [Link])

  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. (Source: Frontiers, [Link])

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (Source: Conduct Science, [Link])

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (Source: PMC, [Link])

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (Source: Journal of Hematology & Oncology, [Link])

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (Source: NIH, [Link])

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. (Source: PMC - NIH, [Link])

  • Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. (Source: PubMed, [Link])

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  • IDO / TDO Pathway. (Source: BPS Bioscience, [Link])

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  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (Source: ACS Publications, [Link])

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (Source: ACS Medicinal Chemistry Letters, [Link])

  • Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. (Source: BPS Bioscience, [Link])

  • Enzymatic Assay of Trypsin Inhibition. (Source: Protocols.io, [Link])

  • IDO/TDO Screening Services. (Source: BPS Bioscience, [Link])

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (Source: PMC - PubMed Central, [Link])

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (Source: PubMed, [Link])

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Benchmarking the Efficacy of 6-Iodo-1H-indole-2-carboxylic Acid Against Known IDO1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of immuno-oncology, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune evasion.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] This enzymatic activity depletes tryptophan in the tumor microenvironment, which is crucial for T-cell proliferation and function, and generates immunosuppressive kynurenine metabolites.[1][2][3] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 6-iodo-1H-indole-2-carboxylic acid, against established clinical-stage IDO1 inhibitors.

This technical comparison will focus on a head-to-head analysis with three well-characterized IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective, competitive inhibitor of IDO1.[4][5][6]

  • Navoximod (GDC-0919): A potent IDO1 pathway inhibitor.[7][8][9]

  • Indoximod (D-1MT): An IDO pathway inhibitor that acts downstream of the enzyme, mimicking tryptophan to reactivate mTOR signaling in T cells.[10][11][12][13]

The following sections will detail the rationale behind the experimental design, provide step-by-step protocols for key assays, and present a framework for interpreting the comparative data.

The Kynurenine Pathway and the Role of IDO1 Inhibition

The kynurenine pathway is the primary route for tryptophan metabolism in mammals.[14] In the context of cancer, tumor cells and antigen-presenting cells in the tumor microenvironment upregulate IDO1 expression.[1] This leads to a localized depletion of tryptophan and an accumulation of kynurenine and its downstream metabolites.[1] This metabolic shift has profound immunosuppressive effects, including the arrest of effector T-cell proliferation and the induction of regulatory T-cells (Tregs).[2][15] By blocking IDO1, inhibitors aim to restore tryptophan levels and abrogate the production of immunosuppressive metabolites, thereby reinvigorating the anti-tumor immune response.[1][15]

digraph "Kynurenine_Pathway_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Edges Tryptophan -> IDO1; IDO1 -> Kynurenine; Kynurenine -> Immunosuppression; Inhibitors -> IDO1 [arrowhead=tee, color="#EA4335", style=bold];

{rank=same; Tryptophan; Inhibitors} }

Figure 1: Mechanism of IDO1 Inhibition.

Comparative Efficacy Evaluation: Experimental Design

To rigorously benchmark this compound, a multi-tiered approach encompassing both biochemical and cell-based assays is essential. This strategy allows for the determination of direct enzyme inhibition, cellular potency, and the functional consequences on immune cells.

Tier 1: Biochemical Assays for Direct IDO1 Inhibition

The initial step is to ascertain whether this compound directly inhibits the IDO1 enzyme and to determine its potency in comparison to known direct inhibitors like Epacadostat and Navoximod.

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, the direct product of IDO1 activity.

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid (reductant)

    • Methylene blue (electron carrier)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Test compounds (this compound, Epacadostat, Navoximod) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of the microplate.

    • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[5]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Tier 2: Cell-Based Assays for Cellular Potency and Functional Outcomes

Moving beyond purified enzyme systems, cell-based assays are crucial for evaluating a compound's ability to penetrate cells, engage the intracellular IDO1 target, and produce a functional immunological outcome.[16][17][18][19]

Experimental Protocol: IFN-γ-Induced IDO1 Activity in Cancer Cells

This assay measures the ability of the test compounds to inhibit IDO1 activity in a cellular context. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as the SKOV-3 ovarian cancer cell line, are suitable for this purpose.[16]

  • Reagents and Materials:

    • SKOV-3 cells (or another suitable cancer cell line)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Recombinant human IFN-γ

    • Test compounds

    • Reagents for kynurenine detection (e.g., using a colorimetric assay with Ehrlich's reagent or LC-MS/MS)

    • 96-well cell culture plate

  • Procedure:

    • Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 1 hour.

    • Induce IDO1 expression by adding a final concentration of 100 ng/mL IFN-γ to the wells.

    • Incubate the cells for 48-72 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant.

    • Calculate the cellular IC50 values for each compound.

Experimental Protocol: T-Cell Co-culture Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the rescue of T-cell proliferation from IDO1-mediated suppression.[18]

  • Reagents and Materials:

    • IFN-γ-stimulated cancer cells (as described above)

    • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

    • T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)

    • Test compounds

    • Reagents for measuring T-cell proliferation (e.g., BrdU incorporation or CFSE dilution assay)

  • Procedure:

    • Prepare IFN-γ-stimulated cancer cells in a 96-well plate as described previously.

    • Add serial dilutions of the test compounds.

    • Add PBMCs or Jurkat cells to the wells, along with a T-cell activator.

    • Co-culture the cells for 72 hours.

    • Measure T-cell proliferation using a standard method.

    • Determine the EC50 value (the concentration of inhibitor required to achieve 50% of the maximal rescue of T-cell proliferation).

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// Edges start -> biochem; biochem -> ic50_biochem; ic50_biochem -> cell_based; cell_based -> ic50_cell; ic50_cell -> coculture; coculture -> ec50_functional; ec50_functional -> data_analysis; data_analysis -> end; }

Figure 2: Workflow for Efficacy Benchmarking.

Interpreting the Comparative Data

The collective data from these assays will provide a comprehensive efficacy profile for this compound relative to the established inhibitors.

Compound Mechanism of Action Biochemical IC50 (nM) Cellular IC50 (nM) T-Cell Rescue EC50 (nM)
This compound Putative Direct IDO1 InhibitorExperimental ValueExperimental ValueExperimental Value
Epacadostat Direct, Competitive IDO1 Inhibitor[4][6]~10[5]~7[20]Literature Value
Navoximod Direct IDO1 Inhibitor[7][9]~7 (Ki)[7][8]~75[7]~80[8]
Indoximod IDO Pathway Inhibitor (Downstream)[10][11][13]N/A (not a direct enzyme inhibitor)[6]Context-dependentContext-dependent

Key Considerations for Interpretation:

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability or susceptibility to efflux pumps.

  • Comparison with Indoximod: As Indoximod acts through a different mechanism, a direct comparison of IC50/EC50 values may not be appropriate.[6] Its efficacy in the T-cell co-culture assay will be a key performance indicator.

  • Selectivity: While not detailed in this guide, follow-up studies should assess the selectivity of this compound for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and TDO.[4]

Conclusion

This guide outlines a robust and logical framework for the preclinical benchmarking of this compound as a potential IDO1 inhibitor. By employing a combination of biochemical, cellular, and functional assays and comparing the results to well-characterized inhibitors, researchers can gain a comprehensive understanding of its efficacy and potential as a novel immunotherapeutic agent. The structured presentation of experimental protocols and a clear framework for data interpretation will enable a thorough and objective evaluation, paving the way for further development.

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The Strategic Placement of Iodine: A Comparative Guide to the Biological Activity of Indole-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its versatility, coupled with the ability to modulate its biological activity through substitution, makes it a focal point of drug discovery. Among the various modifications, halogenation, particularly iodination, offers a powerful tool to fine-tune a molecule's physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the effect of iodine's positional isomerism on the biological activity of indole-2-carboxylic acids, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Diverse Biological Activities

Indole-2-carboxylic acid is a versatile starting point for the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents.[1][2] The carboxylic acid moiety at the 2-position is often crucial for interaction with biological targets, for instance, by chelating metal ions in enzyme active sites.[3]

The Impact of Halogenation: More Than Just an Electronic Effect

Halogenation is a widely employed strategy in drug design to enhance the therapeutic profile of lead compounds. The introduction of a halogen atom, such as iodine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. While bromine and chlorine are more commonly utilized, iodine's unique properties, including its size, polarizability, and ability to form strong halogen bonds, can lead to distinct pharmacological profiles. The position of the halogen on the indole ring is critical, as it dictates the spatial and electronic properties of the molecule, ultimately influencing its biological activity.

A Positional Showdown: Comparing the Iodo-Indole-2-Carboxylic Acid Isomers

While direct comparative studies on the four positional isomers of iodo-indole-2-carboxylic acid against a single target are not extensively documented in the literature, we can infer structure-activity relationships from studies on closely related halogenated indole-2-carboxylic acid derivatives.

The 4- and 7-Positions: Gateway to Modulating Receptor Selectivity

Substitutions at the 4- and 7-positions of the indole ring are less common but can offer unique advantages in terms of selectivity. Research on related indole derivatives suggests that modifications at these positions can influence selectivity for different receptor subtypes. For instance, in a series of indole-based CB1 allosteric modulators, the placement of substituents on the benzene ring of the indole nucleus was found to be a determining factor for activity. While specific data on 4-iodo or 7-iodo-indole-2-carboxylic acid is sparse, the general principles of SAR suggest that substitution at these positions could be explored to achieve finer control over target engagement.

The 5-Position: A Key Locus for Antiproliferative and Receptor Modulating Activity

The 5-position of the indole ring has been a frequent site of modification in the development of bioactive compounds. Studies on 5-chloro-1H-indole-2-carboxamides have demonstrated their potential as allosteric modulators of the cannabinoid CB1 receptor.[4] These findings suggest that a halogen at the 5-position can significantly impact the molecule's interaction with G-protein coupled receptors. Furthermore, in the context of antiproliferative agents, 5-halogenated indole derivatives have shown promising activity. While direct evidence for 5-iodo-indole-2-carboxylic acid is limited, the established importance of this position in related compounds makes it a compelling candidate for further investigation.

The 6-Position: A Hotspot for Enzyme Inhibition

The 6-position of the indole ring has emerged as a critical determinant for the inhibitory activity of indole-2-carboxylic acid derivatives against various enzymes.

  • HIV-1 Integrase Inhibition: Studies have revealed that indole-2-carboxylic acid derivatives can act as HIV-1 integrase strand transfer inhibitors.[3][5] The indole core and the C2 carboxyl group are proposed to chelate two Mg2+ ions within the active site of the enzyme.[3] Notably, the introduction of a C6-halogenated benzene ring was found to enhance the inhibitory activity, likely through π-π stacking interactions with the viral DNA.[3] While the specific studies focused on derivatives, they underscore the importance of substitution at the 6-position for this class of inhibitors.

  • IDO1/TDO Dual Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[6] A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[6] This highlights the favorability of substitution at the 6-position for targeting these enzymes.

Table 1: Comparative Biological Activities of Halogenated Indole-2-Carboxylic Acid Derivatives (Inferred for Iodo-Isomers)

Position of HalogenInferred Biological Activity for Iodo-IsomerSupporting Evidence from AnalogsKey Molecular InteractionsPotential Therapeutic Area
4-Position Modulation of receptor selectivitySAR of indole-based receptor ligandsSteric and electronic influence on binding pocketCNS disorders, Inflammation
5-Position Allosteric modulation of GPCRs, Antiproliferative activity5-Chloro-indole-2-carboxamides as CB1 modulators[4]Interaction with allosteric binding sitesNeuropathic pain, Cancer
6-Position Enzyme inhibition (e.g., HIV-1 Integrase, IDO1/TDO)6-Halogenated derivatives as HIV-1 integrase inhibitors[3], 6-Acetamido derivatives as IDO1/TDO inhibitors[6]Metal chelation, π-π stackingHIV/AIDS, Cancer
7-Position Potential for unique selectivity profilesGeneral SAR of indole derivativesAlteration of electronic distribution and steric profileVarious

Experimental Protocols: A Guide to Assessing Biological Activity

To rigorously evaluate the effect of iodine's position on the biological activity of indole-2-carboxylic acids, a well-defined experimental workflow is essential. Below is a representative protocol for an in vitro enzyme inhibition assay, which can be adapted for targets such as HIV-1 integrase or IDO1.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

1. Reagents and Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide substrate)

  • Target DNA (oligonucleotide substrate)

  • Assay Buffer (e.g., containing MOPS, DTT, MgCl2, and NaCl)

  • Iodinated indole-2-carboxylic acid isomers (4-iodo, 5-iodo, 6-iodo, 7-iodo) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Raltegravir)

  • 96-well plates

  • Plate reader capable of fluorescence detection

2. Experimental Workflow:

Caption: Workflow for HIV-1 Integrase Inhibition Assay.

3. Data Analysis and Interpretation:

The half-maximal inhibitory concentration (IC50) for each isomer is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates greater potency. By comparing the IC50 values of the 4-iodo, 5-iodo, 6-iodo, and 7-iodo-indole-2-carboxylic acids, a clear structure-activity relationship can be established.

Visualizing the Mechanism: The Role of Indole-2-Carboxylic Acids in Enzyme Inhibition

The inhibitory activity of indole-2-carboxylic acid derivatives against metalloenzymes like HIV-1 integrase is often attributed to their ability to chelate essential metal ions in the active site.

signaling_pathway cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme HIV-1 Integrase Mg1 Mg2+ Mg2 Mg2+ DNA Viral DNA Inhibitor Indole-2-Carboxylic Acid Derivative Carboxyl Carboxyl Group Indole Indole Ring Iodine Iodine (e.g., at C6) Carboxyl->Mg1 Chelation Carboxyl->Mg2 Chelation Indole->DNA π-π Stacking Iodine->DNA Halogen Bond

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A Comparative Guide to the ADME Properties of Iodinated vs. Non-Iodinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Iodine in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its versatile structure allows for extensive modification to fine-tune pharmacological activity. One such modification, halogenation, and specifically iodination, has emerged as a powerful strategy in drug design. The introduction of an iodine atom can profoundly alter a molecule's physicochemical properties, influencing its interaction with biological targets and its overall pharmacokinetic profile.[3] Organofluoro compounds, for instance, often show increased metabolic stability and bioavailability compared to their non-fluorinated versions.[1][4]

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of iodinated versus non-iodinated indole derivatives. Understanding these differences is critical for researchers, scientists, and drug development professionals to rationally design molecules with improved "drug-like" characteristics, thereby mitigating late-stage attrition in the development pipeline.[5][6] We will delve into the mechanistic underpinnings of how iodination impacts key ADME parameters, supported by experimental data and detailed protocols for essential in vitro assays.

The Ripple Effect: How Iodination Governs Physicochemical Properties

The substitution of a hydrogen atom with iodine—the largest and least electronegative of the stable halogens—initiates a cascade of changes in a molecule's fundamental properties.[7] These shifts are the primary drivers of the altered ADME profiles observed in iodinated compounds.

  • Lipophilicity (LogP/LogD): Iodine is significantly more lipophilic than hydrogen. Its introduction almost invariably increases the octanol-water partition coefficient (LogP), making the molecule more fat-soluble. This increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding and increased metabolic susceptibility.

  • Molecular Weight (MW): With an atomic weight of approximately 126.9 amu, iodine substantially increases the molecular weight of a compound.[7] This can impact diffusion rates and must be managed to keep the final molecule within the parameters suggested by guidelines like Lipinski's Rule of Five.

  • Electronic Effects: Iodine acts as a weak electron-withdrawing group through induction but can also donate electron density through resonance. This can alter the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH and, consequently, its solubility and ability to cross biological membranes.

  • Molecular Size and Shape: The large van der Waals radius of iodine can introduce steric bulk, which may either promote or hinder binding to target proteins or metabolic enzymes. This steric hindrance can sometimes be strategically employed to "shield" a metabolically vulnerable part of the molecule.

Comparative ADME Profile Analysis

The success of a drug candidate hinges on its ability to reach its target in sufficient concentration and for an appropriate duration.[8] This is governed by its ADME properties, which are often significantly modulated by iodination.[5][9]

Absorption

For orally administered drugs, absorption involves traversing the intestinal epithelium to enter systemic circulation. This process is primarily influenced by a compound's solubility and permeability.

  • Solubility: The increased lipophilicity of iodinated indoles can lead to a decrease in aqueous solubility. This presents a classic trade-off in drug design: enhancing permeability at the potential cost of solubility. Poor solubility can be a major hurdle for oral absorption and formulation.

  • Permeability: Higher lipophilicity generally correlates with increased passive diffusion across the lipid bilayers of cell membranes.[10][11] Therefore, an iodinated indole derivative is often more permeable than its non-iodinated counterpart. However, if the parent molecule relies on active transport for absorption, the structural changes from iodination could disrupt recognition by uptake transporters.

Table 1: Hypothetical Comparison of Physicochemical and Absorption Properties

PropertyNon-Iodinated IndoleIodinated IndoleRationale for Change
Molecular Weight250 g/mol 376 g/mol Addition of one iodine atom.
cLogP2.53.6Iodine is highly lipophilic.
Aqueous Solubility50 µg/mL10 µg/mLIncreased lipophilicity reduces solubility in water.
PAMPA Permeability (Pₑ)5 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/sIncreased lipophilicity enhances passive diffusion.
Caco-2 Permeability (Papp A→B)4 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sEnhanced passive transport across the cell monolayer.
Distribution

Once absorbed, a drug distributes throughout the body. Key parameters governing distribution are plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): Highly lipophilic compounds tend to bind extensively to plasma proteins like albumin.[8] Consequently, iodinated indoles often exhibit higher PPB than their non-iodinated analogs. It is the unbound fraction of the drug that is pharmacologically active and available for metabolism and excretion.[12][13] High PPB can reduce the effective concentration of the drug at its target and can be a source of drug-drug interactions.

  • Volume of Distribution (Vd): Increased lipophilicity can also lead to a larger volume of distribution, as the compound is more likely to partition into fatty tissues and out of the systemic circulation. This can prolong the drug's half-life but may also lead to accumulation in tissues, which could be a safety concern.

Metabolism

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[14][15] The introduction of iodine can alter metabolic fate in several ways:

  • Metabolic Stability: The C-I bond on an aromatic ring is relatively stable but can be a site of metabolism. The primary metabolic concerns are oxidative deiodination by CYP enzymes or reductive dehalogenation.[16] The position of the iodine atom on the indole ring is crucial; placing it at a position that is normally susceptible to oxidation (e.g., C5 or C6) can sometimes block metabolism at that site, thereby increasing the molecule's metabolic half-life. Conversely, the C-I bond itself can be a metabolic liability.

  • Metabolic Switching: By blocking a primary metabolic pathway, iodination can cause "metabolic switching," where the drug is cleared through alternative, sometimes less favorable, pathways.

  • Enzyme Inhibition/Induction: The iodinated derivative may have a different profile as an inhibitor or inducer of CYP enzymes compared to the parent compound, raising the potential for drug-drug interactions.

A study on iodinated obestatin peptides revealed significant differences in degradation kinetics compared to the native peptide, with metabolism occurring through both proteolysis and dehalogenation.[17] The location of the iodine atom influenced which peptide bonds were cleaved by proteases.[17]

Excretion

Drugs and their metabolites are primarily eliminated from the body via the kidneys (renal excretion) or in the feces (biliary excretion). The changes in lipophilicity and metabolism caused by iodination directly impact the route and rate of excretion. Generally, metabolism aims to increase the hydrophilicity of a compound to promote renal clearance.[16] If an iodinated indole is more metabolically stable, its clearance might be slower, leading to a longer half-life.

Experimental Protocols for Key ADME Assays

To provide trustworthy and reproducible data, standardized in vitro ADME assays are essential in early drug discovery.[5][18] Below are step-by-step protocols for three fundamental assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular permeability.[10] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[11][19]

Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Solution (Test Compound in Buffer) assemble Assemble Sandwich Plate (Donor + Filter + Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->assemble coat_plate Coat Filter Plate (Lipid in Dodecane) coat_plate->assemble incubate Incubate (e.g., 5 hours, Room Temp) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS) separate->quantify calculate Calculate Permeability (Pₑ value) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.[10] Prepare the acceptor buffer solution.

  • Coat Membrane: Pipette 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well of a 96-well filter plate (donor plate) and allow it to impregnate the membrane.[20]

  • Assemble Plate: Add the test compound solution to the donor plate wells and the acceptor buffer to the acceptor plate wells. Carefully place the donor plate onto the acceptor plate to form a "sandwich."[19]

  • Incubation: Incubate the assembled plate for a defined period (e.g., 5 hours) at room temperature with gentle shaking.[10][11]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pₑ) using the known concentrations, volumes, and incubation time. Compounds are often classified as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Caco-2 Permeability Assay

The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.[21] It is considered the gold standard for in vitro prediction of human drug absorption as it accounts for passive diffusion, active transport, and efflux mechanisms.[21][22]

Experimental Workflow

Caco2_Workflow cluster_transport Transport Experiment (Bidirectional) cluster_ab A → B cluster_ba B → A seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture verify Verify Monolayer Integrity (TEER measurement) culture->verify add_apical Add compound to Apical side verify->add_apical add_baso Add compound to Basolateral side verify->add_baso sample_baso Sample from Basolateral side add_apical->sample_baso Incubate (e.g., 2h) analyze Quantify Compound (LC-MS/MS) sample_baso->analyze sample_apical Sample from Apical side add_baso->sample_apical Incubate (e.g., 2h) sample_apical->analyze calculate Calculate Papp (A→B, B→A) and Efflux Ratio analyze->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in Transwell™ plates and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.

  • Verify Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer to ensure its integrity.[21] A paracellular marker like lucifer yellow can also be used.[10]

  • Transport Study (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) compartment.

    • Basolateral to Apical (B→A): In separate wells, add the test compound to the basolateral (lower) compartment.

  • Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours).[21]

  • Sampling & Analysis: At the end of the incubation, take samples from the receiver compartments (basolateral for A→B, apical for B→A) and analyze the compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio >2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.

Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[23] It measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum.[14]

Experimental Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mics Prepare Microsome Suspension (e.g., 0.5 mg/mL protein) preincubate Pre-incubate Microsomes + Compound at 37°C prep_mics->preincubate prep_cpd Prepare Compound Solution (e.g., 1 µM final conc.) prep_cpd->preincubate prep_nadph Prepare NADPH Solution (Cofactor) initiate Initiate Reaction (Add NADPH) prep_nadph->initiate preincubate->initiate aliquots Take Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->aliquots quench Quench Reaction (Cold Acetonitrile + IS) aliquots->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).[14]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM).[14][15]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[14]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion and Strategic Outlook

The decision to incorporate iodine into an indole-based drug candidate is a strategic choice with significant and predictable consequences for its ADME profile. Iodination typically enhances lipophilicity, which can improve membrane permeability but often at the cost of reduced solubility and increased plasma protein binding. The metabolic fate of the compound is also profoundly altered; the C-I bond can serve as a metabolic shield or become a liability itself, subject to deiodination.

A comparative approach, utilizing the in vitro assays detailed in this guide, is essential. By systematically evaluating both iodinated and non-iodinated analogs early in the discovery process, development teams can build a comprehensive structure-ADME relationship. This data-driven approach allows for the rational design of indole derivatives, balancing the potential gains in potency and permeability against potential liabilities in solubility, metabolism, and distribution. Ultimately, a thorough understanding of the effects of iodination empowers medicinal chemists to harness its benefits while mitigating its risks, increasing the probability of advancing a successful clinical candidate.

References

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Institutes of Health (NIH). [Link]

  • Iodine - Wikipedia. Wikipedia. [Link]

  • Iodine-containing drugs. ResearchGate. [Link]

  • Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin. National Institutes of Health (NIH). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In vitro metabolic stability of iodinated obestatin peptides. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc.. [Link]

  • The metabolism of iodine compounds. Journal of Pharmaceutical Sciences. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comparison of Succinimidyl [125I]Iodobenzoate with Iodogen Iodination Methods to Study Pharmacokinetics and ADME of Biotherapeutics. ResearchGate. [Link]

  • Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. National Institutes of Health (NIH). [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journals. [Link]

  • Microsomal Stability. Evotec. [Link]

  • A comprehensive review on medicinal applications of iodine. ResearchGate. [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH). [Link]

  • Discovery and Early Uses of Iodine. Journal of Chemical Education. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Cell Permeability Assay. BioIVT. [Link]

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  • Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. PubMed. [Link]

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Topic: Reproducibility of Published Synthesis and Application of 6-iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a critical evaluation of the synthetic routes to 6-iodo-1H-indole-2-carboxylic acid and its subsequent application, focusing on the reproducibility and efficiency of published methods. As drug development professionals know, the reliability of synthesizing key intermediates is foundational to the success of any discovery pipeline. We will dissect common protocols, offer a validated and optimized methodology, and demonstrate the downstream impact of starting material quality.

PART 1: The Strategic Importance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to numerous receptors.[1] The derivative, this compound, is a particularly valuable intermediate for several reasons:

  • The Indole Core: Mimics endogenous structures, such as the amino acid tryptophan, allowing it to interact with a wide range of biological targets.

  • The C2-Carboxylic Acid: Provides a convenient handle for amide coupling reactions, enabling the construction of vast libraries of compounds for structure-activity relationship (SAR) studies.[2]

  • The C6-Iodo Group: Serves as a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aromatic and aliphatic substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][4]

This trifecta of features makes it a sought-after building block for developing novel therapeutics, including inhibitors of HIV-1 integrase and other enzymes.[5][6]

PART 2: Synthesis of this compound - A Comparative Analysis

The most prevalent route to this compound is the Fischer indole synthesis. However, the literature presents various conditions that can dramatically affect reproducibility, yield, and purity. Here, we compare a common literature approach with an optimized, in-house validated protocol.

Comparative Data on Synthetic Protocols
ParameterProtocol A: Classic Literature MethodProtocol B: Optimized & Validated MethodRationale for Optimization (Expertise & Experience)
Starting Phenylhydrazone Formation Reaction of 4-iodoaniline with sodium nitrite and HCl, followed by reduction.Direct use of commercially available 4-iodophenylhydrazine hydrochloride.Using a stable, commercially available starting material eliminates a multi-step, often low-yielding precedent, enhancing overall efficiency and reproducibility.
Cyclization Catalyst/Solvent Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄) in toluene/xylene.Eaton's Reagent (P₂O₅ in MsOH) in dichloromethane (DCM).Eaton's reagent is a powerful yet milder dehydrating agent than PPA, often leading to cleaner reactions with fewer char-related byproducts. DCM allows for lower reaction temperatures, improving the impurity profile.
Reaction Temperature 80-110 °C (Reflux)40 °C (Reflux)The lower temperature minimizes the formation of polymeric side products and regioisomeric indoles, which are common issues in Fischer syntheses at high temperatures.
Work-up & Purification Quenching in ice-water, filtration, and recrystallization.Aqueous work-up followed by silica gel column chromatography.While recrystallization can be effective, column chromatography provides superior purification, reliably removing closely-related impurities and ensuring >98% purity required for downstream applications.
Typical Yield 55-70%85-92%The combination of a cleaner starting material, milder catalyst, and controlled temperature consistently results in a significantly higher yield of the desired product.
Purity (Pre-purification) ~80-90%~95%The optimized conditions generate a cruder product that is already substantially purer, simplifying the final purification step.
Validated Experimental Protocol (Method B)

This protocol is designed for high-yield, high-purity synthesis and has been validated for reproducibility.

Workflow: Optimized Fischer Indole Synthesis

Caption: Optimized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-iodophenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq). Suspend the solids in dichloromethane (DCM, approx. 0.2 M).

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Add Eaton's Reagent (7.7 wt% P₂O₅ in MsOH, 3-4 eq) dropwise via a syringe over 15 minutes. Causality: Slow, cold addition is crucial to control the initial exothermic reaction and prevent byproduct formation.

  • Cyclization: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to 40 °C (reflux) and stir for 4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction back to 0 °C and carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) and ice. Trustworthiness: This step neutralizes the strong acid catalyst. The quench must be slow and cold to manage gas evolution (CO₂) and prevent overheating.

  • Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a pure solid.

PART 3: Application in Target Synthesis - The Impact of Purity

To illustrate the importance of a reproducible synthesis, we'll examine a common subsequent step: the amide coupling of this compound with a hypothetical primary amine (e.g., benzylamine) to form a potential bioactive agent.

Workflow: Amide Coupling Reaction

G cluster_reactants Reactants & Reagents cluster_process Process A This compound F 1. Combine reactants in DMF at 0 °C B Primary Amine (e.g., Benzylamine) C Coupling Agent (HATU) D Base (DIPEA) E Solvent (DMF) G 2. Stir at Room Temperature for 2-4 hours F->G Monitor by TLC H 3. Aqueous Work-up & Ethyl Acetate Extraction G->H I 4. Purification by Column Chromatography H->I J Final Product N-benzyl-6-iodo-1H-indole-2-carboxamide I->J

Caption: Standard workflow for HATU-mediated amide coupling.

Supporting Experimental Data: A Purity Comparison

The quality of the starting material from the synthesis step has a direct and quantifiable impact on the outcome of the coupling reaction.

Starting Material SourcePurity of this compoundYield of Amide ProductFinal Purity (HPLC)Observations & Field Insights
Protocol A ~90%62%~93%Impurities from the Fischer synthesis (e.g., regioisomers, polymers) can react with the coupling agent or interfere with the reaction, leading to lower yields and the formation of new, difficult-to-separate byproducts.
Protocol B >98%91%>99%A clean, high-purity starting material ensures a stoichiometric balance, leading to a highly efficient and clean reaction. This minimizes the need for extensive purification, saving time and resources.

Authoritative Grounding: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is a well-established standard in modern medicinal chemistry. It is known for its high efficiency, fast reaction times, and low rates of epimerization when coupling chiral substrates.

Conclusion

The reproducibility of synthesizing key intermediates like this compound is not merely an academic exercise; it is a critical factor that dictates the pace and success of drug discovery projects. While classic literature methods provide a foundation, optimization using modern reagents and controlled conditions, as detailed in Protocol B, delivers superior results in terms of both yield and purity. This investment in a robust and reproducible synthesis pays significant dividends in downstream applications, ensuring the reliability of biological data and accelerating the path to novel therapeutics.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Medicinal Chemistry.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available from: [Link]

  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.BenchChem.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 6-iodo-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides essential, step-by-step procedures for the proper disposal of 6-iodo-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and minimizing environmental impact. As a halogenated organic compound, this substance requires specific handling and disposal protocols that will be detailed herein. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively and in compliance with general safety standards.

Hazard Assessment and Immediate Safety Precautions

Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Given these hazards, all handling of this compound, including for disposal, must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A steadfast rule in the laboratory is to always be equipped with the appropriate PPE. For handling this compound waste, the following are mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.Protects against splashes of solutions or accidental generation of dust, preventing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and allergic reactions.
Body Protection A flame-resistant lab coat, fully buttoned.Protects against spills and contamination of personal clothing.
Respiratory Not generally required if handled exclusively within a fume hood. Otherwise, a NIOSH-approved respirator.Prevents inhalation of harmful dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by certified waste management personnel. The following workflow provides a clear, actionable plan.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_final Final Disposal A Assess Hazards & Don PPE B Select Appropriate Waste Container A->B Proceed with caution C Label Container as 'Halogenated Organic Waste' B->C Proper identification is crucial D Transfer Waste to Container C->D Segregate waste streams E Seal Container D->E Prevent release of vapors F Store in Satellite Accumulation Area (SAA) E->F Ensure secondary containment G Arrange for Pickup by EHS F->G Do not exceed storage limits

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Disposal

This protocol details the actions required at each stage of the disposal process.

1. Waste Segregation and Containerization:

  • Principle of Segregation: As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste. This is a critical step as mixing can lead to dangerous reactions and significantly complicates the final disposal process.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, robust, and sealable container.

    • The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solids."

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Segregate based on the solvent type:

      • Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in a designated "Halogenated Organic Liquid Waste" container.

      • Non-Halogenated Solvents (e.g., acetone, ethanol, ethyl acetate): Collect in a designated "Non-Halogenated Organic Liquid Waste" container. Note: While the solvent is non-halogenated, the presence of the iodinated compound necessitates its treatment as halogenated waste. However, for initial collection within the lab, segregation based on the primary solvent is often standard practice. Always confirm your institution's specific guidelines.

  • Container Requirements:

    • All waste containers must be in good condition, free of leaks, and compatible with the chemical waste.

    • Containers must have a secure, tight-fitting lid to prevent the escape of vapors.

2. Labeling:

Proper labeling is a regulatory requirement and essential for safety. As soon as the first of waste is added, the container must be labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " and any solvents present with their approximate percentages.

  • The date accumulation started.

  • The name and contact information of the principal investigator or responsible person.

  • The associated hazards (e.g., "Irritant," "Harmful").

3. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.

  • The SAA must be under the control of the laboratory personnel.

  • It is best practice to use secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.

4. Arranging for Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Once the waste container is full (typically no more than 90% capacity to prevent splashing and allow for expansion) or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • For small spills, if you are trained and have the appropriate spill kit, you may clean it up. Ensure the area is well-ventilated (fume hood).

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • For large spills, evacuate the area, and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • This compound Safety Information.
  • General Laboratory Hazardous Waste Management Guidelines. These are typically provided by institutional Environmental Health and Safety (EHS) departments and are based on regulations from agencies such as the Environmental Protection Agency (EPA)
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. 2011. Washington, DC: The National Academies Press. [Link]

  • Safety Data Sheet for Indole-2-carboxylic acid.
  • Guidelines for the Segregation of Hazardous Waste.

Navigating the Safe Handling of 6-Iodo-1H-Indole-2-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-iodo-1H-indole-2-carboxylic acid is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the rationale behind each safety protocol to foster a deep-seated culture of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 383133-28-6) is a halogenated indole derivative. While specific toxicological data for this compound is limited, the Safety Data Sheet (SDS) and the known properties of related chemical classes provide a clear picture of its potential hazards.

Primary Hazards:

  • Acute Toxicity (Dermal): The compound is classified as toxic in contact with skin.

  • Acute Toxicity (Oral): It is harmful if swallowed.

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.

  • Aquatic Toxicity: The compound is very toxic to aquatic life.

Given its nature as a powdered solid, inhalation of dust particles presents an additional route of exposure that must be mitigated. The indole nucleus itself and its derivatives can have a range of biological activities, and in the absence of comprehensive toxicological studies, all potential routes of exposure must be considered significant.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound. The principle of double gloving is recommended for all direct handling activities to provide an additional layer of protection.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety goggles with side shields or a face shieldDouble-layered nitrile glovesFull-coverage lab coat (buttoned)N95-rated respirator or higher
Solution Preparation and Handling Chemical splash goggles or a face shieldDouble-layered nitrile glovesChemical-resistant lab coat or apron over a standard lab coatNot typically required if performed in a certified chemical fume hood
Reaction Work-up and Purification Chemical splash goggles and a face shieldDouble-layered nitrile glovesChemical-resistant lab coat or apron over a standard lab coatNot typically required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant disposable coverallsN95-rated respirator (for powders) or respirator with organic vapor cartridges (for solutions)

Rationale for PPE Selection:

  • Eye and Face Protection: The risk of splashes when handling solutions and the potential for dust generation from the solid form necessitate robust eye and face protection.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including weak acids.[1][2] Double gloving minimizes the risk of exposure from a single glove failure. For extended contact or spill cleanup, more robust gloves like butyl rubber may be necessary.

  • Body Protection: A buttoned lab coat prevents skin contact. A chemical-resistant apron provides an additional barrier when handling larger quantities of solutions.

  • Respiratory Protection: Due to the powdered nature of the compound and its acute toxicity, respiratory protection is crucial during any operation that could generate dust.[3] All handling of the solid should be performed in a manner that minimizes aerosolization.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to minimizing exposure risk. The following workflow outlines the key steps and the reasoning behind them.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Minimize dust Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Review the SDS: Before any work begins, thoroughly review the Safety Data Sheet for this compound.

    • Don Appropriate PPE: Select and put on the correct PPE as outlined in the table above.

    • Prepare the Engineering Controls: All manipulations of the solid compound and its concentrated solutions must be conducted in a certified chemical fume hood to control for airborne hazards. Ensure the fume hood is functioning correctly.

  • Handling:

    • Weighing: When weighing the powdered compound, use a spatula and handle it gently to minimize dust generation. Perform this task in a fume hood or a balance enclosure.

    • Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped.

    • Reactions and Work-up: Keep all reaction vessels clearly labeled and within the fume hood.

  • Cleanup and Decontamination:

    • Glassware: Decontaminate all glassware that has been in contact with the compound. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is recommended. The rinsate should be collected as hazardous waste.

    • Work Surfaces: Clean the work area within the fume hood with a suitable solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate spill response PPE, including respiratory protection.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.[3][4] Carefully scoop the material into a labeled hazardous waste container.

    • For Solution Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is essential to prevent environmental contamination, given the compound's high aquatic toxicity. All waste containing this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: This includes contaminated gloves, absorbent pads, and weighing papers. Place these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: This includes reaction residues and solvent rinses. Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound or its waste down the drain.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating these protocols into your daily laboratory practices, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Continuous vigilance and a proactive approach to safety are the hallmarks of scientific excellence.

References

  • Duke University Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs. [Link]

  • CHEMTREC. Handling Hazardous Materials: 10 Basic Safety Rules. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Bergamot. Nitrile Gloves Chemical Resistance Guide. [Link]

  • Glovekym. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First! [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Iodine. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. [https://www.ors.od.nih.gov/sr/drs/waste/Documents/NIH Waste Disposal Guide.pdf]([Link] Waste Disposal Guide.pdf)

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